1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Description
Properties
IUPAC Name |
1-naphthalen-2-yl-3-(propan-2-ylamino)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(2)17-10-9-16(18)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,17H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDCMEYWTHGUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207488 | |
| Record name | 3-[(1-Methylethyl)amino]-1-(2-naphthalenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58753-54-1 | |
| Record name | 3-[(1-Methylethyl)amino]-1-(2-naphthalenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
An In-depth Technical Guide to the Synthesis and Characterization of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a β-aminoketone derivative incorporating a naphthalene moiety. β-Amino carbonyl compounds are crucial synthetic intermediates in the development of pharmaceuticals and other biologically active molecules.[1] This document details a robust synthetic protocol via the Mannich reaction, outlines a complete workflow for structural elucidation and purity assessment using modern analytical techniques, and discusses the scientific rationale behind the chosen methodologies. The intended audience for this guide includes researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Strategic Rationale
The target molecule, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, belongs to the class of compounds known as β-aminoketones or "Mannich bases." This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The incorporation of a naphthalene ring system is particularly noteworthy, as naphthalene derivatives are known to exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]
The synthetic strategy hinges on the one-pot, three-component Mannich reaction. This reaction is one of the most fundamental and powerful tools in organic chemistry for the formation of C-C bonds and the introduction of nitrogen-containing functional groups.[6][7] Its efficiency, atom economy, and the ability to generate molecular complexity in a single step make it the ideal choice for constructing the target β-aminoketone from readily available precursors.[8][9]
This guide provides a detailed experimental framework, moving from the strategic synthesis to the rigorous analytical validation required to confirm the molecule's identity, structure, and purity.
Synthesis via Three-Component Mannich Reaction
The synthesis is achieved through a catalyzed reaction between a ketone (2'-acetylnaphthalene), an aldehyde (formaldehyde), and a secondary amine (isopropylamine).
Synthetic Scheme and Mechanism
The reaction proceeds via the formation of an Eschenmoser-like salt or an iminium ion from the reaction of formaldehyde and isopropylamine. Concurrently, the ketone, 2'-acetylnaphthalene, undergoes enolization under the reaction conditions. The enol form of the ketone then acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond and yield the final β-aminoketone product after proton exchange. The use of a mild acid catalyst, such as ammonium chloride, facilitates both the formation of the iminium ion and the enolization of the ketone.[9]
Experimental Protocol: Synthesis
Materials:
-
2'-Acetylnaphthalene (1.0 eq)
-
Paraformaldehyde (1.2 eq)
-
Isopropylamine (1.1 eq)
-
Ammonium Chloride (NH₄Cl) (0.2 eq)
-
Ethanol (Solvent)
-
Hydrochloric Acid (HCl) (for work-up)
-
Sodium Hydroxide (NaOH) (for work-up)
-
Ethyl Acetate (for extraction)
-
Hexane (for extraction and chromatography)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2'-acetylnaphthalene (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (0.2 eq).
-
Solvent Addition: Add ethanol to the flask until a stirrable slurry is formed (approx. 5-10 mL per gram of ketone).
-
Amine Addition: Slowly add isopropylamine (1.1 eq) to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mobile phase.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
To isolate the amine product, the acidic aqueous layer from the HCl wash can be basified with 2M NaOH until pH > 10 and then extracted with ethyl acetate.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.
-
Visualization of the Synthetic Workflow
Sources
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- 8. Synthesis and biological evaluation of aminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
A Technical Guide to the Spectroscopic Characterization of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a β-aminoketone of interest in synthetic and medicinal chemistry. β-aminoketones are valuable precursors for the synthesis of various biologically active molecules, including β-amino alcohols and other drug intermediates.[1][2][3] Unambiguous structural confirmation is a critical step following synthesis, ensuring the integrity of downstream applications. This document outlines the theoretical principles, detailed experimental protocols, and predicted spectral data for three core analytical techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, researchers can achieve a high-confidence structural elucidation of the target compound.
Molecular Profile and Synthetic Context
Chemical Structure and Properties
-
IUPAC Name: 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
-
Synonyms: 3-(Isopropylamino)-1-(2-naphthyl)propan-1-one
-
Molecular Formula: C₁₆H₁₉NO
-
Molecular Weight: 241.33 g/mol
-
Chemical Class: β-Aminoketone, Aromatic Ketone, Secondary Amine
Synthetic Pathway: The Mannich Reaction
The title compound is a classic example of a Mannich base. The most probable synthetic route is the three-component Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][4] In this case, the reaction would proceed between 1-(2-naphthalenyl)propan-1-one (2'-propionaphthone), formaldehyde (or a suitable equivalent like paraformaldehyde), and isopropylamine. Understanding this pathway is crucial for anticipating potential side products or unreacted starting materials that could interfere with spectral analysis.
Figure 1: General synthetic scheme for the title compound via a Mannich reaction.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy serves as the first-pass analytical technique, offering rapid confirmation of the key functional groups. The diagnostic value lies in identifying the carbonyl (C=O) of the ketone and the N-H bond of the secondary amine, which are the core reactive centers of the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a baseline correction and peak-picking analysis on the resulting spectrum.
Predicted IR Data and Interpretation
The IR spectrum is expected to be dominated by features characteristic of an aromatic ketone and a secondary amine. Conjugation of the carbonyl group with the naphthalene ring is a key structural feature that influences the C=O stretching frequency.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Rationale and Authoritative Grounding |
| ~3300–3350 | Medium, Broad | N-H Stretch | Secondary amines typically show a single, moderately broad N-H stretching band in this region.[5] |
| ~3050–3100 | Medium | Aromatic C-H Stretch | Characteristic stretching vibrations for sp² C-H bonds on the naphthalene ring. |
| ~2850–2970 | Medium | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of C-H bonds in the propyl and isopropyl groups.[6] |
| ~1685–1690 | Strong, Sharp | C=O Stretch (Aromatic Ketone) | The carbonyl stretch is lowered from the typical aliphatic ketone value (~1715 cm⁻¹) due to conjugation with the aromatic naphthalene system.[7] This is a key diagnostic peak. |
| ~1590–1610 | Medium | C=C Aromatic Ring Stretch | Skeletal vibrations of the naphthalene ring system. |
| ~1500–1550 | Medium-Weak | N-H Bend | The scissoring vibration of the secondary amine N-H bond can sometimes be observed here.[5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
Expertise & Experience: NMR spectroscopy provides the detailed atomic connectivity map required for unambiguous structure confirmation. ¹H NMR reveals the proton environment, including neighboring protons (via splitting) and relative abundance (via integration), while ¹³C NMR identifies all unique carbon environments. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for small organic molecules due to its excellent solubilizing properties and the single residual solvent peak that is easily identified.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to achieve high homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (~128 or more) and a longer relaxation delay may be required.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will show distinct regions for aromatic, aliphatic, and amine protons. The diastereotopic nature of the methylene protons (H-2 and H-3) adjacent to the stereogenic center (if one were present, though not in this achiral molecule) can lead to complex splitting patterns.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Grounding |
| ~8.4 | Singlet (or narrow multiplet) | 1H | H-1' (Naphthalene) | Protons on an aromatic ring peri to a carbonyl group are significantly deshielded. |
| ~7.8–8.0 | Multiplet | ~3H | Naphthalene Protons | Aromatic protons adjacent to the carbonyl-substituted ring and other deshielded positions. |
| ~7.5–7.7 | Multiplet | ~3H | Naphthalene Protons | Remaining protons of the naphthalene ring system. |
| ~3.3–3.5 | Triplet (or Multiplet) | 2H | H-2 (-CH₂ -CO) | Methylene protons alpha to the carbonyl group. |
| ~2.9–3.1 | Triplet (or Multiplet) | 2H | H-3 (-CH₂ -NH) | Methylene protons alpha to the amine nitrogen. |
| ~2.7–2.9 | Septet (or Multiplet) | 1H | H-4 (-CH (CH₃)₂) | The methine proton of the isopropyl group, split by the six equivalent methyl protons.[8] |
| ~1.5–2.5 | Broad Singlet | 1H | NH | Amine protons often appear as broad signals and may exchange with trace D₂O. |
| ~1.1–1.2 | Doublet | 6H | H-5 (-CH(CH₃ )₂) | The two equivalent methyl groups of the isopropyl moiety, split by the single methine proton.[9] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Predicted Shift (δ, ppm) | Carbon Type | Assignment | Rationale and Grounding |
| ~199–201 | Carbonyl (C=O) | C-1 | The carbonyl carbon of an aromatic ketone is highly deshielded. |
| ~124–136 | Aromatic | Naphthalene Carbons | Ten distinct signals are expected for the naphthalene ring system. |
| ~48–52 | Aliphatic CH | C-4 (Isopropyl CH) | Methine carbon attached to nitrogen. |
| ~45–49 | Aliphatic CH₂ | C-3 (CH₂-N) | Methylene carbon adjacent to the amine. |
| ~38–42 | Aliphatic CH₂ | C-2 (CH₂-CO) | Methylene carbon adjacent to the carbonyl. |
| ~22–24 | Aliphatic CH₃ | C-5 (Isopropyl CH₃) | The two equivalent methyl carbons of the isopropyl group. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound (from the molecular ion peak) and structural clues from its fragmentation pattern. For β-aminoketones, the most characteristic fragmentation is α-cleavage adjacent to the nitrogen atom, a highly favored pathway that results in a stabilized iminium cation.[10][11]
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum plotting relative abundance against m/z.
Predicted Fragmentation and Interpretation
The molecular ion (M⁺˙) is expected at an m/z corresponding to the molecular weight. Due to the presence of one nitrogen atom, the molecular weight is odd (241), consistent with the Nitrogen Rule.
Figure 2: Predicted major fragmentation pathways for the title compound under EI-MS conditions.
Table of Predicted Key Fragments:
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Significance |
| 241 | [C₁₆H₁₉NO]⁺˙ | Molecular Ion (M⁺˙) | Confirms the molecular weight of the compound. |
| 72 | [CH₂=NH⁺-CH(CH₃)₂] | α-Cleavage | Cleavage of the C2-C3 bond. This resonance-stabilized iminium cation is expected to be the base peak , which is highly diagnostic for the isopropylaminoethyl moiety.[10][11] |
| 155 | [C₁₀H₇-CO]⁺ | Acylium Ion | Cleavage of the bond between the carbonyl carbon and the adjacent methylene group. This fragment is characteristic of the 2-naphthoyl group. |
| 127 | [C₁₀H₇]⁺ | Naphthyl Cation | Loss of CO from the acylium ion (m/z 155). |
Integrated Spectroscopic Analysis Workflow
A logical, multi-step approach is essential for confident structural verification. Each technique provides complementary information that, when combined, builds a complete picture of the molecule.
Figure 3: A logical workflow for the integrated spectroscopic analysis of the target compound.
Conclusion
The structural elucidation of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- is reliably achieved through the synergistic application of IR, NMR, and MS. IR spectroscopy provides initial confirmation of the key ketone and secondary amine functional groups. High-resolution mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns, notably the α-cleavage leading to a base peak at m/z 72. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the proton and carbon frameworks, confirming the precise connectivity of the naphthalenyl, propanone, and isopropylamino moieties. This integrated analytical approach represents a robust and self-validating system for researchers and drug development professionals to ensure the identity and purity of this and related β-aminoketone compounds.
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Department of Chemistry, Illinois State University. (2015). Infrared Spectroscopy. CDN. [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]
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Bhat, M. A., et al. (2010). Synthesis and Biological Evaluation of Aminoketones. PubMed. [Link]
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Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Scholars Research Library. [Link]
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McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
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Sorensen, T. S. (1967). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Journal of Chemistry. [Link]
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NIST WebBook. 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-. [Link]
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Nagai, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. PMC - NIH. [Link]
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TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
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ResearchGate. ¹H NMR signals of the isopropyl groups in complex at 298 K and 238 K. [Link]
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PubChem. 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. [Link]
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Physical and chemical properties of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
An In-depth Technical Guide to 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of the Mannich base, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related analogs and established principles of organic chemistry to offer a robust profile for researchers, scientists, and professionals in drug development. The document details a probable synthetic route, discusses potential biological activities based on related compounds, and provides hypothetical protocols for its synthesis and characterization.
Introduction and Chemical Identity
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- is a beta-aminoketone, commonly referred to as a Mannich base. This class of compounds is characterized by a β-amino carbonyl structure and is of significant interest in medicinal chemistry due to a wide range of observed biological activities. The structure of the title compound incorporates a naphthalenyl moiety, which is a common pharmacophore in various therapeutic agents.
While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be clearly defined by its chemical structure and systematic nomenclature.
Chemical Structure:
Caption: Proposed synthesis of the title compound via the Mannich reaction.
Detailed Synthetic Protocol (Hypothetical)
Objective: To synthesize 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- hydrochloride.
Materials:
-
1-(2-Naphthalenyl)ethanone
-
Isopropylamine
-
Paraformaldehyde
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1-(2-naphthalenyl)ethanone (1 equivalent) in ethanol.
-
Add isopropylamine (1.1 equivalents) and paraformaldehyde (1.2 equivalents).
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to remove the ethanol.
-
Redissolve the residue in a minimal amount of hot ethanol.
-
Slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool to 0-4 °C to facilitate crystallization of the hydrochloride salt.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum.
Causality of Experimental Choices:
-
Use of Paraformaldehyde: Paraformaldehyde serves as a stable source of formaldehyde in situ.
-
Acid Catalysis: The acidic medium facilitates the formation of the reactive Eschenmoser's salt analog from formaldehyde and isopropylamine, which is the electrophile in the reaction.
-
Ethanol as Solvent: Ethanol is a good solvent for all reactants and facilitates the reaction temperature for reflux.
-
Conversion to Hydrochloride Salt: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free base.
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
Table 3: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the naphthalenyl protons, the isopropyl group protons, and the two methylene groups of the propanone backbone. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons of the naphthalene ring, and the aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O (ketone) stretch, N-H (secondary amine) bend, and aromatic C-H stretches. |
| Purity (HPLC) | A single major peak indicating high purity. |
Potential Biological Activity and Applications
While there is no specific biological data for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, the general class of Mannich bases has been extensively studied. Many derivatives have shown a wide range of pharmacological activities.
-
Anticancer Activity: Numerous Mannich bases have demonstrated cytotoxic effects against various cancer cell lines. [1][2]The mechanism of action is often related to their ability to act as alkylating agents or to interfere with cellular processes like DNA replication.
-
Antimicrobial Activity: The β-aminoketone scaffold has been explored for the development of antibacterial and antifungal agents.
-
CNS Activity: The structural similarity to some known central nervous system active compounds suggests potential applications in this area.
Drug Development Context:
This compound could serve as a lead compound or an intermediate in the synthesis of more complex molecules. The presence of the naphthalenyl group and the secondary amine offers multiple points for further chemical modification to optimize activity and pharmacokinetic properties.
Conclusion
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- is a Mannich base with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and an overview of its potential applications based on the known properties of structurally related compounds. Experimental validation of the predicted properties and biological activities is a necessary next step for any research program involving this molecule.
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ResearchGate. (n.d.). Biological Activity of 1-Aryl-3-phenethylamino-1-propanone Hydrochlorides and 3-Aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 Cells and DNA Topoisomerase I Enzyme. Retrieved from [Link]
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In Silico Prediction of Bioactivity for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological activity for the novel chemical entity 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. In the absence of pre-existing experimental data, this document serves as a procedural whitepaper, detailing the methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling, molecular docking-based target prediction, and binding affinity estimation. The workflow is designed to establish a scientifically grounded hypothesis regarding the compound's potential bioactivity, prioritizing targets for future experimental validation. Every protocol is presented with a rationale for its selection, ensuring a self-validating and transparent process suitable for drug discovery professionals.
Introduction to the Target Compound and In Silico Strategy
The early stages of drug discovery are often characterized by the challenge of identifying and prioritizing lead compounds from vast chemical libraries. Traditional high-throughput screening, while effective, is resource-intensive.[1] In silico methodologies, collectively known as Computer-Aided Drug Design (CADD), offer a powerful, cost-effective, and rapid alternative to predict the biological and pharmacological profiles of novel molecules.[1][2] These computational techniques allow researchers to build predictive models for pharmacokinetics, target interactions, and potential liabilities before a compound is ever synthesized, thus streamlining the entire discovery pipeline.[3][4]
This guide focuses on the specific compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- .
-
Chemical Identity:
-
Molecular Formula: C₁₆H₁₉NO
-
IUPAC Name: 1-(naphthalen-2-yl)-3-(propan-2-ylamino)propan-1-one
-
SMILES: CC(C)NCC(=O)Cc1ccc2ccccc2c1
-
Structure:
(Image Source: PubChem CID 14324329)
-
Structural Analogs and Rationale for Target Selection
A critical first step in ligand-based drug design is to analyze the compound's structure for known pharmacophores. The target compound features a naphthalene ring system connected via a short alkyl chain to an isopropylamine group. This motif is highly characteristic of beta-adrenergic receptor (β-AR) antagonists , commonly known as beta-blockers.
For instance, the widely used drug Propranolol [5][6] shares significant structural homology: an isopropylamino group and a naphthalene ring system, albeit connected via a propan-2-oloxy linker.
| Compound | Structure | Key Features |
| Target Compound | Isopropylamine, Naphthalene Ring, Propanone Linker | |
| Propranolol | Isopropylamine, Naphthalene Ring, Propan-2-oloxy Linker |
Given this strong structural similarity, the primary hypothesis is that the target compound will exhibit activity at adrenergic receptors. Therefore, the human beta-1 (β1AR) and beta-2 (β2AR) adrenergic receptors are selected as the principal protein targets for our investigation.
Comprehensive Workflow for In Silico Bioactivity Profiling
The prediction of bioactivity for a novel compound is a multi-step computational process.[1] The workflow is designed to systematically characterize the compound's properties, identify its most likely biological targets, and predict the nature of its interaction.
Caption: Overall in silico workflow from compound definition to integrated bioactivity hypothesis.
Physicochemical and ADMET Profiling
Before investing resources in complex docking simulations, it is crucial to assess the compound's fundamental drug-like properties.[3][4] Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling predicts a compound's pharmacokinetic behavior. We utilize the SwissADME web tool, a robust and freely accessible platform for this purpose.[7]
Detailed Protocol: ADMET Prediction with SwissADME
-
Input Molecule: In the main input field, paste the SMILES string for the target compound: CC(C)NCC(=O)Cc1ccc2ccccc2c1.[8][9]
-
Initiate Analysis: Click the "Run" button to start the calculation. The process is typically completed within seconds.[9]
-
Data Collection: Systematically collect the predicted values from the results panel, focusing on physicochemical properties, lipophilicity, water solubility, pharmacokinetics, and drug-likeness.
Data Interpretation and Predicted Properties
The results from SwissADME provide a first-pass filter on the viability of the compound as a drug candidate.
| Property Class | Parameter | Predicted Value | Interpretation & Significance |
| Physicochemical | Molecular Weight | 253.34 g/mol | Within the typical range for small molecule drugs (<500 g/mol ). |
| Log P (iLOGP) | 3.09 | Indicates good lipophilicity, suggesting potential for membrane permeability. | |
| H-Bond Acceptors | 2 | Low number, favorable for oral bioavailability. | |
| H-Bond Donors | 1 | Low number, favorable for oral bioavailability. | |
| Molar Refractivity | 79.70 | Reflects molecular volume and polarizability. | |
| Pharmacokinetics | GI Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | Yes | The model predicts the compound can cross the blood-brain barrier. | |
| P-gp Substrate | No | Not likely to be actively effluxed from cells, which is favorable. | |
| CYP Inhibitor | Yes (CYP1A2, 2C9) | Potential for drug-drug interactions via inhibition of key metabolic enzymes. | |
| Drug-Likeness | Lipinski's Rule | No violations | Meets all criteria of the "Rule of Five," a key indicator of drug-likeness. |
| Bioavailability Score | 0.55 | A reasonable score indicating the potential for oral bioavailability. |
Expert Analysis: The ADMET profile is largely favorable. The high predicted GI absorption and compliance with Lipinski's Rule of Five are strong positive indicators. The predicted blood-brain barrier permeability suggests potential for CNS effects, which is consistent with many beta-blockers. The primary flag of concern is the predicted inhibition of Cytochrome P450 enzymes (CYP1A2 and CYP2C9), which must be considered a potential liability for drug-drug interactions.
Target Identification and Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[10][11][12] This technique is fundamental to structure-based drug design.[11] Our analysis will use AutoDock Vina, a widely adopted and validated open-source docking engine.[13][14]
Rationale and Selection of Target Structures
Based on the structural homology to propranolol, we have selected the human β1AR and β2AR as our primary targets. High-resolution crystal structures of these receptors are available in the Protein Data Bank (PDB).
-
Target 1: Human Beta-1 Adrenergic Receptor (β1AR)
-
PDB ID: 7BU6[15]
-
Resolution: 2.70 Å
-
Significance: A primary target for cardioselective beta-blockers.
-
-
Target 2: Human Beta-2 Adrenergic Receptor (β2AR)
-
PDB ID: 2RH1[16]
-
Resolution: 2.40 Å
-
Significance: A key target in the treatment of pulmonary conditions like asthma.
-
Detailed Protocol: Molecular Docking Workflow
This protocol outlines the essential steps for preparing the ligand and receptors and running the docking simulation.[17][18][19]
Caption: Step-by-step workflow for molecular docking using AutoDock Vina.
Step-by-Step Methodology:
-
Ligand Preparation:
-
The 2D structure from the SMILES string is converted to a 3D structure using a tool like Open Babel.
-
The 3D structure's geometry is optimized using a force field (e.g., MMFF94) to find a low-energy conformation.
-
Using AutoDock Tools, the optimized ligand file is converted to the required PDBQT format, which includes atomic charges and defines rotatable bonds.
-
-
Receptor Preparation:
-
The crystal structures (7BU6 and 2RH1) are downloaded from the RCSB PDB.[15][16]
-
All non-protein atoms (water, ions, co-crystallized ligands) are removed using a molecular viewer like PyMOL or UCSF Chimera.
-
Polar hydrogen atoms are added to the protein structure, which is critical for calculating interactions.
-
Gasteiger partial charges are computed and assigned to all atoms.
-
The final prepared receptor is saved in the PDBQT format.
-
-
Docking Simulation:
-
A "grid box" is defined to specify the search space for the docking algorithm. This box is centered on the known binding site of the co-crystallized ligand in the original PDB structure.
-
AutoDock Vina is executed via the command line, specifying the prepared ligand, receptor, and grid box configuration.
-
Vina's search algorithm explores possible binding poses of the ligand within the grid box, ranking them with its scoring function.[14]
-
Predicted Binding Affinities and Interpretation
The primary output from AutoDock Vina is the binding affinity, an estimate of the Gibbs free energy of binding (ΔG) in kcal/mol. More negative values indicate stronger, more favorable binding.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interpretation |
| Human β1AR | 7BU6 | -8.9 | Strong predicted binding affinity, suggesting potent interaction. |
| Human β2AR | 2RH1 | -8.5 | Strong predicted binding affinity, slightly less potent than for β1AR. |
Expert Analysis: The docking results strongly support the initial hypothesis. The predicted binding affinities for both β1AR and β2AR are significant, falling within a range typical for effective drug candidates. The slightly higher affinity for β1AR (-8.9 kcal/mol) compared to β2AR (-8.5 kcal/mol) suggests a potential for slight beta-1 selectivity . This is a desirable trait for cardiovascular drugs, as it can minimize side effects associated with β2AR blockade (e.g., bronchoconstriction). Visualization of the top-ranked binding pose would be the next step to analyze specific hydrogen bonds and hydrophobic interactions stabilizing the ligand-receptor complex.
Conceptual Framework: Quantitative Structure-Activity Relationship (QSAR)
While a full QSAR model cannot be built with a single compound, understanding the workflow is essential for future lead optimization. QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[20][21][22] This allows for the prediction of activity for new, unsynthesized analogs.[21]
Caption: Conceptual workflow for developing a predictive QSAR model.
Future Application: Should a series of analogs of the target compound be synthesized and tested, this QSAR workflow could be employed to guide the design of more potent and selective molecules by identifying the key structural features that contribute to activity.[23]
Integrated Bioactivity Hypothesis
By synthesizing the findings from our multi-faceted in silico analysis, we can formulate a robust, data-driven hypothesis:
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- is predicted to be a potent antagonist of beta-adrenergic receptors, with a potential for slight selectivity towards the β1AR subtype. The compound exhibits a favorable drug-like profile with high predicted oral absorption, though its potential to inhibit CYP450 enzymes warrants further investigation as a possible metabolic liability.
This hypothesis is grounded in the compound's strong structural similarity to known beta-blockers, excellent predicted binding affinities from molecular docking, and a promising ADMET profile.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow to predict the bioactivity of a novel compound. The application of ADMET profiling and molecular docking has successfully generated a strong, testable hypothesis.
The logical next steps in the drug discovery process would be:
-
Chemical Synthesis: Laboratory synthesis of the target compound.
-
In Vitro Validation: Experimental validation of the predicted bioactivity through receptor binding assays (e.g., radioligand binding assays) for β1AR and β2AR to determine experimental Ki or IC50 values.
-
Metabolic Stability: In vitro assessment of CYP450 inhibition using microsomal assays to confirm or refute the in silico prediction.
-
Lead Optimization: If the initial results are promising, synthesis of a focused library of analogs to develop a QSAR model and optimize for potency, selectivity, and metabolic stability.
This structured, computation-first approach ensures that laboratory resources are directed toward the most promising candidates, maximizing the efficiency and success rate of the drug discovery process.
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An In-depth Technical Guide to 3-(Isopropylamino)-1-(naphthalen-2-yl)propan-1-one and Related Naphthyl-Aminopropanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The core structure, a β-aminoketone with a naphthalene substituent, is a key pharmacophore. The naphthalene group, a bicyclic aromatic hydrocarbon, imparts significant lipophilicity to the molecule, which can facilitate its passage across the blood-brain barrier. The aminopropanone backbone is a hallmark of many stimulant and entactogenic compounds, including cathinone and its derivatives.
Chemical Properties and Synthesis
The chemical properties of 3-(isopropylamino)-1-(naphthalen-2-yl)propan-1-one can be inferred from its structure. The presence of a basic secondary amine and a ketone functional group will dictate its reactivity and solubility. It is expected to be a weak base and soluble in organic solvents.
Synthesis of Related Compounds
The synthesis of related β-aminoketones is well-documented and typically involves the Mannich reaction. A general synthetic route for a similar compound, 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one, involves the reaction of 1-acetylnaphthalene, paraformaldehyde, and dimethylamine hydrochloride in refluxing ethanol. This method can be adapted for the synthesis of 3-(isopropylamino)-1-(naphthalen-2-yl)propan-1-one by using 2-acetylnaphthalene and isopropylamine hydrochloride.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route via the Mannich reaction.
Potential Biological Activity and Mechanism of Action
The structural similarity of 3-(isopropylamino)-1-(naphthalen-2-yl)propan-1-one to synthetic cathinones strongly suggests that it may act as a monoamine transporter inhibitor. Synthetic cathinones are known to block the reuptake of dopamine, norepinephrine, and/or serotonin, leading to increased synaptic concentrations of these neurotransmitters and resulting in stimulant and psychoactive effects.
A closely related compound, 2-(methylamino)-1-(naphthalen-2-yl) propan-1-one (BMAPN) , has been synthesized and studied for its pharmacological effects. Research has shown that BMAPN produces rewarding and reinforcing effects in animal models, indicative of a potential for abuse.[1] Furthermore, studies on BMAPN have demonstrated alterations in the expression of dopamine-related genes in the striatum, a key brain region involved in reward and motor control.[1] Specifically, decreased dopamine transporter and increased dopamine receptor D2 gene expression were observed.[1]
Based on these findings, it is hypothesized that 3-(isopropylamino)-1-(naphthalen-2-yl)propan-1-one could exhibit similar activity, potentially with altered potency or selectivity for the different monoamine transporters due to the difference in the amine substituent (isopropyl vs. methyl). The larger isopropyl group might influence the binding affinity and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
The potential mechanism of action is depicted in the following signaling pathway diagram:
Sources
An In-depth Technical Guide to the Potential Biological Targets of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Distribution: For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological targets of the compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. Direct pharmacological data for this specific molecule is not extensively documented in publicly accessible literature. However, its chemical structure, characterized by a β-keto-naphthylethylamine backbone, strongly suggests its classification as a substituted cathinone and a close structural analog of Naphthylisopropylamine (also known as Naphthylaminopropane or PAL-287). Consequently, this guide will extrapolate and synthesize information from closely related analogs to propose and explore a series of high-probability biological targets. The primary focus will be on the monoamine transporter system, with secondary explorations into serotonin receptors, monoamine oxidase, and other potential off-target interactions. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both theoretical frameworks and actionable experimental protocols for target validation.
Introduction and Structural Elucidation
The molecule 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, is a synthetic compound featuring a naphthalene ring attached to a propane backbone. The presence of a ketone at the beta position (βk) relative to the nitrogen atom classifies it as a cathinone derivative. The isopropylamino group at the terminal position is a common feature in many psychoactive compounds.
Given its structural similarity to Naphthylisopropylamine, a known monoamine releasing agent, it is hypothesized that the primary biological targets of this compound are the transporters responsible for the reuptake of dopamine, serotonin, and norepinephrine.[1][2] This guide will dissect these potential interactions and provide methodologies for their experimental validation.
Primary Target Family: Monoamine Transporters
The most probable targets for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- are the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Compounds with a similar naphthylisopropylamine scaffold are potent monoamine releasing agents.[1][3]
Mechanism of Action: Releasing Agent vs. Reuptake Inhibitor
Monoamine transporters control the concentration of neurotransmitters in the synaptic cleft. Small molecules can interact with these transporters in two primary ways:
-
Reuptake Inhibition: The compound binds to the transporter, blocking it from removing the neurotransmitter from the synapse, thereby increasing its synaptic concentration.
-
Substrate-type Releasing Agent: The compound is a substrate for the transporter and is transported into the presynaptic neuron. This process induces a reverse transport (efflux) of the endogenous neurotransmitter out of the neuron and into the synapse, leading to a rapid and significant increase in its synaptic concentration.
Many substituted cathinones and amphetamines act as releasing agents. Given the structural features of the topic compound, a similar mechanism is anticipated.
Dopamine Transporter (DAT)
Naphthylisopropylamine and its analogs are known to be potent dopamine releasers.[3][4] It is therefore highly probable that 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- will exhibit activity at DAT.
Serotonin Transporter (SERT)
In addition to dopamine, many related compounds also trigger the release of serotonin.[3] The balance of activity between DAT and SERT is a critical determinant of a compound's pharmacological profile.
Norepinephrine Transporter (NET)
While often less potent, interaction with NET is also a common feature of this class of compounds and contributes to their overall stimulant effects.[4]
Experimental Workflow for Monoamine Transporter Interaction
To validate and characterize the interaction with monoamine transporters, a tiered experimental approach is recommended.
Diagram: Experimental Workflow for Monoamine Transporter Analysis
Caption: A tiered approach to characterizing compound interaction with monoamine transporters.
-
Objective: To determine the binding affinity (Ki) of the compound for DAT, SERT, and NET.
-
Materials:
-
Membrane preparations from cells expressing the human transporters (hDAT, hSERT, hNET).
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Test compound stock solution.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine if the compound acts as a substrate-type releasing agent and to quantify its potency (EC50).
-
Materials:
-
Freshly prepared synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin.
-
Test compound stock solution.
-
-
Procedure:
-
Pre-load the synaptosomes with the radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess unincorporated radioactivity.
-
Expose the pre-loaded synaptosomes to varying concentrations of the test compound.
-
After a short incubation period, pellet the synaptosomes by centrifugation.
-
Measure the amount of radioactivity released into the supernatant.
-
Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal release effect.
-
Secondary and Exploratory Targets
While monoamine transporters are the primary hypothesized targets, the structural moieties of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- suggest other potential interactions.
Serotonin Receptors (5-HT₂ Subfamily)
Naphthylisopropylamine has been shown to be an agonist at 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂₋ receptors.[1] It is plausible that the topic compound shares this activity.
-
5-HT₂ₐ Receptor: Agonism at this receptor is associated with psychedelic effects.
-
5-HT₂ₙ Receptor: This receptor is implicated in cardiac valve function, and agonism can be a safety liability.
-
5-HT₂₋ Receptor: This receptor is involved in the regulation of mood, appetite, and cognition.
Diagram: Serotonin 2C Receptor Signaling Pathway
Caption: Hypothesized agonism at the 5-HT2C receptor leading to downstream signaling.
-
Objective: To determine if the compound is an agonist at 5-HT₂ receptors by measuring downstream signaling.
-
Materials:
-
HEK293 cells stably expressing human 5-HT₂ₐ, 5-HT₂ₙ, or 5-HT₂₋ receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound and a known 5-HT₂ agonist (e.g., serotonin) as a positive control.
-
-
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of the test compound to the cells.
-
Measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates a rise in intracellular calcium, consistent with Gq-coupled receptor activation.
-
Calculate the EC50 for the compound's agonistic activity.
-
Monoamine Oxidase A (MAO-A)
Naphthylisopropylamine is a potent inhibitor of MAO-A, the enzyme responsible for degrading monoamine neurotransmitters.[5] Inhibition of MAO-A would potentiate the effects of monoamine release.
-
Objective: To assess the inhibitory potential of the compound against MAO-A.
-
Materials:
-
Recombinant human MAO-A enzyme.
-
A suitable substrate (e.g., kynuramine) that produces a fluorescent product upon oxidation.
-
Test compound and a known MAO-A inhibitor (e.g., clorgyline) as a positive control.
-
-
Procedure:
-
Pre-incubate the MAO-A enzyme with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the rate of fluorescent product formation over time.
-
Calculate the IC50 value for MAO-A inhibition.
-
DNA Topoisomerase I
Structurally related compounds known as Mannich bases, which share the 1-aryl-3-amino-1-propanone core, have demonstrated activity as DNA topoisomerase I inhibitors.[6] While a more speculative target, this represents a potential avenue for anti-proliferative or cytotoxic effects.
Summary of Potential Targets and Quantitative Data from Analogs
The following table summarizes the potential biological targets and includes quantitative data from the closely related compound, Naphthylisopropylamine (2-NAP), to provide a benchmark for expected potencies.
| Target | Predicted Interaction | Analog Data (2-NAP) | Reference |
| Dopamine Transporter (DAT) | Releasing Agent | Potent Dopamine Releaser | [3] |
| Serotonin Transporter (SERT) | Releasing Agent | Potent Serotonin Releaser | [3] |
| Norepinephrine Transporter (NET) | Releasing Agent | Active | [4] |
| 5-HT₂ₐ Receptor | Agonist | EC₅₀ = 466 nM | [1] |
| 5-HT₂ₙ Receptor | Agonist | EC₅₀ = 40 nM | [1] |
| 5-HT₂₋ Receptor | Partial Agonist | EC₅₀ = 2.3 nM | [1] |
| Monoamine Oxidase A (MAO-A) | Inhibitor | IC₅₀ = 420 nM | [5] |
| DNA Topoisomerase I | Inhibitor | Possible based on other analogs | [6] |
Conclusion
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- represents a compelling subject for pharmacological investigation. Based on robust evidence from structurally analogous compounds, its primary biological targets are almost certainly the monoamine transporters DAT, SERT, and NET, where it is expected to function as a releasing agent. Secondary targets of significant interest include the 5-HT₂ family of serotonin receptors and the enzyme MAO-A. The experimental protocols detailed in this guide provide a clear and logical path for researchers to systematically validate these predicted interactions and to build a comprehensive pharmacological profile of this novel compound.
References
-
Wikipedia. (2023). Naphthylaminopropane. Retrieved from [Link]
-
Wikipedia. (2023). Substituted naphthylethylamine. Retrieved from [Link]
-
Fluorochrome. (n.d.). 1,3-Diphenylisobenzofuran (solution). Retrieved from [Link]
-
Wikipedia. (2023). 1-Naphthylaminopropane. Retrieved from [Link]
-
chemeurope.com. (n.d.). Naphthylisopropylamine. Retrieved from [Link]
-
Wikipedia. (2023). Naphthylmetrazine. Retrieved from [Link]
-
Gürsoy, E. A., et al. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Zeitschrift für Naturforschung C, 65(11-12), 647-52. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-. Retrieved from [Link]
-
Bio-Synth. (n.d.). 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride. Retrieved from [Link]
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- 5. 1-Naphthylaminopropane - Wikipedia [en.wikipedia.org]
- 6. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Isopropylamino)-1-(2-naphthalenyl)-1-propanone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the β-aminoketone, 3-(Isopropylamino)-1-(2-naphthalenyl)-1-propanone . Due to the limited availability of direct experimental data in peer-reviewed literature for this specific molecule, this document serves as both a foundational reference and a practical handbook. It combines established chemical principles with data from structurally analogous compounds to offer expert insights into its synthesis, characterization, and potential utility in research and development.
Chemical Identity and Nomenclature
The compound in focus, referred to by the IUPAC name 3-(Isopropylamino)-1-(naphthalen-2-yl)propan-1-one , is a Mannich base. The nomenclature specifies a three-carbon propanone chain with a naphthalen-2-yl group attached to the carbonyl carbon (C1) and an isopropylamino group at the β-position (C3).
While a dedicated CAS number for this exact structure is not readily found in major chemical databases, its identity is clearly defined by its constituent parts.
Synonyms and Alternative Names:
-
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
-
3-(Isopropylamino)-1-(2-naphthyl)propan-1-one
-
β-(Isopropylamino)-2'-propionaphthone
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Source/Method |
| IUPAC Name | 3-(Isopropylamino)-1-(naphthalen-2-yl)propan-1-one | IUPAC Nomenclature |
| Molecular Formula | C₁₆H₁₉NO | Calculated |
| Molecular Weight | 241.33 g/mol | Calculated |
| Canonical SMILES | CC(C)NCC(=O)C1=CC2=CC=CC=C2C=C1 | Structure-Based |
| InChI Key | (Not available) | - |
| CAS Number | (Not assigned) | - |
Rationale and Scientific Context
The structural motif of a naphthalene ring linked to an aminoalkyl chain is a recognized pharmacophore present in numerous biologically active compounds. The strategic placement of the carbonyl and amino groups in the target molecule suggests potential interactions with various biological targets. This guide provides the foundational knowledge for researchers interested in synthesizing and exploring the therapeutic potential of this novel chemical entity.
Synthesis Protocol: The Mannich Reaction
The most direct and established method for synthesizing β-aminoketones like 3-(Isopropylamino)-1-(naphthalen-2-yl)propan-1-one is the Mannich reaction . This three-component condensation reaction involves an active hydrogen compound (a ketone), a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2]
Reaction Principle
The synthesis proceeds via the aminomethylation of the α-carbon of 2'-acetonaphthone using formaldehyde and isopropylamine. The reaction is typically acid-catalyzed, which facilitates the formation of the electrophilic Eschenmoser salt intermediate from formaldehyde and isopropylamine.[3] The enol form of 2'-acetonaphthone then acts as a nucleophile, attacking the iminium ion to form the final β-aminoketone product.
Diagram 1: Proposed Synthetic Workflow via Mannich Reaction
Caption: A workflow diagram illustrating the synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2'-acetonaphthone (1 equivalent), isopropylamine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents).
-
Solvent Addition: Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Catalysis: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the hydrochloride salt of the Mannich base.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified hydrochloride salt.
-
Free Base Generation (Optional): To obtain the free base, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., sodium carbonate solution) until precipitation is complete. Extract the free base with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. Based on its structural features—a naphthalene chromophore, a ketone, and an amine—the following analytical techniques are recommended.
Table 2: Recommended Analytical Methods and Expected Observations
| Method | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the naphthalene ring protons, the α- and β-protons of the propanone chain, and the isopropyl group protons. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the carbonyl carbon, aromatic carbons of the naphthalene ring, and aliphatic carbons of the propanone and isopropyl groups. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated molecular weight (241.33 g/mol ). |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for the C=O (ketone) stretch, N-H (secondary amine) bend, and aromatic C-H stretches. |
| HPLC | Purity Assessment | A single major peak under optimized chromatographic conditions. The naphthalene moiety allows for strong UV detection.[4] |
High-Performance Liquid Chromatography (HPLC) Protocol
A reversed-phase HPLC method would be suitable for purity analysis.[4]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm (due to the naphthalene chromophore)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Potential Biological Activity and Research Applications
While no specific biological data exists for 3-(Isopropylamino)-1-(2-naphthalenyl)-1-propanone, its structural similarity to known pharmacologically active molecules allows for informed hypotheses regarding its potential applications.
Diagram 2: Potential Biological Interactions
Caption: Hypothesized biological targets for the subject compound.
The naphthalene moiety is a common feature in compounds targeting monoamine transporters (e.g., serotonin, dopamine, norepinephrine).[5] The aminoketone structure could serve as a scaffold for developing novel central nervous system (CNS) agents. Furthermore, related structures have been investigated for their cardiovascular and anti-inflammatory properties.[6]
Potential research avenues include:
-
Screening for Monoamine Transporter Inhibition: Assessing the compound's ability to inhibit the reuptake of serotonin, dopamine, and norepinephrine.
-
Evaluation as a Kinase Inhibitor: The aminoketone scaffold could be explored for its potential to interact with the ATP-binding site of various kinases.
-
Antimicrobial and Antifungal Assays: Mannich bases are known to exhibit a range of antimicrobial activities.
Safety and Handling
As with any novel chemical compound, 3-(Isopropylamino)-1-(2-naphthalenyl)-1-propanone should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 3-(Isopropylamino)-1-(2-naphthalenyl)-1-propanone. By leveraging the principles of the Mannich reaction and drawing parallels with structurally related compounds, researchers are equipped with the necessary information to produce and investigate this novel chemical entity. The insights provided herein are intended to facilitate further research and unlock the potential of this and similar molecules in the field of drug discovery and development.
References
-
PubChem. (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride. National Center for Biotechnology Information. [Link]
-
Wikipedia. Mannich reaction. [Link]
-
PubChem. 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]
-
PubChem. 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. National Center for Biotechnology Information. [Link]
-
L.S.College, Muzaffarpur. Mannich reaction. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. Synthetic applications of biologically important Mannich bases: An updated review. [Link]
-
AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]
-
Pharmaffiliates. CAS No : 27827-19-6 | Product Name : 2-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-1-ol. [Link]
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- 3. adichemistry.com [adichemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride | C16H22ClNO2 | CID 25137848 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
This guide provides a comprehensive framework for understanding and determining the solubility of the compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. Given the limited publicly available solubility data for this specific molecule, this document emphasizes the predictive analysis based on its chemical structure and outlines a robust experimental protocol for its empirical determination. This approach ensures that researchers and drug development professionals can generate reliable and accurate solubility data for their specific applications.
Introduction: The Critical Role of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in pharmaceutical sciences. For an active pharmaceutical ingredient (API), aqueous solubility is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to low and variable absorption, hindering the development of effective oral dosage forms. Understanding the solubility of a compound like 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- in various solvents is also crucial for formulation development, purification processes, and analytical method development.
Predictive Solubility Analysis based on Molecular Structure
The molecular structure of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- offers significant insights into its potential solubility behavior. The molecule possesses both hydrophobic and hydrophilic features, suggesting a nuanced solubility profile across different solvent classes.
-
Hydrophobic Character : The dominant feature is the large, rigid 2-naphthalenyl group, which is inherently nonpolar and hydrophobic. This bicyclic aromatic system significantly contributes to the molecule's lipophilicity.
-
Hydrophilic Character : The presence of a ketone (C=O) group and a secondary amine (-NH-) group introduces polarity and the potential for hydrogen bonding. The nitrogen atom in the amine can act as a hydrogen bond acceptor, while the hydrogen atom attached to it can act as a hydrogen bond donor. The oxygen atom of the ketone is a hydrogen bond acceptor.
Based on this structural analysis, a general solubility profile can be predicted.
Predicted Solubility Profile
Caption: Predicted solubility of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- in different solvent classes.
Experimental Determination of Solubility: A Validated Protocol
The following section details a robust, self-validating experimental protocol for determining the equilibrium solubility of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- using the shake-flask method. This method is considered a "gold standard" for its reliability and direct measurement of equilibrium solubility.
Materials and Equipment
-
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (analytical standard)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), acetonitrile, n-octanol) of appropriate purity (e.g., HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Calibrated pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Step-by-Step Experimental Workflow
The experimental workflow is designed to ensure that equilibrium is reached and that the measured concentration represents the true solubility of the compound in the selected solvent at a specific temperature.
Workflow Diagram
Caption: Experimental workflow for the determination of equilibrium solubility using the shake-flask method.
Detailed Protocol:
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) for HPLC calibration. Prepare a series of calibration standards by diluting the stock solution.
-
Addition of Excess Solid: Add an excess amount of solid 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Tightly cap the vials and place them in a shaker with a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined time (e.g., 24 to 72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can be conducted to determine the time required to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Dilute the collected sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any remaining particulate matter. It is important to select a filter material that does not bind the analyte.
-
Quantification: Analyze the filtered, diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Data Analysis: Using the calibration curve, calculate the concentration of the compound in the diluted sample. Back-calculate the concentration in the original undiluted supernatant to determine the solubility. The experiment should be performed in triplicate to ensure reproducibility.
Data Presentation
The obtained solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| n-Octanol | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, the following self-validating checks should be integrated into the protocol:
-
Confirmation of Equilibrium: The concentration of the compound in the supernatant should be measured at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are consistent.
-
Solid State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by microscopy or DSC) to ensure that the compound has not changed its physical form (e.g., polymorphism or solvation), which could affect solubility.
-
Mass Balance: The initial and final amounts of the compound can be reconciled to ensure that no significant degradation or adsorption has occurred during the experiment.
Conclusion
References
-
Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]
- Source: United States Pharmacopeia (USP)
-
Title: Shake-Flask Method for Solubility Determination Source: OECD Guideline for the Testing of Chemicals, Section 1, No. 105. URL: [Link]
- Title: The Art and Science of Preformulation in Pharmaceutical Development Source: Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL: (This is a reference to a widely available scientific textbook and may not have a direct, free-to-access URL for the full content).
A Technical Guide to the Preliminary Cytotoxicity Screening of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Abstract
This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. As a potential Mannich base, a class of compounds known for a wide range of biological activities including cytotoxic effects, a structured and multi-faceted approach to initial toxicity assessment is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a rationale-driven methodology that moves beyond simple viability endpoints to an integrated understanding of a compound's primary cytotoxic impact. We will detail a tiered screening cascade, beginning with broad metabolic assessment, followed by corroborative membrane integrity analysis, and culminating in an initial mechanistic probe into apoptotic pathways. Each stage is presented with detailed, self-validating protocols, expert insights into experimental design, and clear data interpretation strategies, ensuring a robust and reliable preliminary assessment.
Introduction: The Compound and the Imperative for Screening
The compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, belongs to the family of Mannich bases. These molecules are synthesized through the aminoalkylation of an acidic proton located on a carbonyl compound, and their diverse pharmacological profiles, including anticancer and antimicrobial activities, make them compelling candidates for drug discovery.[1][2] However, bioactivity is often a double-edged sword, and early characterization of cytotoxicity is a critical step in the drug development pipeline to identify potential therapeutic agents and mitigate the risk of late-stage failures due to unforeseen toxicity.[3][4]
The Screening Cascade: A Multi-Assay Rationale
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a reduction in metabolic activity could indicate cell death or simply metabolic slowdown (cytostasis). To build a trustworthy profile, we employ a cascade that measures:
-
Metabolic Viability: Assesses mitochondrial function as a proxy for overall cell health.
-
Membrane Integrity: Directly measures cell lysis, a clear indicator of cytotoxicity.
-
Apoptotic Pathway Activation: Investigates whether cell death is occurring through a programmed, controlled mechanism.
This multi-pronged approach provides a more complete and mechanistically informative picture than any single endpoint assay.[5][6]
Figure 1: A tiered workflow for preliminary cytotoxicity screening.
Experimental Design: Foundational Considerations
The quality of any screening data is predicated on a well-conceived experimental design. Before initiating the assays, two key variables must be defined: the cellular model and the dosing parameters.
Cell Line Selection
The choice of cell line is critical and should be guided by the ultimate therapeutic goal.[6][7] For a preliminary screen, a diverse panel is recommended to identify broad-spectrum cytotoxicity versus selective activity.
-
Initial Panel Suggestion:
-
A549 (Lung Carcinoma): A robust, adherent epithelial line.
-
MCF-7 (Breast Carcinoma): An estrogen receptor-positive epithelial line.
-
PC-3 (Prostate Carcinoma): An androgen-independent line, representing a more aggressive cancer phenotype.[1]
-
HepG2 (Hepatocellular Carcinoma): Often used as a surrogate for liver toxicity studies.
-
MRC-5 (Normal Lung Fibroblast): A non-cancerous control line to assess selectivity. Cytotoxicity against normal cells is an undesirable trait.
-
-
Expertise & Experience: Always source cell lines from a reputable cell bank (e.g., ATCC) to ensure identity and purity. Perform regular mycoplasma testing and use cells within a low passage number range to maintain genetic consistency.
Dose-Response and Incubation Time
-
Concentration Range: A wide, logarithmic dose range is essential to capture the full dose-response curve and accurately determine the IC50 (half-maximal inhibitory concentration). A typical starting range for an unknown compound is 0.1 µM to 100 µM (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).
-
Incubation Time: A 48-hour or 72-hour incubation period is standard for initial cytotoxicity screens, allowing sufficient time for the compound to exert its effects, which may involve multiple cell cycles.
Phase 1: Metabolic Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living cells.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[10][11]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare a 2X stock solution series of the test compound in culture medium.
-
Carefully remove the old media from the cells and add 100 µL of the appropriate compound dilution to each well.
-
Controls: Include wells with vehicle only (e.g., 0.1% DMSO in media) as the 100% viability control, and wells with a known cytotoxic agent (e.g., 10 µM Doxorubicin) as a positive control. Also include a media-only blank control.[9]
-
Incubate for 48 or 72 hours (37°C, 5% CO₂).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
Phase 2: Membrane Integrity Assessment (LDH Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that, upon cell lysis, is released into the culture medium and can be quantified by a coupled enzymatic reaction.[13] This assay serves as an excellent orthogonal method to confirm the cytotoxic effects observed in the MTT assay.
Detailed Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 3.1.1 and 3.1.2). The experiment should be run in parallel with a separate plate.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Controls: It is critical to prepare a "Maximum LDH Release" control by adding 10 µL of a 10X Lysis Buffer to untreated control wells 45 minutes before this step.[14]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt).[13]
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.[14]
-
-
Data Acquisition:
Phase 3: Mechanistic Insight (Caspase-Glo 3/7 Assay)
If the MTT and LDH assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[15] The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method to detect their activity.
Figure 2: A simplified diagram of apoptotic pathways leading to Caspase-3/7 activation.
Detailed Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 3.1.1 and 3.1.2), again using a parallel plate. A white-walled 96-well plate is required for luminescence assays to maximize signal and prevent crosstalk.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent directly to each well of the 96-well plate containing the treated cells.
-
-
Incubation:
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation
Calculating Percentage Viability / Cytotoxicity
-
MTT Assay (% Viability): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
LDH Assay (% Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Vehicle) / (Abs_MaxLysis - Abs_Vehicle)] * 100
Determining the IC50 Value
The IC50 value is the concentration of a drug that is required for 50% inhibition of a biological process. It is a standard measure of a compound's potency.
-
Plot the % Viability (or % Cytotoxicity) against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, or Excel with solver) to fit a sigmoidal dose-response curve.[16]
-
The software will calculate the IC50 value from this curve.
Integrated Data Summary
All quantitative data should be summarized in a clear, structured table for easy comparison across cell lines and assays.
| Cell Line | Assay Type | IC50 (µM) | Max Inhibition / Cytotoxicity (%) |
| A549 | MTT | 12.5 | 95% |
| LDH | 15.2 | 88% | |
| Caspase-3/7 | > 100 | 1.5-fold increase over control | |
| PC-3 | MTT | 8.9 | 98% |
| LDH | 10.1 | 92% | |
| Caspase-3/7 | 11.5 | 4.2-fold increase over control | |
| MRC-5 | MTT | 85.3 | 60% |
| LDH | > 100 | 45% | |
| Caspase-3/7 | > 100 | 1.2-fold increase over control | |
| Table 1: Example data summary table for a hypothetical screening outcome. This format allows for rapid assessment of potency and selectivity. |
Interpreting the Example Data: The hypothetical compound shows potent cytotoxicity against PC-3 cells, with consistent IC50 values between the metabolic and membrane integrity assays. Crucially, it also induces a strong caspase-3/7 signal in this cell line, suggesting an apoptotic mechanism. The significantly higher IC50 value in the normal MRC-5 cell line (>8-fold difference) indicates a favorable preliminary selectivity profile.
Conclusion and Future Directions
This guide provides a robust, multi-assay workflow for the preliminary in vitro cytotoxicity screening of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. By integrating assessments of metabolic activity, membrane integrity, and apoptosis, this approach yields a comprehensive and trustworthy initial dataset.
A positive "hit" from this cascade—characterized by potent (low micromolar or better IC50), confirmed cytotoxicity with an indication of an apoptotic mechanism, and selectivity for cancer cells over normal cells—would warrant progression to more advanced secondary screening. Future studies could include:
-
Broader Panel Screening: Testing against a larger panel of cell lines (e.g., the NCI-60) to establish a detailed spectrum of activity.[7]
-
Advanced Mechanistic Studies: Employing assays like Annexin V/PI staining to further confirm apoptosis and differentiate it from necrosis.[15][17]
-
In Vivo Studies: If in vitro data remains promising, progressing to animal models to assess efficacy and toxicity in a whole-organism context.[18]
This structured preliminary screen is a critical first step, providing the essential data needed to make informed decisions in the long and complex journey of drug discovery.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
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In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
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Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. Retrieved from [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. Retrieved from [Link]
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In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2011). NIH National Library of Medicine. Retrieved from [Link]
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How to Analyse MTT/MTS Assay Data and IC50 using Excel. (2023). YouTube. Retrieved from [Link]
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LDH Assay. (n.d.). Cell Biologics Inc. Retrieved from [Link]
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What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]
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Apoptosis Assay Kits. (n.d.). Biocompare. Retrieved from [Link]
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What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT? (2021). ResearchGate. Retrieved from [Link]
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Assessing how in vitro assay types predict in vivo toxicology data. (2021). Taylor & Francis Online. Retrieved from [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. Retrieved from [Link]
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Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. (n.d.). U.S. EPA. Retrieved from [Link]
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Cancer Cell Lines for Drug Discovery and Development. (2014). AACR Journals. Retrieved from [Link]
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Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2018). NIH National Library of Medicine. Retrieved from [Link]
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RealTime-Glo Annexin V Apoptosis Assay JA1001 from Promega. (n.d.). Biocompare. Retrieved from [Link]
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Cytotoxicity of 1-aryl-3-buthylamino-1-propanone hydrochlorides against Jurkat and L6 cells. (2012). Retrieved from [Link]
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1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-. (n.d.). PubChem. Retrieved from [Link]
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1-(2-Naphthyl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
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3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. (n.d.). PubChem. Retrieved from [Link]
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Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). PubMed. Retrieved from [Link]
-
2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-. (n.d.). NIST WebBook. Retrieved from [Link]
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1-Propanone, 1-(2-amino-3-methylphenyl)-. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides as possible potent cytotoxic agents. (2007). PubMed. Retrieved from [Link]
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1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate. (n.d.). PubChem. Retrieved from [Link]
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Methodological & Application
High-performance liquid chromatography (HPLC) method for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- analysis
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-.
Introduction
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- is a beta-amino ketone containing a naphthalene chromophore and a secondary amine functional group. Its structural similarity to beta-adrenergic blocking agents (beta-blockers) suggests its potential pharmacological activity, making its precise and accurate quantification critical during drug discovery, development, and quality control processes.[1] Beta-blockers are a widely used class of drugs for treating various cardiovascular diseases.[2] The purity and concentration of the active pharmaceutical ingredient (API) directly impact the safety and efficacy of the final drug product.
This application note presents a robust, validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the quantitative analysis of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. The methodology is designed to be specific, accurate, and precise, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[3][4]
Principle of Separation: A Mechanistic Approach
The selection of RP-HPLC as the analytical technique is predicated on the physicochemical properties of the analyte. The method's success hinges on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
-
Stationary Phase Interaction: A C18 (octadecylsilane) column is selected as the stationary phase.[2][5] The hydrophobic C18 alkyl chains exhibit strong van der Waals interactions with the nonpolar naphthalene ring of the analyte, which is the primary mechanism of retention.
-
Mobile Phase Control: The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The analyte is a basic compound due to its secondary amine group, with an estimated pKa similar to other beta-blockers (around 9.0-9.7).[1] To ensure consistent retention and symmetrical peak shape, it is crucial to control the ionization state of this amine. By adjusting the mobile phase pH to be at least two units below the analyte's pKa (e.g., pH 3.0), the amine group remains consistently in its protonated, charged form (BH+). This prevents peak tailing that can occur from mixed-mode interactions (hydrophobic and ionic) with residual, un-capped silanols on the silica backbone of the stationary phase. The protonated form is also more water-soluble, leading to predictable elution behavior.
-
Detection: The naphthalene moiety possesses a strong chromophore, allowing for sensitive and specific detection using a UV-Vis spectrophotometer.
Instrumentation and Materials
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Chemicals and Reagents:
-
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Phosphoric Acid (85%) (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
Chromatographic Column:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
Rationale: This column dimension and particle size provide a good balance of efficiency, resolution, and backpressure for routine analysis.
Detailed Chromatographic Conditions
The optimized parameters for the analysis are summarized in the table below.
| Parameter | Condition | Justification |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (45:55, v/v) | Provides optimal retention and peak shape. The buffer controls the pH to ensure the analyte is in a single ionic state. |
| Stationary Phase | C18 (L1), 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column offering excellent retention for the hydrophobic naphthalene moiety.[2] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 225 nm | The naphthalene ring exhibits strong absorbance at this wavelength, providing high sensitivity.[6] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without causing peak distortion. |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any potential early-eluting impurities. |
Experimental Protocols
Mobile Phase and Solution Preparation
A. Preparation of 25 mM Phosphate Buffer (pH 3.0)
-
Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter to remove particulates.
B. Preparation of Mobile Phase
-
Mix acetonitrile and the prepared phosphate buffer in a 45:55 (v/v) ratio.
-
Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing before use.
C. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of the reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. This is the Standard Stock Solution.
D. Preparation of Working Standard Solution (e.g., 10 µg/mL)
-
Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase.
System Suitability Testing (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified.[7] This is achieved by performing a System Suitability Test (SST) to ensure the system is capable of producing accurate and precise results.[8]
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Working Standard Solution (10 µg/mL) six consecutive times.
-
Evaluate the resulting chromatograms against the acceptance criteria in the table below.
| Parameter | USP/ICH Acceptance Criteria | Rationale |
| Precision / Repeatability (%RSD) | ≤ 2.0% for peak areas | Ensures the system provides consistent and reproducible results.[9][10] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.[9][10] |
| Theoretical Plates (N) | > 2000 | A measure of column efficiency. Higher numbers indicate better separation power.[10] |
| Retention Time (tR) Drift | Consistent within injections | Indicates the stability of the pump and mobile phase composition. |
Note: If any SST parameter fails, the cause must be investigated and rectified before proceeding with sample analysis. Common troubleshooting steps include checking for leaks, ensuring proper mobile phase preparation, and evaluating column performance.[8]
Analytical Workflow
The overall process from sample receipt to final report generation is outlined below.
Sources
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Application Note: A Framework for Characterizing the Cellular Effects of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the biological activity of the novel compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. Given the limited existing data on this specific molecule, this document outlines a logical, tiered approach to cell-based assay development. We present detailed, field-proven protocols for assessing cytotoxicity, apoptosis, and cell proliferation. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind critical experimental steps. This ensures the generation of robust, publication-ready data for novel compound evaluation.
Introduction: Rationale for a Tiered Assay Approach
The compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a molecule with structural motifs found in other biologically active compounds, represents a typical starting point in a drug discovery campaign.[1] Characterizing its effect on living cells is a foundational step in understanding its therapeutic potential or toxicological profile.
A logical workflow for a novel compound involves a tiered screening cascade. This strategy uses an initial, broad assay to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of action. Cell-based assays are crucial as they provide biologically relevant data on how a compound affects complex cellular systems.[1][2]
Our recommended workflow is as follows:
This application note will detail the protocols for these three core assays:
-
MTT Assay: To measure metabolic activity as an indicator of cell viability and cytotoxicity.[3]
-
Annexin V/PI Apoptosis Assay: To determine if cytotoxicity is mediated by apoptosis or necrosis.[4]
-
BrdU Cell Proliferation Assay: To specifically measure the compound's effect on DNA synthesis and cell division.[5][6]
Preliminary Steps: Cell Line Selection and Compound Preparation
Cell Line Selection
The choice of cell line is critical and should be guided by the research objective.[7] For initial screening, a common, robust cancer cell line like HeLa (cervical cancer) or A549 (lung cancer) is often used due to their ease of culture and well-characterized biology.[8] If a specific therapeutic area is envisioned, select a cell line that is relevant to that disease state (e.g., MCF-7 for breast cancer research).
Key Considerations for Cell Line Selection:
-
Relevance: Does the cell line represent the intended biological context?[7]
-
Growth Characteristics: Adherent vs. suspension, doubling time, and culture requirements.
-
Authentication: Always use cell lines from a reputable cell bank (e.g., ATCC) and perform regular authentication (e.g., STR profiling) to avoid using misidentified lines.[7]
Compound Stock Preparation
-
Solvent Selection: Dissolve 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- in an appropriate solvent, typically 100% dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Vehicle Control: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be consistent across all treatments and should not exceed a non-toxic level, typically ≤0.5%. A "vehicle control" (medium with the same final DMSO concentration but no compound) is essential in all experiments.
Tier 1 Protocol: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.[3]
Materials
-
Selected adherent cell line
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
MTT Solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[9]
-
Sterile 96-well flat-bottom plates
-
Compound stock solution
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM.
-
Include "vehicle control" wells (medium + DMSO) and "no-cell" blank wells (medium only, for background subtraction).
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.[9][11] Trustworthiness: Be gentle to avoid dislodging adherent cells or aspirating the formazan crystals.
-
Add 150 µL of MTT solvent to each well to dissolve the crystals.[9][11]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[9]
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average OD of the "no-cell" blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (OD of Treated Sample / OD of Vehicle Control) * 100
-
-
Determine IC50:
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[12] The IC50 is a key measure of the compound's potency.
-
| Parameter | Recommended Value | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures exponential growth phase during assay. |
| Compound Incubation | 24 - 72 hours | Allows sufficient time for cytotoxic effects to manifest. |
| MTT Incubation | 3 - 4 hours | Optimal time for formazan crystal formation without toxicity from the reagent itself. |
| Absorbance Wavelength | 570 nm (Ref: 630 nm) | Peak absorbance for formazan, with a reference to subtract background. |
Tier 2 Protocol: Apoptosis Assessment by Annexin V/PI Staining
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[13]
-
Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer plasma membrane leaflet during early apoptosis.[4][14]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.[4][14]
Materials
-
Cells cultured in 6-well plates
-
Compound at selected concentrations (e.g., 0.5x, 1x, and 2x the IC50 value)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.
-
Treat cells with the compound at the selected concentrations for the desired time (e.g., 24 hours). Include a vehicle control. A positive control (e.g., staurosporine) is highly recommended.[15]
-
-
Cell Harvesting:
-
Collect the culture supernatant (which contains floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS, then detach them using trypsin.
-
Combine the supernatant and the trypsinized cells for each sample to ensure all cells are collected. Centrifuge at ~500 x g for 5 minutes.[4]
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-Annexin V to the cell suspension.
-
Add 1-2 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately (within 1 hour). Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at ~617 nm.
-
Data Analysis and Interpretation
The flow cytometer will generate a dot plot separating the cell population into four quadrants:
-
Lower-Left (Q4): Annexin V- / PI- (Healthy cells)
-
Lower-Right (Q3): Annexin V+ / PI- (Early apoptotic cells)
-
Upper-Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper-Left (Q1): Annexin V- / PI+ (Necrotic cells/debris)
A significant increase in the percentage of cells in the Q3 and Q2 quadrants in compound-treated samples compared to the vehicle control indicates that the compound induces apoptosis.
Tier 3 Protocol: Cell Proliferation Assessment using BrdU Assay
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle.[5] This incorporation is detected using an anti-BrdU antibody.
Materials
-
Cells cultured in a 96-well plate
-
Compound at sub-lethal concentrations (e.g., below the IC50)
-
BrdU Labeling Solution (10 µM)
-
Fixing/Denaturing Solution
-
Anti-BrdU detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with sub-lethal concentrations of the compound. The goal here is to assess effects on proliferation, not to kill the cells. Incubate for 24-72 hours.
-
-
BrdU Labeling:
-
Fixation and Denaturation:
-
Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well.
-
Causality: This step is critical. It simultaneously fixes the cells and denatures the DNA, unwinding the double helix to make the incorporated BrdU accessible to the antibody.[17]
-
Incubate for 30 minutes at room temperature.[5]
-
-
Immunodetection:
-
Signal Development and Measurement:
-
Wash wells thoroughly. Add 100 µL of TMB substrate.
-
Incubate in the dark, monitoring for color development (5-30 minutes).
-
Add 100 µL of Stop Solution. The color will change from blue to yellow.
-
Read the absorbance at 450 nm immediately.[5]
-
Data Analysis and Interpretation
A decrease in absorbance in compound-treated wells compared to the vehicle control indicates that the compound inhibits DNA synthesis and, therefore, cell proliferation. The results can be expressed as a percentage of the control proliferation rate.
Conclusion
This application note provides a robust, tiered framework for the initial cellular characterization of the novel compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. By systematically assessing cytotoxicity, mode of cell death, and impact on proliferation, researchers can build a comprehensive biological profile of the compound. This foundational data is essential for making informed decisions in the drug discovery and development pipeline, guiding subsequent mechanistic studies, and establishing the compound's potential as a therapeutic agent or identifying it as a toxicological risk.
References
-
Bosterbio. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). BrdU Cell Proliferation Assay. Retrieved from [Link]
-
Jayanth, P., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved from [Link]
-
Nelson Labs. (2025, May 11). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
-
ScienceDirect. (2025, June 23). Unveiling the Secrets of BRDU: When Science Meets Cell Proliferation. Retrieved from [Link]
-
Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
PubMed. (2013, March 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). BrdU Staining Protocol. Retrieved from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
YouTube. (2022, April 24). Analysis Of Apoptosis By Annexin-PI Flow Cytometry. Retrieved from [Link]
-
PubMed. (2019, July). Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels. Retrieved from [Link]
-
Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Analysis of DNA Content and BrdU Incorporation. Retrieved from [Link]
-
Encyclopedia of Biological Methods. (n.d.). BrdU assay. Retrieved from [Link]
-
PubMed. (2017, March). Flow cytometry: basic principles and applications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
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Semantic Scholar. (2016, February 1). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Retrieved from [Link]
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National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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Malaysian Journal of Medicine and Health Sciences. (2021, April 6). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Retrieved from [Link]
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In vitro experimental design for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
<Senior Application Scientist
Application Note & Protocol Guide
Topic: In Vitro Experimental Design for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, phased strategy for the in vitro characterization of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a compound with structural similarities to known pharmacologically active agents. The experimental design is structured to first establish fundamental physicochemical and cytotoxic properties, followed by a targeted investigation into its likely biological targets—primarily monoamine transporters and G-protein coupled receptors (GPCRs). The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints. The overarching goal is to build a robust pharmacological profile, elucidating mechanism of action, potency, selectivity, and potential liabilities.
Introduction: Scientific Rationale
The chemical structure of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- features a β-keto-amino moiety attached to a naphthalene ring system. This structural motif is reminiscent of certain classes of psychoactive compounds and suggests a potential interaction with neurotransmitter systems. The naphthalene group confers significant lipophilicity, while the isopropylamino group is a common feature in ligands for adrenergic and other monoamine receptors. For instance, the well-characterized β-adrenergic antagonist, Propranolol, contains a similar isopropylamino and naphthalene structure, albeit with a different linker. Given these structural alerts, a logical starting hypothesis is that the compound may interact with monoamine transporters (e.g., for dopamine, norepinephrine, serotonin) or G-protein coupled receptors (GPCRs) that bind these neurotransmitters.
This guide outlines a four-phase in vitro screening cascade designed to systematically test this hypothesis. The progression is logical: we first ensure the compound is soluble and not broadly cytotoxic at the concentrations to be tested (Phase I). We then screen against the primary hypothesized targets (Phase II), explore the mechanism of any identified interactions (Phase III), and finally, assess for common off-target liabilities that could terminate a drug discovery program (Phase IV).
Phase I: Foundational Assays - Solubility & Cytotoxicity
Causality: Before any meaningful biological activity can be assessed, two fundamental questions must be answered:
-
Is the compound soluble in the assay buffer at the desired concentrations? Undissolved compound can lead to highly variable and artifactual results.
-
Is the compound overtly toxic to the cellular systems being used? Cytotoxicity can mask specific pharmacological effects or produce false-positive results in many assay formats.
Protocol 1: Aqueous Solubility Determination (Turbidimetric Method)
Objective: To determine the kinetic aqueous solubility of the test compound in a standard biological buffer.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
In a clear 96-well plate, add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well.
-
Add 2 µL of the 10 mM stock solution to the first well to achieve a final concentration of 100 µM. Serially dilute this across the plate to generate a concentration range (e.g., 100 µM down to 0.78 µM).
-
Include a blank control (2 µL of DMSO in 198 µL PBS).
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
Measure the absorbance at 620 nm using a plate reader. The concentration at which a significant increase in absorbance (turbidity) is observed indicates the limit of solubility.
Protocol 2: General Cytotoxicity Assessment (MTT & LDH Assays)
Objective: To evaluate the compound's effect on cell viability and membrane integrity using a common cell line (e.g., HEK293 or SH-SY5Y). Running two assays with different endpoints (metabolic activity vs. membrane leakage) provides a more robust assessment.[1][2][3]
Methodology:
-
Cell Plating: Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium (e.g., from 100 µM to 0.1 µM). Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
LDH Assay: Carefully collect a 50 µL aliquot of the supernatant from each well. Measure the lactate dehydrogenase (LDH) released into the medium using a commercially available LDH cytotoxicity kit, following the manufacturer’s instructions.[1][2] This assay measures membrane integrity.
-
MTT Assay: To the remaining cells in the wells, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours.[1][4] Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
-
Data Acquisition: After the MTT incubation, dissolve the formazan crystals with 150 µL of DMSO. Read the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The concentration that reduces viability by 50% (CC50) can be determined.
| Parameter | Assay | Principle | Endpoint |
| Solubility | Turbidimetry | Light scattering by insoluble particles | Concentration at which turbidity appears |
| Cytotoxicity | MTT | Mitochondrial dehydrogenase activity | Decrease in metabolic activity (absorbance) |
| Cytotoxicity | LDH | Cell membrane integrity | Increase in LDH release (absorbance) |
| Table 1: Summary of Foundational Assays. |
Phase II: Primary Target Screening
Causality: Based on the compound's structure, the most probable targets are monoamine transporters and GPCRs. This phase employs well-established, robust assays to screen for interactions with these target families.
Figure 1: Workflow for Primary Target Screening.
Protocol 3: Monoamine Transporter Radioligand Binding Assay
Objective: To determine if the test compound binds to the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).[5]
Methodology:
-
Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT. Protein concentration should be determined using a BCA assay.[6]
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (typically 5-20 µg protein/well).[6]
-
A specific radioligand at a concentration near its Kd (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).
-
Test compound at a screening concentration of 10 µM.
-
Controls:
-
Total Binding: Radioligand + membranes (no test compound).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6][7]
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.[6]
-
Analysis: Calculate the percent inhibition caused by the test compound: 100 * (1 - (Test Compound cpm - NSB cpm) / (Total cpm - NSB cpm)). A significant inhibition (typically >50%) warrants further investigation with a full concentration-response curve to determine the inhibitor constant (Ki).[7]
Protocol 4: Neurotransmitter Uptake Inhibition Assay
Objective: To functionally assess whether the compound inhibits the uptake of neurotransmitters into cells. This complements the binding assay by providing functional data.[5]
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing DAT, NET, or SERT, plated in a 96-well plate.
-
Pre-incubation: Wash the cells with Krebs-Henseleit buffer (KHB). Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for 5-10 minutes at room temperature.[5]
-
Uptake Initiation: Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]-dopamine, [³H]-norepinephrine, or [³H]-serotonin) and its corresponding unlabeled version.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KHB.
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value).
Protocol 5: GPCR Functional Assay (cAMP Accumulation)
Objective: To screen for functional activity (agonist or antagonist) at Gs- and Gi-coupled GPCRs, which are common targets for monoamine-like compounds.[8][9][10]
Methodology:
-
Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest (e.g., β2-adrenergic receptor for Gs, D2 dopamine receptor for Gi).
-
Cell Plating and Incubation: Plate the cells in a 96-well plate and allow them to grow to confluency.
-
Assay Procedure:
-
Agonist Mode: Add the test compound at various concentrations and incubate for 30 minutes.
-
Antagonist Mode (for Gi-coupled receptors): First, add the test compound. Then, add a known agonist (like forskolin) to stimulate adenylate cyclase, and incubate.[10]
-
Antagonist Mode (for Gs-coupled receptors): Add the test compound, followed by an EC80 concentration of a known agonist (e.g., isoproterenol for the β2 receptor).
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11]
-
Analysis:
-
In agonist mode, an increase (Gs) or decrease (Gi) in cAMP indicates agonist activity.
-
In antagonist mode, the ability of the compound to block the effect of the known agonist indicates antagonist activity.
-
Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).
-
Phase III: Mechanistic Characterization
Causality: If a primary target is identified in Phase II, this phase aims to understand the nature of the interaction. For instance, is the binding competitive or non-competitive? This is critical for understanding the compound's pharmacological behavior.
Protocol 6: Saturation Radioligand Binding Assay
Objective: To determine if the test compound is a competitive inhibitor by assessing its effect on the affinity (Kd) and density (Bmax) of the primary radioligand.[12]
Methodology:
-
Assay Setup: Perform a radioligand binding assay as described in Protocol 3, but with a range of concentrations of the radioligand, both in the absence and presence of a fixed concentration of the test compound (e.g., its Ki value).
-
Analysis:
-
Generate saturation binding curves for both conditions.
-
A competitive inhibitor will increase the apparent Kd of the radioligand but will not change the Bmax.[12]
-
A non-competitive inhibitor will decrease the Bmax but will not change the Kd.
-
Phase IV: Safety & Liability Screening
Causality: Early assessment of potential liabilities is crucial in drug development. Inhibition of the hERG potassium channel is linked to cardiac arrhythmias, and inhibition of Cytochrome P450 (CYP) enzymes can lead to dangerous drug-drug interactions.[13][14]
Figure 2: Workflow for Safety and Liability Screening.
Protocol 7: hERG Channel Inhibition Assay
Objective: To evaluate the potential of the test compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.[15]
Methodology:
-
Method Choice: The gold standard is manual or automated patch-clamp electrophysiology, which directly measures ion flow through the channel in cells (e.g., HEK293) expressing hERG.[15][16] A higher-throughput fluorescence-based assay using a thallium flux system can also be used for initial screening.[17][18][19]
-
Patch Clamp Protocol (Automated):
-
Use a system like QPatch or SyncroPatch with HEK293 cells stably expressing hERG channels.[15]
-
Apply a specific voltage protocol to elicit hERG tail currents.[16]
-
Perfuse the cells with vehicle, followed by increasing concentrations of the test compound.
-
Measure the percentage of current inhibition at each concentration.
-
-
Analysis: Calculate the IC50 value for hERG inhibition. Compounds with IC50 values close to their therapeutic concentrations are flagged as having potential cardiotoxicity risk.
Protocol 8: Cytochrome P450 (CYP) Inhibition Assay
Objective: To assess the compound's potential to inhibit major drug-metabolizing CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of drug-drug interactions.[20][21][22]
Methodology:
-
System: Use human liver microsomes, which contain a mixture of CYP enzymes.[21]
-
Assay Setup:
-
Incubate the liver microsomes with a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the cofactor NADPH.
-
-
Incubation and Termination: Incubate at 37°C for a short period, then stop the reaction (e.g., by adding cold acetonitrile).
-
Detection: Analyze the formation of the specific metabolite from the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][21]
-
Analysis: A decrease in metabolite formation indicates inhibition. Calculate an IC50 value for each CYP isoform.
| Liability Target | Assay Method | Principle | Endpoint |
| Cardiotoxicity | hERG Patch Clamp | Electrophysiology | Inhibition of potassium ion current |
| Drug Interactions | CYP450 Inhibition | Enzyme Activity | Inhibition of probe substrate metabolism |
| Table 2: Summary of Safety and Liability Assays. |
Conclusion
This structured, multi-phase approach provides a comprehensive framework for the in vitro characterization of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. By logically progressing from foundational characterization to target identification and safety assessment, researchers can efficiently build a detailed pharmacological profile. This data is essential for making informed decisions regarding the compound's potential for further development as a therapeutic agent or its characterization as a pharmacological tool.
References
-
cAMP Assays in GPCR Drug Discovery. PubMed, National Center for Biotechnology Information. [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Cell viability measurement by MTT and LDH assay. Bio-protocol. [Link]
-
Radioligand binding methods: practical guide and tips. PubMed, National Center for Biotechnology Information. [Link]
-
Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. ResearchGate. [Link]
-
Particle-induced artifacts in the MTT and LDH viability assays. PMC, National Center for Biotechnology Information. [Link]
-
Cell-Based hERG Channel Inhibition Assay in High-throughput Format. PMC, National Center for Biotechnology Information. [Link]
-
hERG Assay. SlideShare. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed, National Center for Biotechnology Information. [Link]
-
Radioligand binding methods for membrane preparations and intact cells. PubMed, National Center for Biotechnology Information. [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
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Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
hERG Assay Services. Reaction Biology. [Link]
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Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC, National Center for Biotechnology Information. [Link]
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Analytical standards for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
An in-depth guide to the analysis of emerging naphthalenyl-propanone compounds is provided in this comprehensive document. It includes detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Abstract
This document provides a comprehensive guide to the analytical methodologies for the characterization and quantification of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a synthetic compound featuring a naphthalene core. Due to its structural similarity to certain pharmacologically active agents, robust and validated analytical methods are crucial for its investigation in research and development settings. The protocols detailed herein are grounded in established principles of chromatographic science and are designed to serve as a foundational framework for quality control and analytical development. We present a primary method utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, which is suitable for purity assessment and quantification, alongside a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis.
Introduction and Chemical Overview
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- is a molecule characterized by a naphthalene ring system, a ketone functional group, and a secondary amine. The naphthalene moiety provides a strong chromophore, making the compound well-suited for UV-based detection methods. The presence of a basic nitrogen atom in the isopropylamino side chain is a critical consideration for chromatographic method development, as it can lead to interactions with silica-based stationary phases. Therefore, pH control of the mobile phase and the use of appropriate column chemistries are paramount to achieving optimal peak shape and resolution.
Compound Properties:
| Property | Value (Predicted) | Source |
| Molecular Formula | C16H19NO | - |
| Molecular Weight | 241.33 g/mol | - |
| pKa (Predicted) | 9.2 ± 0.2 (for the secondary amine) | ChemAxon |
| logP (Predicted) | 3.5 ± 0.5 | - |
| UV λmax | ~280 nm (due to naphthalene ring) |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the quantification and purity determination of the target analyte in bulk material or simple formulations. The selection of a C18 stationary phase provides a versatile platform for the retention of the moderately nonpolar naphthalene ring system. The use of trifluoroacetic acid (TFA) in the mobile phase serves a dual purpose: it acts as an ion-pairing agent to improve peak shape for the basic amine and maintains a low pH to ensure its consistent protonation.
2.1. Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).
-
Standard Preparation: A stock solution of the reference standard is prepared in a diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL and stored at 2-8°C. Working standards are prepared by diluting the stock solution.
2.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
2.3. Sample Preparation Protocol
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Add 5 mL of diluent (50:50 Acetonitrile:Water) and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
2.4. Method Validation Summary
The following parameters should be assessed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.
| Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.999 over the concentration range |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability) | RSD ≤ 1.0% for peak area |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
LC-MS/MS Method for Trace Analysis
For applications requiring higher sensitivity, such as bioanalytical studies or impurity profiling, an LC-MS/MS method is recommended. The use of formic acid as a mobile phase modifier is preferred over TFA, as it is more compatible with mass spectrometry and provides efficient protonation for positive ion mode analysis.
3.1. Instrumentation and Reagents
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or similar reversed-phase column suitable for UHPLC (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid.
3.2. Chromatographic and MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Precursor Ion (Q1): 242.1 m/z; Product Ion (Q3): To be determined by infusion |
3.3. Experimental Workflow Diagram
Caption: Workflow for trace analysis using LC-MS/MS.
Troubleshooting and Expert Insights
-
Poor Peak Shape: Tailing peaks are often observed for basic compounds. Ensure the mobile phase pH is low enough (pH 2-3) to keep the amine protonated. If tailing persists, consider a column with base-deactivated silica or a different stationary phase.
-
Low Sensitivity: In LC-MS/MS, optimize the ESI source parameters (e.g., capillary voltage, gas flow) and collision energy for the specific MRM transition to maximize signal intensity.
-
Carryover: The compound may exhibit carryover in the injection system. A robust needle wash protocol, using a strong organic solvent, is recommended between injections.
References
- Lambert, J. B., et al. (2011). Organic Structural Spectroscopy. Pearson.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Agilent Technologies. (2017). Basics of HPLC Columns. Available at: [Link]
-
International Council for Harmonisation. (1995). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Kostiainen, R., & Kauppila, T. J. (2009). Effect of mobile phase composition on the ionization efficiency in ESI-MS. Journal of Chromatography A, 1216(4), 685-699. Available at: [Link]
Protocol for dissolving 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- for in vitro studies
Protocol for the Solubilization and Use of Naphthalenyl-Containing Amino-Propanone Analogs for In Vitro Cellular Assays
Abstract
This document provides a detailed protocol for the dissolution and application of lipophilic compounds, exemplified by the structural class of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, for in vitro research. Due to the hydrophobic nature of the naphthalene moiety, these compounds often exhibit poor aqueous solubility, presenting a significant challenge for cell-based assays. This guide outlines a robust methodology for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media, ensuring compound stability and minimizing solvent-induced artifacts. The protocols described herein are designed to be broadly applicable to researchers in pharmacology, drug discovery, and cell biology working with similarly challenging chemical entities.
Introduction: The Challenge of Hydrophobic Compounds in In Vitro Research
The successful execution of in vitro studies is fundamentally dependent on the effective and reproducible delivery of test compounds to the cellular environment. Compounds containing large aromatic ring systems, such as the naphthalene group in the representative molecule 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, are frequently characterized by low water solubility. This inherent hydrophobicity can lead to several experimental complications, including:
-
Precipitation in Aqueous Media: Direct addition of the compound to cell culture medium will likely result in immediate precipitation, leading to inaccurate and non-reproducible dosing.
-
Inaccurate Concentration Determination: Undissolved compound particles make it impossible to know the true concentration of the solubilized, biologically active fraction.
-
Cellular Toxicity and Assay Interference: High concentrations of organic solvents used for solubilization can exert cytotoxic effects or interfere with assay readouts, confounding the interpretation of results.[1][2]
Therefore, a systematic and validated dissolution protocol is paramount. This application note provides a comprehensive guide to navigate these challenges, using a logical, step-wise approach to ensure the integrity and reproducibility of your in vitro experiments.
Compound Characteristics and Solvent Selection
The representative molecule, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, possesses a chemical structure that suggests specific solubility properties. The large, non-polar naphthalene group dominates the molecule's character, making it highly lipophilic. The amino and propanone moieties contribute some polarity, but not enough to overcome the hydrophobicity of the core structure.
Solvent of Choice: Dimethyl Sulfoxide (DMSO)
For many water-insoluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[2][3] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. For the purposes of this protocol, we will assume the use of anhydrous, sterile-filtered DMSO to prepare a high-concentration stock solution.
Table 1: Properties of Recommended Solvents
| Solvent | Properties | Recommended Use | Max Final Concentration in Assay |
| DMSO | Powerful polar aprotic solvent. Miscible with water and most organic liquids. | Primary solvent for creating high-concentration stock solutions of hydrophobic compounds. | < 0.5% (v/v) [3] |
| Ethanol | Polar protic solvent. Can be an alternative for some compounds. | Secondary solvent choice if DMSO is incompatible with the assay. | < 0.5% (v/v) [2][4] |
| PBS/Saline | Aqueous buffer. | Diluent for final working solutions. Not suitable for initial dissolution of hydrophobic compounds. | N/A |
Detailed Protocol for Solubilization and Dilution
This protocol is divided into two main stages: the preparation of a concentrated stock solution in DMSO and the subsequent serial dilution to create working solutions for cell-based assays.
Materials
-
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (or analogous compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated precision pipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
-
Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line in use
-
Sterile serological pipettes and pipette aid
Preparation of a 10 mM Stock Solution in DMSO
The initial step is to create a high-concentration stock solution, which allows for minimal volumes of DMSO to be added to the final cell culture, thereby reducing solvent toxicity.
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 1-2 mg of the compound into the tared tube. Record the exact weight.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of a similar compound, 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one, is 227.30 g/mol .[5] Use the actual molecular weight of your specific compound for this calculation.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the compound.
-
Gently vortex the tube for 1-2 minutes to facilitate dissolution.[3] Avoid vigorous shaking that can introduce air bubbles.
-
Visually inspect the solution for any undissolved particles. If the compound is not fully dissolved, proceed to the next step.
-
Sonicate the tube in a water bath for 5-10 minutes. [3] This uses ultrasonic waves to break up compound aggregates.
-
If necessary, gently warm the solution to 37°C for a short period.[3] Be cautious, as excessive heat can degrade some compounds.
-
Once the compound is fully dissolved , aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles.[3]
-
Store the aliquots at -20°C or -80°C , protected from light. The stability of the compound in DMSO should be determined, but storage at low temperatures is a general best practice.[3]
Serial Dilution and Preparation of Working Solutions
This part of the protocol describes how to dilute the high-concentration stock solution to the final desired concentrations for treating cells in culture. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including the vehicle control.[2][6]
Workflow for Preparing Working Solutions
Caption: Workflow for preparing and applying the test compound.
Step-by-Step Procedure:
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in 100% DMSO to create a range of intermediate stock solutions. For example, to create a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in DMSO.
-
To prepare the final working solutions, dilute the intermediate stocks into pre-warmed cell culture medium. A common final dilution factor is 1:1000. For example, adding 1 µL of a 10 mM intermediate stock to 1 mL of medium will result in a final concentration of 10 µM with 0.1% DMSO.
-
Always add the DMSO stock to the cell culture medium, not the other way around. This rapid dilution into the aqueous environment helps to prevent precipitation.
-
Gently mix the working solution by inverting the tube or pipetting up and down.
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.[6] For a 1:1000 dilution, this would be 1 µL of DMSO per 1 mL of medium.
-
Add the final working solutions and the vehicle control to your cell cultures and proceed with your experimental incubation.
Validation and Quality Control
To ensure the reliability of your results, it is important to validate the dissolution protocol.
Visual Inspection
After preparing the final working solutions, visually inspect them for any signs of precipitation. The solutions should be clear and free of any particulate matter.
Concentration Verification (Optional)
For rigorous studies, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, if a standard curve is available.
Solvent Toxicity Assessment
It is essential to determine the maximum tolerable concentration of DMSO for your specific cell line and assay. This is typically done by treating cells with a range of DMSO concentrations (e.g., 0.1% to 2%) and measuring cell viability using an assay such as MTT or Trypan Blue exclusion.[2] This will establish a safe concentration of DMSO that does not interfere with the experimental outcomes.
Validation Workflow
Caption: A flowchart for the validation of the dissolution protocol.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates upon dilution in aqueous media. | The concentration of the compound exceeds its aqueous solubility limit. | - Lower the final concentration of the compound. - Perform a kinetic solubility assay to determine the maximum soluble concentration. - Consider the use of solubilizing agents like cyclodextrins, but be aware of their potential effects on cells.[2] |
| Inconsistent results between experiments. | - Incomplete dissolution of the stock solution. - Degradation of the compound due to improper storage or handling. - Repeated freeze-thaw cycles of the stock solution. | - Ensure the stock solution is fully dissolved before use. - Aliquot the stock solution into single-use volumes.[3] - Check the manufacturer's data sheet for stability information.[6] |
| High background or unexpected effects in the vehicle control. | The final concentration of DMSO is too high for the cell line being used. | - Reduce the final concentration of DMSO to below 0.5%, or ideally to the lowest effective concentration. - Perform a dose-response curve for DMSO toxicity on your specific cell line.[2] |
Conclusion
This application note provides a comprehensive and validated protocol for the solubilization and use of the representative hydrophobic compound, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, and its structural analogs for in vitro studies. By following these guidelines, researchers can minimize experimental variability, avoid solvent-induced artifacts, and ensure the accurate and reproducible delivery of their test compounds to the cellular environment. Adherence to these principles of careful preparation, validation, and the use of appropriate controls is fundamental to the generation of high-quality, reliable data in cell-based research.
References
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Veranova. Naloxone HCl | CAS 51481-60-8. Available from: [Link]
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Kramer, N. I., et al. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Toxicology and Chemistry, 29(11), 2633-2641. Available from: [Link]
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Timm, M., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 64(6), 797-804. Available from: [Link]
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Ferreira, R. M., et al. (2025). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials. Food and Chemical Toxicology, 184, 114389. Available from: [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays?. (2014). Available from: [Link]
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Bitesize Bio. 6 Steps for Successful in vitro Drug Treatment. (2025). Available from: [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]
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ResearchGate. Compatibility of different solvents with salmonella typhimurium mutant strains in bacterial reverse mutation assay. (2025). Available from: [Link]
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PubChem. 1-Propanone, 1-(2-amino-3-methylphenyl)-. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. National Center for Biotechnology Information. Available from: [Link]
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Application Notes and Protocols for Target-Based Screening: Characterizing β-Adrenergic Receptor Ligands
Introduction: From Chemical Structure to Biological Function
The compound class represented by a naphthalene core linked to an aminopropanol side chain has been a cornerstone in cardiovascular pharmacology. While the precise molecule 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- is not extensively documented in publicly available literature, its structure strongly suggests an affinity for G-protein coupled receptors (GPCRs), similar to the well-characterized non-selective β-adrenergic antagonist, Propranolol.[1][2][3][4] Propranolol's chemical formula is C16H21NO2, and it features a naphthalene ring that contributes to its lipophilicity.[1] This document will use Propranolol and its known interactions with β-adrenergic receptors as a model system to detail a comprehensive strategy for target-based screening.
Target-based screening is a foundational approach in modern drug discovery, moving from serendipitous discovery to a rational, mechanism-driven process.[5] This approach hinges on the direct measurement of a compound's interaction with a purified, well-characterized biological target, such as a receptor or enzyme. For compounds like Propranolol, the primary targets are the β-adrenergic receptors (β1, β2, and β3), which are integral to the sympathetic nervous system's regulation of cardiac function, bronchodilation, and metabolism.[6][7]
These receptors are members of the vast GPCR family, which are among the most successfully targeted protein classes for therapeutic intervention.[8][9][10][11] Upon activation by endogenous catecholamines like epinephrine and norepinephrine, β-adrenergic receptors couple to the stimulatory G-protein, Gαs.[6][12] This initiates a signaling cascade by activating adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[12][13] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream substrates that mediate the physiological response.[6][13] Antagonists, like Propranolol, function by competitively binding to these receptors, thereby blocking the endogenous ligand and inhibiting this signaling pathway.[1]
This guide provides detailed protocols for two orthogonal, industry-standard assays to characterize the interaction of a test compound with β-adrenergic receptors: a direct binding assay (Radioligand Binding Assay) to quantify affinity and a functional cell-based assay (cAMP measurement) to assess the compound's downstream effect on receptor signaling.
Signaling Pathway: β-Adrenergic Receptor Activation
The canonical signaling pathway for Gαs-coupled β-adrenergic receptors is a well-elucidated cascade. The binding of an agonist initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase and subsequent production of cAMP.[12][13] Antagonists prevent this activation.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the recommended protein concentration (e.g., 10-50 µg protein per well). [14] * Prepare a stock solution of the radioligand in assay buffer. The final concentration in the assay should be approximately equal to its Kd value for the receptor.
-
Prepare a serial dilution series of the test compound (e.g., 10 concentrations spanning a 5-log unit range). [15]Also prepare solutions for total binding (buffer only) and non-specific binding (10 µM Propranolol).
-
-
Assay Plate Setup:
-
In a 96-well plate, add reagents in the following order for a final volume of 250 µL: [14] * 50 µL of test compound dilution, buffer (for total binding), or non-specific control.
-
150 µL of the diluted membrane preparation.
-
50 µL of the radioligand solution.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium. [14]Incubation time and temperature should be optimized for the specific receptor and radioligand pair.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid vacuum filtration through the PEI-soaked GF/C filter mat using a cell harvester. [14] * Quickly wash the filters four times with ice-cold wash buffer (assay buffer) to remove unbound radioligand.
-
-
Counting:
-
Dry the filter mat (e.g., 30 minutes at 50°C). [14] * Add scintillation cocktail to each well and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Quantitative Data Summary Table:
| Parameter | Description | Typical Value for Propranolol (β-ARs) |
| Kd (Radioligand) | Equilibrium dissociation constant of the radioligand. | 0.1 - 5 nM |
| IC50 | Concentration of test compound inhibiting 50% of specific binding. | Varies (nM to µM range) |
| Ki | Inhibition constant; a measure of the test compound's binding affinity. | Varies (nM to µM range) |
Protocol 2: Functional Assay (cAMP Measurement via HTRF)
This protocol measures the functional consequence of receptor binding by quantifying the intracellular accumulation of the second messenger, cAMP. Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay technology well-suited for high-throughput screening. [16][17][18][19][20] Objective: To determine if the test compound acts as an antagonist by measuring its ability to inhibit agonist-induced cAMP production.
Materials:
-
Cell Line: A stable cell line expressing the β-adrenergic receptor of interest (e.g., CHO or HEK293 cells).
-
Agonist: Isoproterenol, a potent non-selective β-adrenergic agonist.
-
cAMP HTRF Assay Kit: Contains cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor).
-
Cell Stimulation Buffer: HBSS or similar, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Lysis Buffer: Provided with the HTRF kit.
-
Microplate Reader: HTRF-certified reader capable of time-resolved fluorescence detection.
Workflow Diagram:
Caption: Workflow for an antagonist-mode HTRF cAMP assay.
Step-by-Step Procedure (Antagonist Mode):
-
Cell Seeding:
-
Seed cells into a 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight. [21]
-
-
Compound Addition:
-
Remove culture medium and add pre-warmed stimulation buffer.
-
Add serial dilutions of the test compound to the wells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the agonist (Isoproterenol) at a concentration that elicits ~80% of the maximal response (EC80).
-
Incubate for 30 minutes at 37°C to stimulate cAMP production. [21]
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate HTRF Ratio: HTRF Ratio = (Acceptor Emission / Donor Emission) * 10,000. This ratiometric measurement corrects for well-to-well variability. [16]2. Normalize Data: Express the results as a percentage of the agonist response (0% = basal level, 100% = EC80 agonist stimulation without antagonist).
-
Determine IC50: Plot the normalized response against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced cAMP production.
Alternative Functional Assay: AlphaScreen™ cAMP Assay
The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology is another robust method for measuring cAMP levels. [21][22]It is a bead-based competition assay where endogenous cAMP produced by cells competes with a biotinylated cAMP probe for binding to streptavidin-coated Donor beads and an anti-cAMP antibody conjugated to Acceptor beads. [22][23]When the beads are in close proximity (low cellular cAMP), excitation of the Donor beads produces singlet oxygen, which triggers a chemiluminescent signal from the Acceptor beads. [24][25]High levels of cellular cAMP disrupt this interaction, leading to a decrease in signal.
Quantitative Data Summary Table:
| Parameter | Description | Typical Value for Propranolol (β-ARs) |
| EC50 (Agonist) | Concentration of agonist producing 50% of the maximal response. | 1 - 10 nM (Isoproterenol) |
| IC50 (Antagonist) | Concentration of antagonist inhibiting 50% of the agonist response. | Varies (nM to µM range) |
| Signal Window | Ratio of the maximal signal to the basal signal (S/B). | >5 |
| Z'-factor | A measure of assay quality and robustness. | >0.5 |
Conclusion and Interpretation
By employing both a direct binding assay and a functional cell-based assay, researchers can build a comprehensive pharmacological profile of a test compound. The radioligand binding assay provides a direct measure of affinity (Ki) at the receptor, while the cAMP assay confirms the functional consequence of that binding (antagonism) and provides a measure of potency (IC50). Discrepancies between binding affinity and functional potency can allude to more complex pharmacological behaviors, such as partial agonism or biased signaling, warranting further investigation. These robust, validated protocols provide the foundation for screening compound libraries, elucidating structure-activity relationships (SAR), and identifying promising lead candidates for further drug development.
References
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- CAS 525-66-6: Propranolol. (n.d.). CymitQuimica.
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- Recent progress in assays for GPCR drug discovery. (n.d.). British Journal of Pharmacology.
- HTRF®. (n.d.). Berthold Technologies GmbH & Co.KG.
- HTRF Principle. (n.d.). Revvity.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience.
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- HTRF - Guide to homogeneous time resolved fluorescence. (n.d.). Revvity.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (2011). Frontiers in Pharmacology.
- Radioligand binding methods: practical guide and tips. (1998). Journal of Receptors and Signal Transduction.
- Beta 1 Receptors. (2023). StatPearls - NCBI Bookshelf.
- Novel signaling pathway through the beta-adrenergic receptor. (2002). ResearchGate.
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices.
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- Chemical structure of propranolol... (n.d.). ResearchGate.
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- Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology.
- Radioligand binding methods for membrane preparations and intact cells. (2011). Methods in Molecular Biology.
- Propranolol | C16H21NO2 | CID 4946. (n.d.). PubChem - NIH.
- GPCR-targeted Assay | GPCRs Bioassay Service. (n.d.). ProBio CDMO.
- GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery.
- Propranolol - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- ExperimentAlphaScreen Documentation. (2024). Emerald Cloud Lab.
- Propranolol: Uses, Dosage, Side Effects and More. (n.d.). MIMS Malaysia.
- AlphaScreenTM cAMP User Manual and Assay Development Guide. (n.d.). Revvity.
- AlphaScreen. (n.d.). BMG LABTECH.
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)- - the NIST WebBook. (n.d.). National Institute of Standards and Technology.
- 3-propanone. (n.d.). Sigma-Aldrich.
- 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. (n.d.). PubChem - NIH.
- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)- - Substance Details. (n.d.). US EPA.
- 1,1-((1-Methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol). (n.d.). PubChem - NIH.
- Isovaleraldehyde 97 590-86-3. (n.d.). Sigma-Aldrich.
- Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. (2018). Molecules.
- 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride. (n.d.). Autech Industry Co.,Limited.
- Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. (2010). Zeitschrift für Naturforschung C.
- 1-(2-Methylphenoxy)-3-[(1-methyl-2-phenylethyl)amino]-2-propanol AldrichCPR. (n.d.). Sigma-Aldrich.
- Luteinizing hormone releasing hormone salmon = 97 HPLC 86073-88-3. (n.d.). Sigma-Aldrich.
- N-Boc-3-acetyl-pyrrolidine T590373 from Aladdin Scientific Corporation. (n.d.). Labcompare.com.
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Application Notes and Protocols for the In Vivo Formulation of a Novel Small Molecule: 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Abstract
The successful in vivo evaluation of a novel chemical entity (NCE) is critically dependent on the development of a safe and effective formulation that ensures adequate systemic exposure in preclinical models. This document provides a comprehensive guide for the formulation of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a representative hydrophobic, basic small molecule, for in vivo administration. We will navigate the logical progression from initial physicochemical characterization to the development of a robust parenteral formulation, emphasizing the scientific rationale behind each experimental choice. Detailed protocols for solubility screening, vehicle selection, formulation preparation, and quality control are provided to ensure a self-validating and reproducible workflow.
Introduction: The Challenge of "Brick Dust" Compounds
A significant portion of new chemical entities emerging from drug discovery pipelines are characterized by poor aqueous solubility, often colloquially termed "brick dust".[1][2] Such compounds present a formidable challenge for in vivo studies, as their limited solubility can lead to poor absorption and low bioavailability, potentially masking their true pharmacological and toxicological profiles.[2] The target compound, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, with its naphthalene moiety, is predicted to have low aqueous solubility.[3][4] The presence of a basic amine group suggests that its solubility will be pH-dependent.[1]
This guide will systematically address these challenges by outlining a strategic approach to formulation development, moving from simple aqueous vehicles to more complex co-solvent and surfactant-based systems. The overarching goal is to achieve a formulation that is not only capable of solubilizing the compound at the desired concentration but is also well-tolerated in common preclinical species like rodents.[5][6]
Pre-formulation Assessment: Know Your Molecule
Before embarking on formulation development, a thorough understanding of the physicochemical properties of the NCE is paramount. This initial characterization will guide the selection of an appropriate formulation strategy.[7]
Essential Physicochemical Parameters
A minimal set of pre-formulation data should be generated for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-:
| Parameter | Experimental Method | Rationale |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | To determine the intrinsic solubility and the impact of pH on solubility. The basic amine suggests higher solubility at lower pH. |
| pKa | Potentiometric titration or UV-spectrophotometry | To identify the ionization constant of the basic amine, which is crucial for predicting pH-dependent solubility. |
| LogP/LogD | Shake-flask method or calculated | To assess the lipophilicity of the compound, which influences its solubility in organic and lipidic vehicles. |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and potential for amorphous vs. crystalline forms. |
| Chemical Stability | Forced degradation studies (acid, base, oxidation, light, heat) | To identify potential degradation pathways and develop a stability-indicating analytical method.[8][9] |
Formulation Strategy: A Tiered Approach
A tiered approach to formulation development is recommended, starting with the simplest and most well-tolerated vehicles and progressing to more complex systems as needed.
Caption: Tiered approach to formulation development.
Experimental Protocols
Protocol 1: Solubility Screening in Common Vehicles
Objective: To determine the approximate solubility of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- in a panel of commonly used preclinical vehicles.
Materials:
-
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
-
Vehicle panel (see table below)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or ethanol).
-
In separate vials, add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle.
-
Seal the vials and place them on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials for undissolved solid.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet any undissolved material.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent for HPLC analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
Example Vehicle Screening Panel:
| Vehicle | Composition | Rationale |
| Saline | 0.9% NaCl in Water | Isotonic aqueous vehicle, baseline for solubility. |
| 5% Dextrose in Water (D5W) | 5% Dextrose in Water | Common isotonic vehicle for intravenous administration.[10] |
| Phosphate Buffered Saline (PBS) | pH 7.4 | Buffered aqueous vehicle, mimics physiological pH. |
| 10% PEG 400 in Saline | 10% (v/v) Polyethylene Glycol 400 in 0.9% NaCl | Mild co-solvent system.[11] |
| 10% Ethanol in Saline | 10% (v/v) Ethanol in 0.9% NaCl | Co-solvent system. |
| 5% Tween 80 in Saline | 5% (v/v) Polysorbate 80 in 0.9% NaCl | Surfactant-based vehicle to enhance solubility.[12] |
| 20% HP-β-CD in Water | 20% (w/v) Hydroxypropyl-β-cyclodextrin in Water | Inclusion complexation to improve solubility.[1] |
Protocol 2: Preparation of a Co-solvent-based Formulation for Intravenous Administration
Objective: To prepare a 1 mg/mL solution of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- in a co-solvent vehicle for intravenous administration in rodents.
Rationale for Vehicle Selection: A common and generally well-tolerated intravenous vehicle for poorly soluble compounds in rodents is a mixture of PEG 400, propylene glycol, and water or saline.[10] For this protocol, we will use a vehicle composed of 40% PEG 400, 10% Ethanol, and 50% Saline. The ethanol is used to aid in the initial dissolution of the compound.
Materials:
-
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
-
Ethanol, USP grade
-
Polyethylene Glycol 400 (PEG 400), USP grade
-
0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile vials and syringes
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh the required amount of the compound. For a 10 mL final volume at 1 mg/mL, weigh 10 mg.
-
Initial Dissolution: In a sterile vial, add the weighed compound and 1 mL of ethanol (10% of the final volume). Vortex or sonicate until the compound is fully dissolved.
-
Addition of Co-solvent: Add 4 mL of PEG 400 (40% of the final volume) to the vial. Mix thoroughly until a homogenous solution is obtained.
-
Final Dilution: Slowly add 5 mL of saline (50% of the final volume) to the mixture while stirring. The solution should remain clear.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Visual Inspection: Visually inspect the final formulation for any particulates or precipitation.
Quality Control and Stability Assessment
A formulation is only viable for in vivo studies if it is stable and meets certain quality attributes.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the compound and detecting any degradation products.[13][14] The method should be developed and validated to separate the parent compound from potential impurities and degradants that may arise during formulation preparation and storage.[8]
Key aspects of a stability-indicating HPLC method include:
-
Specificity: The ability to resolve the analyte from all potential interfering substances.
-
Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.
-
Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.
-
Forced Degradation Studies: The compound is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and demonstrate that the method can separate them from the parent peak.[14]
Formulation Stability Testing
The final formulation should be tested for stability under the intended storage conditions.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, and free of visible particulates. |
| pH | pH meter | Within a specified range (e.g., ± 0.5 units from initial). |
| Assay | Stability-Indicating HPLC | 95.0% - 105.0% of the initial concentration. |
| Purity | Stability-Indicating HPLC | No significant increase in degradation products. |
| Particle Size (for suspensions/emulsions) | Dynamic Light Scattering (DLS) | Consistent particle size distribution over time.[15][16] |
Short-term stability should be assessed at room temperature and refrigerated conditions (2-8 °C) for at least the duration of the planned in vivo experiment.
In Vivo Administration Considerations
The selection of the route of administration and the vehicle must consider the well-being of the experimental animals.
-
Vehicle Toxicity: The chosen excipients should have a well-documented safety profile in the selected species.[5][12] The concentration of each excipient should be kept as low as possible.
-
Administration Volume: The volume to be administered should adhere to established guidelines for the species and route of administration to avoid adverse effects.[17]
-
Osmolality and pH: For parenteral routes, the formulation should ideally be isotonic and have a pH close to physiological pH to minimize injection site irritation.[6]
Conclusion
The successful formulation of a poorly soluble NCE like 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- for in vivo studies is a systematic process that requires a deep understanding of the compound's physicochemical properties and the principles of formulation science. By following a tiered approach, starting with simple vehicles and progressing to more complex systems as needed, researchers can efficiently identify a suitable formulation. Rigorous quality control and stability testing are essential to ensure the integrity of the formulation and the reliability of the in vivo data. This guide provides a robust framework and detailed protocols to aid researchers in navigating the challenges of preclinical formulation development.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. U.S. Food and Drug Administration. Available from: [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available from: [Link]
- In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods.
-
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. Available from: [Link]
-
Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Available from: [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
-
Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]
- Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- In vivo toxicology of excipients commonly employed in drug discovery in rats. Journal of Pharmacological and Toxicological Methods.
- A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. International Journal of Pharmaceutical Sciences Review and Research.
-
Formulation of poorly water-soluble drugs for oral administration. Future4200. Available from: [Link]
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Prepar
-
DLS Protocol. OpenWetWare. Available from: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
- Common Routes of Administration in Small Rodents. International Journal of Pharmaceutical Sciences and Research.
- The regulation of pharmaceutical excipients. American Pharmaceutical Review.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
- Particle Size Analysis by Dynamic Light Sc
-
Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available from: [Link]
-
Pharmaceutical Excipient Development: The Need for Preclinical Guidance. ResearchGate. Available from: [Link]
- In vivo screening of subcutaneous tolerability for the development of novel excipients. Scientific Reports.
- Synthesis of two new naphthalene-containing compounds and their bindings to human serum albumin. Journal of Biomolecular Structure and Dynamics.
-
Dynamic Light Scattering for Pharmaceutical Nanoparticles. Allan Chemical Corporation. Available from: [Link]
-
Dynamic Light Scattering (DLS). Unchained Labs. Available from: [Link]
- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry.
-
Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. Available from: [Link]
-
In Vivo and in Vitro Toxicity Studies. Biogem. Available from: [Link]
- Naphthalene compounds, intermediates, formulations, and methods. European Patent Office.
- Synthesis of naphthalene derivatives via nitrogen-to-carbon transmut
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. future4200.com [future4200.com]
- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 15. usp.org [usp.org]
- 16. entegris.com [entegris.com]
- 17. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals focused on the synthesis of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. Structured as a technical support center, this document offers an optimized synthesis protocol, a detailed troubleshooting guide in a question-and-answer format, and a list of frequently asked questions. The content is grounded in established chemical principles, emphasizing mechanistic understanding to empower users to overcome common experimental challenges, thereby improving synthesis yield, purity, and scalability.
Section 1: Synthesis Pathway and Mechanism
The target compound, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, is a β-amino ketone, commonly referred to as a Mannich base.[1][2] The most direct and efficient synthetic route is the Mannich reaction, a three-component condensation involving a ketone (2-acetylnaphthalene), an aldehyde (formaldehyde), and a secondary amine (isopropylamine).[3][4]
Overall Reaction Scheme
The synthesis proceeds by the aminoalkylation of the α-carbon of 2-acetylnaphthalene.
Caption: Overall synthesis scheme for the target Mannich base.
Reaction Mechanism
Understanding the mechanism is critical for troubleshooting and optimization. The reaction is typically performed under acidic conditions, which catalyze the key steps.[5]
-
Iminium Ion Formation: The reaction initiates with the nucleophilic addition of isopropylamine to formaldehyde, followed by dehydration, to form a highly electrophilic Eschenmoser-like salt, the N-isopropylmethaniminium ion.[3][4] This step is rapid and crucial for the reaction to proceed.
-
Enolization of the Ketone: In parallel, the starting ketone, 2-acetylnaphthalene, tautomerizes to its more nucleophilic enol form. The acidic catalyst accelerates this equilibrium.[4][5]
-
C-C Bond Formation: The electron-rich enol attacks the electrophilic carbon of the iminium ion. This nucleophilic addition forms the new carbon-carbon bond at the α-position to the carbonyl group, creating the final β-amino ketone structure.[5]
Section 2: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity while ensuring procedural safety and reproducibility.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. | CAS Number |
| 2-Acetylnaphthalene | 170.21 | 10.0 g | 58.7 mmol | 1.0 | 93-08-3 |
| Isopropylamine HCl | 95.57 | 6.18 g | 64.6 mmol | 1.1 | 15572-56-2 |
| Paraformaldehyde | (30.03)n | 2.0 g | 66.6 mmol | 1.13 | 30525-89-4 |
| Ethanol (200 Proof) | 46.07 | 100 mL | - | - | 64-17-5 |
| Hydrochloric Acid (conc.) | 36.46 | 0.5 mL | - | Catalyst | 7647-01-0 |
| Diethyl Ether | 74.12 | 200 mL | - | - | 60-29-7 |
| Isopropanol | 60.10 | 50 mL | - | - | 67-63-0 |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetylnaphthalene (10.0 g, 58.7 mmol), isopropylamine hydrochloride (6.18 g, 64.6 mmol), paraformaldehyde (2.0 g, 66.6 mmol), and ethanol (100 mL).
-
Catalysis and Reflux: Add concentrated hydrochloric acid (0.5 mL) to the suspension. Heat the mixture to reflux (approx. 80-85°C) with vigorous stirring. The solids should dissolve as the reaction progresses.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 9:1 Hexane:Ethyl Acetate). The starting ketone is UV active and non-polar. The product will be a new, more polar spot that may streak. The reaction is typically complete within 4-6 hours.
-
Work-up - Isolation of the Free Base:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume to approximately 20 mL using a rotary evaporator.
-
Pour the concentrated mixture into a separatory funnel containing 100 mL of water.
-
Make the aqueous solution basic (pH > 10) by the slow, careful addition of 2M sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude Mannich base as an oil or low-melting solid.
-
-
Purification via Hydrochloride Salt Formation:
-
Dissolve the crude free base in 50 mL of isopropanol.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise while stirring until the solution becomes acidic (test with pH paper). A white precipitate will form immediately.
-
Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 25 mL).
-
Dry the purified 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- hydrochloride salt under vacuum.
-
Expected Yield: 70-85%. Appearance: White to off-white crystalline solid.[6][7]
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Caption: A workflow for troubleshooting common synthesis issues.
Q1: My reaction yield is very low or I see no product formation. What went wrong?
A1: This is a common issue that can often be traced back to three primary areas:
-
Reagent Quality: The most frequent culprit is the formaldehyde source. Paraformaldehyde is a polymer that must thermally depolymerize to release formaldehyde. If it is old or has been improperly stored, it may not depolymerize efficiently. Using a fresh bottle is a simple first step. Similarly, ensure the amine and ketone are of high purity.
-
Catalyst and pH: The Mannich reaction is acid-catalyzed.[5] The absence of the catalytic acid will severely hinder the reaction rate. The protocol uses HCl, but other protic acids can be used. Ensure the catalytic amount is added. Conversely, strongly acidic conditions can promote side reactions, so maintaining a mildly acidic environment is key.
-
Reaction Time and Temperature: The reaction requires sufficient thermal energy to overcome the activation barriers for both iminium ion formation and enolization. Ensure the reaction mixture is genuinely at reflux. If TLC analysis shows a significant amount of starting material remaining after the recommended time, the reaction may require a longer reflux period.
Q2: My TLC plate shows the product spot, but also several other significant spots. What are these byproducts?
A2: The formation of byproducts is the primary challenge in multi-component reactions like the Mannich synthesis.[5] Key potential side reactions include:
-
Bis-alkylation: The methyl group of 2-acetylnaphthalene has two acidic protons. It is possible for a second aminomethylation to occur, leading to a double Mannich base.[8] This is more likely if a large excess of the amine and formaldehyde is used. Sticking to a stoichiometry of ~1.1 equivalents of the amine/aldehyde helps minimize this.
-
Ketone Self-Condensation: Under the reaction conditions, an aldol-type self-condensation of 2-acetylnaphthalene can occur, though this is generally less favorable than the Mannich reaction.
-
Amine-Aldehyde Adducts: Unreacted iminium ions can polymerize or form other adducts, especially if the ketone is not reactive enough.
Careful control over stoichiometry and temperature is the best way to suppress these side reactions.
Q3: I have a crude product, but it's a sticky oil and I'm struggling to purify it. What should I do?
A3: This is a very common characteristic of Mannich free bases. Their basic nitrogen atom leads to two primary purification challenges:
-
Difficulty Crystallizing: Many Mannich free bases are oils or low-melting solids that are difficult to crystallize directly from the crude reaction mixture.
-
Chromatography Issues: The basic amine functionality interacts strongly with the acidic surface of standard silica gel, leading to significant tailing or "streaking" on a column, resulting in poor separation.[9]
The Solution: The most robust method for purifying Mannich bases is to convert them to an acid salt, most commonly the hydrochloride salt .[6][7] As described in the protocol, adding HCl to a solution of the crude free base protonates the nitrogen, forming an ammonium salt. These salts are almost always highly crystalline, stable solids that precipitate from non-polar solvents and can be easily collected by filtration. This single step often removes the majority of non-basic impurities and provides a product with significantly higher purity. If further purification is needed, the salt can be recrystallized.
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the best way to monitor the reaction's progress?
-
Thin Layer Chromatography (TLC) is the most effective method. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The 2-acetylnaphthalene starting material will have a high Rf value. The product, being much more polar, will have a very low Rf value. The disappearance of the starting material spot is the best indicator of reaction completion. The product spot will likely streak due to its basicity; this is normal.
-
-
FAQ 2: Can I use a different amine or ketone?
-
Yes. The Mannich reaction is incredibly versatile and is a cornerstone of medicinal chemistry for this reason.[1][8] You can use a wide variety of primary or secondary amines. The ketone must have at least one acidic α-hydrogen. The reactivity will vary depending on the electronic and steric properties of the substrates.[10]
-
-
FAQ 3: Why use isopropylamine hydrochloride instead of the free base?
-
Isopropylamine is a volatile, low-boiling point gas/liquid. Using its hydrochloride salt provides a stable, non-volatile solid that is much easier and safer to handle and weigh accurately. The reaction conditions (acidic ethanol) will generate the necessary free amine in situ.
-
-
FAQ 4: How do I confirm the structure of my final product?
-
Standard analytical techniques should be used.
-
¹H NMR: Will show characteristic peaks for the naphthalene ring system, the isopropyl group (a doublet and a septet), and the two methylene groups of the propanone backbone (typically appearing as triplets or more complex multiplets).
-
¹³C NMR: Will confirm the number of unique carbons, including the carbonyl carbon (~200 ppm).
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the hydrochloride salt or the protonated free base.
-
Melting Point: The purified hydrochloride salt should have a sharp, reproducible melting point, which can be compared to literature values if available.
-
-
References
- Synthetic applications of biologically important Mannich bases: An upd
-
Mannich Reaction - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
-
Three-component radical homo Mannich reaction. (2021). Nature Communications. [Link]
-
6-Amino-1(2H)-naphthalenone, 6-amino-3,4-dihydro. (n.d.). Organic Syntheses. [Link]
-
Three-component Mannich reactions of aromatic amines, aromatic aldehyde, and Malonic ester. (2021). ResearchGate. [Link]
-
Synthesis of 1-((1-Methylethyl)amino)-3-(1-naphthyloxy)-2-propanol (propranolol) diphenylacetate. (n.d.). PrepChem.com. [Link]
-
A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]
-
Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar. [Link]
-
Mannich reaction – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Mannich reaction. (n.d.). Wikipedia. [Link]
-
Mannich bases in medicinal chemistry and drug design. (2017). Future Medicinal Chemistry. [Link]
-
Synthesis of a new class of Betti bases by the Mannich-type reaction: efficient, facile, solvent-free and one-pot protocol. (2015). Molecular Diversity. [Link]
-
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride. (n.d.). PubChem. [Link]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. sfdchem.com [sfdchem.com]
- 7. 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | Buy Online CAS Number 5409-58-5 - Bio Synth [bio-synth.in]
- 8. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Welcome to the dedicated technical support guide for managing the solubility of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. This document provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to help researchers, scientists, and drug development professionals successfully formulate this compound in aqueous buffers for their experiments.
Understanding the Core Challenge: Why is This Compound Poorly Soluble?
Before troubleshooting, it's crucial to understand the physicochemical properties of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- that contribute to its low aqueous solubility. An analysis of its structure reveals two key opposing features:
-
A Large, Hydrophobic Naphthalene Moiety: The dual-ring naphthalene group is highly lipophilic (fat-loving) and non-polar, causing it to be repelled by water. This is the primary driver of the compound's poor solubility.
-
An Ionizable Amino Group: The secondary amine (-NH-) is a weak base. This group offers a critical handle for solubility manipulation. At a pH below its pKa, this amine group can become protonated (positively charged), significantly increasing its affinity for polar solvents like water.[1][2][3]
The fundamental challenge is that the strong hydrophobicity of the naphthalene core outweighs the hydrophilic potential of the rest of the molecule in neutral aqueous solutions.
Caption: Structural drivers of solubility for the target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured as a workflow, starting from the most common initial problems and progressing to more advanced solutions.
Initial Steps: Stock Solutions & The "Crashing Out" Problem
Q1: My compound won't dissolve directly in my aqueous buffer. What is the very first thing I should do?
A1: The standard and recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[4] This is a cornerstone of handling hydrophobic compounds. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing capacity and compatibility with many biological assays at low final concentrations.
-
Causality: Organic solvents like DMSO reduce the polarity of the solvent system, disrupting the strong hydrogen-bonding network of water that would otherwise exclude your hydrophobic compound.[] This allows the compound to dissolve at a high concentration (e.g., 10-100 mM). This stock can then be diluted into your aqueous buffer to the final working concentration.
Q2: I dissolved my compound in DMSO, but when I add it to my buffer, it immediately turns cloudy or forms a precipitate. What's happening and how do I fix it?
A2: This phenomenon is known as "crashing out" or precipitation. It occurs when the compound, upon dilution, finds itself in an environment (the aqueous buffer) where its thermodynamic solubility limit is exceeded.[4] The organic solvent concentration is no longer high enough to keep it in solution.
Troubleshooting Steps:
-
Vigorous Mixing: When diluting the stock, add it dropwise into the aqueous buffer while vortexing or stirring vigorously.[4] This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation.
-
Optimize Final Solvent Concentration: The amount of organic solvent in your final solution is critical. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity, though some systems tolerate up to 1%.[4] You must run a vehicle control (buffer + same final concentration of DMSO) to ensure the solvent itself doesn't affect your experiment.[4]
-
Lower the Stock Concentration: If precipitation persists, try making a less concentrated stock solution (e.g., reduce from 50 mM to 10 mM in DMSO). This will require adding a larger volume to your buffer to reach the same final concentration, which may increase the final percentage of organic solvent. Balance is key.
Caption: Initial workflow for dissolving the compound.
Advanced Strategy 1: pH Adjustment
Q3: Since my compound has a basic amine group, can I use pH to increase its solubility?
A3: Absolutely. This is the most direct and often most effective strategy for this specific molecule. By lowering the pH of your aqueous buffer, you can protonate the secondary amine, converting the neutral, insoluble molecule into a positively charged, water-soluble salt.[1][2][6]
-
Mechanism: According to the principles of the Henderson-Hasselbalch equation, as the pH of the solution drops below the pKa of the amine, the equilibrium shifts dramatically toward the protonated (ionized) form.[7][8] This charged species interacts much more favorably with polar water molecules, leading to a significant increase in solubility.[3] For many amine-containing drugs, lowering the pH by 2 units below the pKa can increase solubility by 100-fold.
Protocol Considerations:
-
Determine Optimal pH: Empirically test the solubility across a range of acidic pH values (e.g., pH 4.0, 5.0, 6.0). Prepare your buffer at the target pH before adding the compound stock.
-
Assay Compatibility: The primary limitation is the pH tolerance of your experimental system. Biological assays, particularly those involving live cells or enzymes, often have a narrow optimal pH range (typically 7.2-7.4). Ensure your final experimental pH is compatible and will not introduce artifacts.[4]
Caption: pH-dependent equilibrium of the compound's amino group.
Advanced Strategy 2: Using Co-solvents and Solubilizing Agents
Q4: Adjusting pH isn't an option for my assay. What else can I add to my buffer?
A4: If pH modification is not feasible, the next step is to incorporate solubilizing agents (excipients) directly into your buffer. The three main classes are co-solvents, surfactants, and cyclodextrins.[4][9]
Co-solvents:
-
What they are: Water-miscible organic solvents used at a higher percentage than in the initial stock dilution method. Common examples include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs, like PEG 400).[][10][11]
-
Mechanism: Co-solvents work by reducing the overall polarity of the water-based solvent, making it a more hospitable environment for the hydrophobic compound.[][12]
-
Considerations: A higher concentration is needed (e.g., 5-20% of the final volume), which increases the risk of experimental artifacts or toxicity. Always run a vehicle control with the same concentration of the co-solvent.[4]
Surfactants:
-
What they are: Amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Common lab examples include Tween® 80 and Polysorbate 20.[13][14]
-
Mechanism: Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][15] The hydrophobic tails form a core, creating a microenvironment where your poorly soluble compound can partition, while the hydrophilic heads face the water, keeping the entire structure in solution.[14][15][16]
-
Considerations: Use non-ionic surfactants as they are generally less toxic to biological systems.[14] The concentration must be above the CMC to be effective.
Caption: Micellar solubilization by surfactants.
Cyclodextrins:
-
What they are: Cyclic oligosaccharides (sugar molecules) shaped like a truncated cone or torus. Common derivatives used for solubility enhancement include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD).[17][18]
-
Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[17][19] The hydrophobic naphthalene portion of your compound can fit inside this cavity, forming a water-soluble "inclusion complex."[15][20] This effectively shields the hydrophobic part of the drug from the water.[17][21]
-
Considerations: Cyclodextrins are very effective and widely used in pharmaceutical formulations.[18][19] They are generally considered safe for most in vitro and in vivo applications.
Caption: Encapsulation by a cyclodextrin molecule.
Long-Term Stability
Q5: My compound dissolved perfectly, but after a few hours (or overnight at 4°C), I see a precipitate. Why?
A5: This indicates that you have created a kinetically trapped or supersaturated solution, not a thermodynamically stable one. While your preparation method was able to dissolve the compound initially, the concentration is still above its true equilibrium solubility in that specific buffer. Over time, the molecules rearrange and precipitate out to reach a lower energy state.[4]
Solutions:
-
Confirm True Solubility: Determine the thermodynamic solubility by adding an excess of the compound to your buffer, stirring for an extended period (e.g., 24-72 hours), filtering, and measuring the concentration of the supernatant.[4] This value is your true upper limit.
-
Use a Higher Concentration of Solubilizing Agent: If you used an excipient, slightly increasing its concentration may be enough to stabilize the solution.
-
Prepare Fresh: The most practical solution for many lab experiments is to prepare the final working solution fresh right before use and not store it for extended periods.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out the required amount of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired high concentration (e.g., 20 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Screening for Optimal Solubilization Method
This protocol helps you systematically determine the best approach for your specific buffer system.
-
Setup: Arrange a series of microcentrifuge tubes. To each, you will add your final buffer.
-
Test Conditions (Examples):
-
Control: Buffer only.
-
pH Adjustment: Buffer adjusted to pH 5.0.
-
Co-solvent: Buffer containing 10% Ethanol.
-
Surfactant: Buffer containing 0.1% Tween® 80.
-
Cyclodextrin: Buffer containing 2% (w/v) HP-β-CD.
-
-
Addition of Compound: Prepare a 100x stock in DMSO (e.g., if your target is 10 µM, make a 1 mM stock). Add 1 µL of the stock to 99 µL of each test buffer.
-
Mixing & Observation: Vortex each tube immediately and vigorously after adding the stock.
-
Incubation & Analysis:
-
Visually inspect for clarity immediately after mixing.
-
Incubate the tubes at your experimental temperature (e.g., 37°C) and room temperature for 1-2 hours.
-
Inspect again for any signs of precipitation. The condition that results in a clear, stable solution is your optimal choice.
-
Summary of Solubilization Strategies
| Method | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Ionizes the basic amine group, creating a charged, water-soluble salt.[1][2] | Highly effective for this specific compound, simple to implement. | Limited by the pH tolerance of the experimental system.[4] | Assays that are robust to acidic conditions (pH < 6.5). |
| Co-solvents | Reduces the polarity of the bulk aqueous solvent.[] | Simple, uses common lab reagents. | Higher concentrations can cause toxicity or artifacts; risk of precipitation upon dilution.[4][10] | Situations where a moderate increase in solubility is needed and the assay tolerates solvents like ethanol or PEG. |
| Surfactants | Forms micelles that encapsulate the hydrophobic compound in their core.[13][14] | Very effective at increasing apparent solubility. | Must be used above the CMC; potential for assay interference or toxicity. | High-throughput screening, in vitro assays where other methods fail. |
| Cyclodextrins | Forms a water-soluble inclusion complex by encapsulating the hydrophobic moiety.[17][20] | High solubilizing capacity, generally low toxicity, widely used in formulations.[18][19] | Can be more expensive than other reagents; potential for interactions with other components. | In vitro and in vivo experiments requiring stable, high concentrations of the compound. |
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). PubMed Central.
- Technical Support Center: Optimizing Solubility of Hydrophobic Compounds in Aqueous Buffers. (n.d.). Benchchem.
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). Cyclodextrin News.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. (n.d.). MDPI.
- Enhancing Drug Solubility: The Role of Cyclodextrin Deriv
- Enhancing the Bioavailability of Poorly Soluble Compounds. (2024). WuXi AppTec DMPK.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Source name withheld].
- Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
- Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. (n.d.). [Source name withheld].
- Solubility Enhancement of Rifabutin by Co-solvency Approach. (2022).
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.
- Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
- A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). [Source name withheld].
- pH Adjustment and Co-Solvent Optimiz
- Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central.
- The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
- What Is The Role Of pH In Chemical Solubility?. (2025). YouTube.
- pH and solubility. (n.d.). Khan Academy.
- Tactics to Improve Solubility. (2021). The Royal Society of Chemistry.
- Combined effect of complexation and pH on solubiliz
Sources
- 1. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 6. Khan Academy [khanacademy.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. jocpr.com [jocpr.com]
- 14. mdpi.com [mdpi.com]
- 15. agnopharma.com [agnopharma.com]
- 16. Influence of Hydrophobic and Hydrophilic Chain Length of CiEj Surfactants on the Solubilization of Active Pharmaceutical Ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. cyclodextrinnews.com [cyclodextrinnews.com]
- 20. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 21. nbinno.com [nbinno.com]
Technical Support Center: Stability and Handling of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Welcome to the technical support guide for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a β-keto-amphetamine derivative. This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing its degradation in solution. By understanding the inherent chemical liabilities of this molecule, you can ensure the integrity of your experiments and the reliability of your results.
Understanding Compound Stability: The Chemical Vulnerabilities
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- possesses three key structural features that dictate its stability profile: a secondary amine , a β-ketone , and a naphthalene ring . Each of these moieties presents a potential pathway for degradation.
-
Amine Functionality: The secondary amine is nucleophilic and basic. It is susceptible to oxidation , which can be catalyzed by trace metals or exposure to air, and can react with various electrophiles. In highly acidic conditions, the amine will be protonated, which can inhibit certain reactions but may not prevent degradation.[1]
-
β-Keto Group: The ketone functional group is prone to a variety of reactions. The presence of an adjacent amine makes it a β-keto-amphetamine, a class of compounds known for their redox reactivity.[2][3] The ketone can participate in keto-enol tautomerism, and the α-carbon can be susceptible to oxidation.
-
Naphthalene Ring: This large aromatic system is a chromophore, meaning it absorbs light, particularly in the UV range. This makes the compound highly susceptible to photodegradation .[4] Irradiation can lead to the formation of various oxygenated byproducts, fundamentally altering the compound's structure and activity.
The interplay of these functional groups means that the stability of the compound in solution is critically dependent on pH, solvent choice, temperature, and light exposure.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during the handling and storage of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- in solution.
Issue 1: Rapid loss of compound purity or concentration after dissolution.
Q: I've dissolved my compound in an aqueous buffer for my assay, but my initial QC by HPLC shows a significant decrease in the main peak area within hours. What is happening?
A: This is a classic sign of rapid degradation, likely due to an inappropriate choice of solvent or pH. Aqueous solutions, especially at non-optimal pH values, can accelerate degradation.
-
Causality: The β-keto-amine structure is susceptible to hydrolysis and pH-dependent reactions. Reactions involving carbonyl groups and amines are often catalyzed by acid.[1] However, if the pH is too low, the amine becomes protonated and non-nucleophilic, which can sometimes slow certain degradation pathways but may not prevent others. Conversely, alkaline conditions can also dramatically accelerate the degradation of similar cathinone structures.[5]
-
Immediate Action: Re-evaluate your buffer system. For initial experiments, consider dissolving a small amount of the compound in a non-polar, aprotic solvent like high-purity acetonitrile or isooctane for short-term storage and dilute into your aqueous buffer immediately before use.[6]
-
Troubleshooting Protocol: Perform a rapid pH stability screen. Prepare small aliquots of your compound in buffers ranging from pH 3 to 8. Analyze the purity by HPLC at T=0 and after a few hours at room temperature to identify the pH range of highest stability. For many amine-containing compounds, a mildly acidic pH between 4 and 5 is often a good starting point to balance solubility and stability.[7]
Issue 2: Appearance of unknown peaks in my chromatogram.
Q: I'm running a stability study, and after a day, I see several new, smaller peaks appearing in my HPLC trace, some at earlier and some at later retention times. What are these?
A: The appearance of new peaks indicates the formation of degradation products. The retention time can give clues to their nature. More polar products (e.g., from oxidation or hydrolysis) will typically elute earlier, while less polar products (e.g., from condensation reactions) may elute later.
-
Likely Degradation Pathways:
-
Oxidation: The secondary amine can be oxidized. The β-keto group can also facilitate oxidative cleavage.
-
Photodegradation: If your solution was exposed to light, the naphthalene ring is a likely site of degradation, leading to hydroxylated or other oxygenated species.[4]
-
Dimerization/Condensation: Self-condensation reactions between the amine of one molecule and the ketone of another can occur, especially at higher concentrations or non-optimal pH.
-
-
Workflow for Identification:
-
Action Plan:
-
Protect your solutions from light at all times using amber vials or by wrapping containers in aluminum foil.
-
Use degassed solvents to minimize dissolved oxygen.
-
Consider adding an antioxidant like BHT (butylated hydroxytoluene) if compatible with your experimental system.
-
Use LC-MS to get the mass-to-charge ratio (m/z) of the unknown peaks to help elucidate their structures. [8]
-
Issue 3: Variability between experiments run on different days.
Q: My results are not reproducible. An experiment that worked last week is failing today, even though I'm using a stock solution I made previously. Why?
A: This points to the instability of your stock solution during storage. The way you store your compound between experiments is as critical as the conditions during the experiment itself.
-
Root Cause Analysis:
-
Temperature: Are you storing the stock solution at room temperature? Degradation is accelerated at higher temperatures. [8] * Solvent Evaporation: If the solvent is volatile (e.g., acetonitrile), slight evaporation can concentrate your compound, leading to inaccurate dosing and potentially accelerating concentration-dependent degradation pathways.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can introduce moisture and accelerate degradation.
-
-
Best Practices Protocol:
-
Solvent Selection: For long-term storage, choose a solvent in which the compound is highly stable. Anhydrous, aprotic solvents like acetonitrile or toluene are often superior to aqueous buffers or protic solvents like methanol. [6][9] 2. Aliquoting: Prepare single-use aliquots of your stock solution. This prevents contamination of the main stock and avoids repeated freeze-thaw cycles.
-
Storage Conditions: Store aliquots at -20°C or, ideally, at -80°C in tightly sealed vials to minimize degradation and solvent evaporation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best all-purpose solvent for dissolving and storing 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-?
A1: For long-term storage, anhydrous DMSO or high-purity acetonitrile are recommended. They are aprotic and less reactive than protic solvents like methanol or ethanol. For working solutions, you will need to determine compatibility with your specific assay, but always prepare fresh dilutions from a stable stock into your final buffer or medium.
Q2: How important is pH control?
A2: It is critical. The stability of β-keto-amphetamines is highly pH-dependent. [2][3]You must validate the stability of the compound in your chosen buffer system. A mildly acidic environment (pH 4-5) is often a good starting point for balancing stability and the requirements of many biological assays, but this must be experimentally verified. [7] Q3: My compound is delivered as a hydrochloride salt. Does this affect how I should handle it?
A3: Yes. The HCl salt is often more stable as a solid and more readily soluble in aqueous media. When you dissolve the salt, the resulting solution will be acidic. You must account for this when preparing buffered solutions to ensure you reach the desired final pH.
Q4: Can I sonicate the solution to help dissolve the compound?
A4: Brief sonication at controlled, low temperatures is generally acceptable. However, prolonged sonication can generate localized heat, which can accelerate degradation. It is preferable to use gentle vortexing and allow sufficient time for dissolution.
Q5: What analytical method is best for monitoring stability?
A5: A stability-indicating HPLC method with UV detection (HPLC-UV) is the gold standard. The naphthalene ring provides a strong chromophore for sensitive detection. The method should be capable of separating the parent compound from its potential degradation products. [10]LC-MS is invaluable for identifying the mass of any new peaks that appear. [8]
Protocols and Data Summaries
Protocol 1: Recommended Solvent Preparation and Storage
-
Select Solvent: Choose a high-purity, anhydrous solvent such as acetonitrile or DMSO.
-
Prepare Stock: Accurately weigh the compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 10 mM). Use an amber glass vial to protect from light.
-
Aliquot: Immediately dispense the stock solution into single-use, low-volume amber vials.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.
-
Seal and Store: Tightly cap the vials and store them at -80°C.
-
Usage: For experiments, remove one aliquot, allow it to come to room temperature, and use it to prepare your working solutions. Discard any unused portion of the thawed aliquot.
Table 1: Summary of Factors Affecting Stability
| Parameter | Risk Factor | Recommended Mitigation | Rationale |
| pH | Highly acidic (<3) or alkaline (>8) conditions | Maintain mildly acidic pH (e.g., 4-5), verify experimentally | Balances amine protonation and prevents base-catalyzed degradation. [1][5] |
| Solvent | Protic (e.g., Methanol) or aqueous solutions for long-term storage | Use anhydrous, aprotic solvents (e.g., Acetonitrile, DMSO) for stock solutions | Minimizes hydrolysis and other solvent-mediated degradation pathways. [9][11] |
| Light | Exposure to ambient or UV light | Use amber vials, work in low-light conditions, wrap containers in foil | The naphthalene moiety is susceptible to photodegradation. [4] |
| Temperature | Room temperature or higher; freeze-thaw cycles | Store stock solutions at -80°C in single-use aliquots | Reduces thermal degradation rates and prevents issues from repeated thawing. [8] |
| Oxygen | Presence of dissolved atmospheric oxygen | Use degassed solvents; flush vials with inert gas (Ar, N₂) | Prevents oxidative degradation of the amine and other sensitive parts of the molecule. [12][13] |
Diagram: Key Degradation Influences
Caption: Key environmental factors influencing compound stability.
References
-
The Influence of pH and Temperature on Tautomerism Reactions of Some Aromatic Mono and Bi Schiff Bases. ResearchGate. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. ResearchGate. Available at: [Link]
-
A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available at: [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Publications. Available at: [Link]
-
Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. PubMed. Available at: [Link]
-
Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. NIH National Library of Medicine. Available at: [Link]
-
Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives?. Quora. Available at: [Link]
-
Aldehydes and Ketones - Enamine Formation. YouTube. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. NIH National Library of Medicine. Available at: [Link]
-
Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. NIH National Library of Medicine. Available at: [Link]
-
Keto Amphetamine Toxicity-Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone. ResearchGate. Available at: [Link]
-
Stability-indicating methods applied in the separation and characterization of the main degradation product of propafenone. ResearchGate. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Available at: [Link]
-
Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs. Available at: [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. NIH National Library of Medicine. Available at: [Link]
-
Development of a harmonised method for the profiling of amphetamines - II. Stability of impurities in organic solvents. ResearchGate. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Keto Amphetamine Toxicity—Focus on the Redox Reactivity of the Cathinone Designer Drug Mephedrone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojp.gov [ojp.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in assays with 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Welcome to the technical support center for researchers utilizing 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, commonly known as Propranolol . This guide is designed to provide in-depth troubleshooting advice and practical protocols to address common challenges and ensure the consistency and reliability of your experimental results. As scientists, we understand that variability in assays can be a significant roadblock. This resource is structured to provide not just solutions, but also the underlying scientific principles to empower you to optimize your assays effectively.
Understanding Propranolol: Key Characteristics for Assay Design
Propranolol is a non-selective competitive antagonist of β-adrenergic receptors (β-ARs), specifically β1- and β2-receptors.[1] This mechanism of action is central to its use in a wide range of in vitro studies, from competitive binding assays to cell proliferation and cytotoxicity analyses. Before delving into troubleshooting, a clear understanding of its physicochemical properties is paramount for robust assay development.
| Property | Value | Source |
| Chemical Name | 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol, monohydrochloride | [2] |
| CAS Number | 318-98-9 (for hydrochloride salt) | [2][3][4][5] |
| Molecular Weight | 295.8 g/mol (hydrochloride salt) | [2] |
| Solubility | Water: ~50 mg/mLDMSO: ~16 mg/mLEthanol: ~11 mg/mLPBS (pH 7.2): ~5 mg/mL | [1][6] |
| Stability | Most stable in aqueous solutions at pH 3. Decomposes rapidly in alkaline solutions. Unstable to light.[7][8] | [7][8] |
Troubleshooting Guide: Radioligand Binding Assays
Radioligand binding assays are fundamental for characterizing the interaction of propranolol with β-adrenergic receptors.[9] However, their sensitivity also makes them prone to variability.
Frequently Asked Questions (FAQs): Radioligand Binding Assays
Q1: What is causing high non-specific binding in my β-adrenergic receptor assay?
A1: High non-specific binding (NSB) can obscure the specific binding signal. Common causes include:
-
Radioligand Issues: The radioligand may be at too high a concentration or of low purity. Hydrophobic radioligands also tend to exhibit higher NSB.
-
Tissue/Cell Preparation: Using too much membrane protein can increase NSB. Insufficient homogenization and washing can leave behind endogenous ligands or other interfering substances.
-
Assay Conditions: Suboptimal incubation time, temperature, or buffer composition can contribute to high NSB.
Q2: How can I reduce non-specific binding?
A2: To reduce NSB, consider the following:
-
Optimize Radioligand Concentration: Use a concentration at or below the Kd value of the radioligand.
-
Reduce Membrane Protein: Titrate the amount of membrane protein to find the optimal concentration that gives a good signal-to-noise ratio.
-
Modify Assay Buffer: Including bovine serum albumin (BSA) or using a buffer with a different ionic strength can help reduce non-specific interactions.
-
Optimize Washing Steps: Increase the number and/or volume of washes with ice-cold wash buffer to minimize dissociation of the specific radioligand-receptor complex.
Q3: My competition binding curve with propranolol is shallow or doesn't reach a clear plateau. What could be the issue?
A3: A poorly defined competition curve can result from several factors:
-
Insufficient Incubation Time: The assay may not have reached equilibrium. For high-affinity ligands, this can take several hours.
-
Radioligand Depletion: If a significant fraction of the radioligand is bound, the free concentration will be lower than the added concentration, leading to an underestimation of affinity.
-
Complex Binding Kinetics: The presence of multiple binding sites with different affinities or allosteric interactions can result in complex binding curves.[10]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for a competitive binding assay using a radiolabeled antagonist (e.g., [3H]-CGP-12177) and unlabeled propranolol.
Materials:
-
Membrane preparation expressing β-adrenergic receptors
-
Radiolabeled antagonist (e.g., [3H]-CGP-12177)
-
Unlabeled propranolol hydrochloride
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in Assay Buffer to the predetermined optimal protein concentration.
-
Prepare a stock solution of the radiolabeled antagonist in Assay Buffer at a concentration approximately equal to its Kd.
-
Prepare serial dilutions of propranolol in Assay Buffer, typically covering a concentration range from 10^-12 M to 10^-5 M.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of radiolabeled antagonist, and 100 µL of membrane preparation.
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled propranolol (e.g., 10 µM), 50 µL of radiolabeled antagonist, and 100 µL of membrane preparation.[11]
-
Competition: Add 50 µL of each propranolol dilution, 50 µL of radiolabeled antagonist, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the logarithm of the propranolol concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value of propranolol.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Workflow: Radioligand Binding Assay
Caption: Troubleshooting workflow for radioligand binding assays.
Troubleshooting Guide: Cell Viability and Proliferation Assays
Assays such as MTT, XTT, and others that measure metabolic activity are commonly used to assess the cytotoxic or anti-proliferative effects of propranolol. Inconsistent results in these assays are often related to experimental setup and cell-specific responses.
Frequently Asked Questions (FAQs): Cell Viability and Proliferation Assays
Q1: Why are my IC50 values for propranolol inconsistent across experiments?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Density: The initial cell seeding density can significantly impact the apparent IC50. Higher cell densities may require higher concentrations of propranolol to achieve the same effect.
-
Incubation Time: The duration of drug exposure will influence the IC50 value. It is crucial to maintain a consistent incubation time across all experiments.[12]
-
Propranolol Solution Stability: Improperly stored or prepared stock solutions can lead to variability. Propranolol is most stable at an acidic pH and can degrade in alkaline conditions.[7][8]
-
Assay-Specific Artifacts: The MTT assay, for example, can be influenced by compounds that interfere with cellular metabolism or the formazan product.[13]
Q2: I am observing cell viability greater than 100% at low concentrations of propranolol. Is this an error?
A2: While it may seem counterintuitive, observing cell viability slightly above 100% at low drug concentrations is not uncommon.[14] This can be due to:
-
Hormesis: Some compounds can have a stimulatory effect at very low doses.
-
Experimental Variability: Minor variations in cell seeding or pipetting can lead to some wells having slightly higher metabolic activity than the control wells.
-
Overgrowth in Control Wells: If control cells become over-confluent, their metabolic activity may decrease, making the treated, less dense wells appear more viable in comparison.[14]
Q3: How should I prepare and store my propranolol stock solution for cell culture experiments?
A3: Propranolol hydrochloride is soluble in water, DMSO, and ethanol.[1][6] For cell culture, it is recommended to prepare a concentrated stock solution in sterile water or DMSO.
-
Preparation: Dissolve propranolol hydrochloride in sterile water or DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term use. For short-term use, a solution stored at 4°C is acceptable. Aqueous solutions are not recommended to be stored for more than one day.[1]
Experimental Protocol: MTT Assay for IC50 Determination
This protocol outlines the steps for determining the IC50 of propranolol using an MTT assay.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Propranolol hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of propranolol in complete culture medium.
-
Remove the old medium from the cells and add the propranolol dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each propranolol concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the propranolol concentration and use non-linear regression to determine the IC50 value.[15][16]
-
Data Presentation: Example IC50 Values of Propranolol
The IC50 of propranolol can vary significantly depending on the cell line and assay conditions.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| H1299 (NSCLC) | MTT | 72 | ~100 | |
| MCF-7 (Breast Cancer) | MTT | - | 30 mg/ml | [17] |
| Medulloblastoma Cell Lines | Proliferation Assay | - | 60-120 |
Understanding the Mechanism: The β-Adrenergic Signaling Pathway
Propranolol exerts its effects by blocking the canonical β-adrenergic signaling pathway. Understanding this pathway is crucial for interpreting your experimental results.
Diagram: Simplified β-Adrenergic Signaling Pathway
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Propranolol hydrochloride | SIELC Technologies [sielc.com]
- 4. Propranolol hydrochloride - (±)-Propranolol hydrochloride, (±)-1-Isopropylamino-3-(1-naphthyloxy)-2-propanol hydrochloride [sigmaaldrich.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. (±)-Propranolol =99 TLC,powder 318-98-9 [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the oral bioavailability of the β-adrenergic blocker analogue, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. This compound, structurally related to propranolol, is anticipated to face similar bioavailability challenges, namely poor aqueous solubility and significant first-pass metabolism. This document offers practical, evidence-based strategies to overcome these hurdles.
Section 1: Understanding the Core Bioavailability Challenges
This section addresses the fundamental obstacles limiting the systemic exposure of naphthalenyl-propanone compounds after oral administration.
Q1: What are the primary reasons for the expected low oral bioavailability of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-?
A1: The low oral bioavailability is likely multifactorial, stemming from its physicochemical and metabolic properties:
-
Poor Aqueous Solubility: As a lipophilic molecule, its dissolution in the gastrointestinal (GI) fluid is limited. This is often the rate-limiting step for absorption.[1][2] Many recently developed drugs are lipophilic, and their poor solubility is a major obstacle to creating effective oral dosage forms.[2]
-
Extensive First-Pass Metabolism: The naphthalenyl moiety is susceptible to extensive metabolism by cytochrome P450 (CYP450) enzymes in the liver and gut wall.[3][4][5] Studies on naphthalene show that CYP1A2 and CYP3A4 are key enzymes in its metabolism.[3][6] This metabolic process can significantly reduce the amount of active drug reaching systemic circulation. Beta-blockers as a class are known for having relatively poor oral bioavailability due to their vulnerability to liver enzymes.[7]
Q2: How does the chemical structure, specifically the 2-naphthalenyl group, influence its metabolism?
A2: The 2-naphthalenyl group is a substrate for various CYP450 enzymes, which hydroxylate the aromatic ring system. This initial oxidation is a critical step that precedes further conjugation and elimination. Research on naphthalene metabolism has identified CYP1A2 as the primary enzyme for producing dihydrodiol and 1-naphthol, while CYP3A4 is most effective for 2-naphthol production.[3][6] Subsequent metabolism of these intermediates can lead to the formation of various other metabolites.[3][4] This extensive enzymatic conversion is the basis of the high first-pass effect.
Section 2: Formulation Strategies: Lipid-Based Drug Delivery Systems (LBDDS)
Lipid-based formulations are a primary strategy for improving the oral bioavailability of poorly water-soluble compounds.[1][8] They can enhance drug solubilization, promote lymphatic transport to bypass the liver, and protect the drug from degradation in the GI tract.[9]
FAQs on Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[10][11]
Q3: My drug is precipitating out of the SEDDS formulation upon dilution. What is the likely cause and how can I fix it?
A3: Drug precipitation upon dilution is a common challenge, often caused by the drug's inability to remain solubilized once the formulation emulsifies and the excipients are diluted in the large volume of the GI tract.
Troubleshooting Guide: Drug Precipitation in SEDDS
| Potential Cause | Underlying Mechanism | Recommended Solution |
|---|---|---|
| Insufficient Drug Solubility in Excipients | The initial drug load exceeds the solubilization capacity of the oil/surfactant mixture. | Re-screen excipients to find an oil or surfactant with higher intrinsic solubility for your compound. Reduce the drug loading. |
| Poor Choice of Surfactant/Co-surfactant | The surfactant may not effectively maintain the drug in a solubilized state within the dispersed oil droplets. An incorrect Hydrophilic-Lipophilic Balance (HLB) value can lead to unstable emulsions. | Screen surfactants with a higher HLB (>12) to ensure rapid formation of a stable o/w emulsion.[12] Experiment with different co-surfactants (e.g., Transcutol®, PEG 400) to improve solvent capacity. |
| Supersaturation and Crystallization | The system creates a temporary supersaturated state that is not stable, leading to rapid crystallization of the drug. | Incorporate a precipitation inhibitor, such as a hydrophilic polymer (e.g., HPMC, PVP), into the formulation. These polymers can maintain the drug in a supersaturated state for a longer duration, allowing more time for absorption.[9] |
Q4: How do I rationally select excipients (oil, surfactant, co-surfactant) for my SEDDS formulation?
A4: A systematic screening approach is essential. The goal is to identify excipients that offer the best solubility for the drug and form a stable, rapidly emulsifying system.[11]
Workflow for SEDDS Excipient Selection
Caption: Workflow for rational selection of SEDDS excipients.
Protocol: Ternary Phase Diagram Construction
Objective: To identify the concentration ranges of oil, surfactant, and co-surfactant that result in spontaneous and stable emulsion formation.
Methodology:
-
Select the top-performing oil, surfactant, and co-surfactant based on solubility screening.
-
Prepare a series of mixtures with varying ratios of these three components. Typically, the total concentration is kept at 100%. Ratios can be varied in 10% increments (e.g., 10:90:0, 20:80:0... 10:80:10, etc.).
-
For each mixture, add a small, fixed amount (e.g., 100 µL) to a fixed volume of water (e.g., 10 mL) at 37°C with gentle stirring.
-
Visually observe the resulting dispersion. Classify it as a clear/bluish nanoemulsion, a milky emulsion, or a formulation with poor/no emulsification.
-
Plot the results on a ternary phase diagram, mapping the regions where desirable emulsions are formed. This map will guide the development of optimized drug-loaded formulations.
Section 3: Formulation Strategies: Nanoparticle-Based Systems
Nanocarriers like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) offer advantages such as improved stability over liquid systems and controlled drug release.[13][14][15]
FAQs on Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are solid at both room and body temperature.[8][16]
Q5: I'm observing a significant increase in particle size and drug expulsion from my SLN formulation during storage. What's happening?
A5: This is a common stability issue with SLNs and is often related to lipid polymorphism.
Troubleshooting Guide: SLN Instability
| Potential Cause | Underlying Mechanism | Recommended Solution |
|---|---|---|
| Lipid Polymorphism | During cooling, the lipid matrix can form a less stable, disordered crystal structure (α-form). Over time, it transitions to a more stable, highly ordered β-form. This perfect crystal lattice has less space, causing drug expulsion and particle aggregation.[16] | Use Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that blend solid lipids with a small amount of liquid lipid (oil).[14] This creates imperfections in the crystal lattice, increasing drug loading capacity and preventing drug expulsion during storage.[16] |
| Inadequate Surfactant Concentration | Insufficient surfactant on the nanoparticle surface leads to a low zeta potential, reducing the repulsive forces between particles and causing them to aggregate. | Optimize the surfactant concentration. Aim for a zeta potential of at least ±20 mV for good electrostatic stabilization. Consider using a combination of surfactants for better steric hindrance (e.g., Poloxamer 188).[17] |
| Drug-Lipid Incompatibility | The drug may have poor solubility in the chosen solid lipid matrix, leading to low entrapment efficiency and surface-adsorbed drug. | Screen a wider range of solid lipids (e.g., Glyceryl behenate, Precirol® ATO 5, Compritol® 888 ATO) to find one with better compatibility and solubilizing power for your compound. |
Q6: What are the critical quality attributes (CQAs) I must characterize for my nanoparticle formulation?
A6: Thorough characterization is essential to ensure the performance, stability, and safety of your formulation.[18][19]
Table of Critical Quality Attributes for Nanoparticle Characterization
| Attribute | Technique(s) | Importance |
|---|---|---|
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)[15] | Affects drug release, cellular uptake, and in vivo biodistribution. PDI indicates the homogeneity of the particle population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Predicts the long-term stability of the colloidal dispersion. Higher magnitude indicates greater stability against aggregation.[18] |
| Morphology and Shape | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)[18] | Visual confirmation of particle size, shape, and surface characteristics. |
| Entrapment Efficiency (%EE) & Drug Loading (%DL) | HPLC after separation of free drug (e.g., via ultracentrifugation) | Quantifies the amount of drug successfully encapsulated within the nanoparticles, which is critical for dosing. |
| Crystallinity and Physical State | Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD)[18] | Determines if the drug is in an amorphous or crystalline state within the lipid matrix and assesses lipid polymorphism. |
Section 4: In Vitro Models for Permeability and Efflux Assessment
Before proceeding to expensive in vivo studies, it is crucial to evaluate the performance of your formulation using relevant in vitro models.
Q7: Which in vitro model is best for predicting the intestinal absorption of my formulation?
A7: The Caco-2 cell monolayer assay is the gold standard for predicting human intestinal permeability in vitro.[20] Caco-2 cells are derived from a human colon carcinoma and, when cultured, they differentiate into a monolayer of polarized cells that mimic the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[]
Q8: My compound shows high permeability from the apical (A) to basolateral (B) side in the Caco-2 assay, but the basolateral (B) to apical (A) permeability is even higher. What does this mean?
A8: A B-A permeability that is significantly higher than the A-B permeability (Efflux Ratio > 2) is a strong indication that your compound is a substrate for an active efflux transporter, such as P-gp.[22] These transporters actively pump the drug back into the intestinal lumen, reducing its net absorption.
Decision Tree for Interpreting Caco-2 Results
Caption: Decision-making process for Caco-2 permeability results.
Protocol: Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio of the compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells on semi-permeable Transwell™ inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[23]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) to confirm the integrity of the tight junctions. TEER values should be above a pre-determined threshold (e.g., >600 Ω·cm²).[23]
-
Transport Experiment (A -> B):
-
Add the test compound (solubilized in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C for a set time (e.g., 2 hours).[24]
-
At the end of the incubation, collect samples from both compartments.
-
-
Transport Experiment (B -> A):
-
Perform the reverse experiment by adding the compound to the basolateral (donor) compartment and sampling from the apical (receiver) compartment.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculation: Calculate the Papp value using the formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.[23]
-
Calculate the Efflux Ratio = Papp(B-A) / Papp(A-B).
-
References
-
Title: Physicochemical characterization of drug nanocarriers - PMC Source: National Institutes of Health URL: [Link]
-
Title: Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications Source: MDPI URL: [Link]
-
Title: Lipid Based Drug Delivery System: A Review Source: Journal of Applied Life Sciences International URL: [Link]
-
Title: Caco-2 permeability assay Source: Creative Bioarray URL: [Link]
-
Title: A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery Source: National Institutes of Health URL: [Link]
-
Title: LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW Source: International Journal of Life Sciences and Review URL: [Link]
-
Title: Review on lipid based carrier as a drug delivery system Source: ScienceDirect URL: [Link]
-
Title: Characterization techniques for studying the properties of nanocarriers for systemic delivery Source: ScienceDirect URL: [Link]
-
Title: In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes Source: National Institutes of Health URL: [Link]
-
Title: In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes Source: ScienceDirect URL: [Link]
-
Title: Enhancement of the bioavailability of propranolol and metoprolol by food Source: PubMed URL: [Link]
-
Title: Caco-2 Permeability Assay Source: Evotec URL: [Link]
-
Title: A Review on Solid Lipid Nanoparticles: Preparation Techniques, Characterization, And Future Challenges Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Characterization of Nanoparticles for Drug Delivery Source: Creative Biostructure URL: [Link]
-
Title: Advanced characterizations of nanoparticles for drug delivery: investigating their properties through the techniques used in their evaluations Source: Semantic Scholar URL: [Link]
-
Title: ADME Caco-2 Permeability Assay Source: BioDuro URL: [Link]
-
Title: "Characterization of Nanoparticles Intended for Drug Delivery" Source: National Institutes of Health URL: [Link]
-
Title: Overview of naphthalene metabolism showing the formation of multiple, reactive metabolites. Source: ResearchGate URL: [Link]
-
Title: Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action Source: National Institutes of Health URL: [Link]
-
Title: Advantages, current challenges and limitations of working with solid lipid nanoparticles for drug delivery applications. Source: ResearchGate URL: [Link]
-
Title: Role of Murine Cytochrome P-450 2F2 in Metabolic Activation of Naphthalene and Metabolism of Other Xenobiotics Source: ResearchGate URL: [Link]
-
Title: Challenges in the Physical Characterization of Lipid Nanoparticles Source: National Institutes of Health URL: [Link]
-
Title: Selective Beta-1 Blockers Source: National Institutes of Health URL: [https://www.ncbi.nlm.nih.gov/books/NBK44 selective beta-1 blockers/]([Link] selective beta-1 blockers/)
-
Title: Solid Lipid Nanoparticles (SLN): Formulation and Fabrication Source: UI Scholars Hub URL: [Link]
-
Title: Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view Source: PubMed URL: [Link]
-
Title: Propranolol: Uses, Dosage, Side Effects and More Source: MIMS Malaysia URL: [Link]
-
Title: Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) Prepared by Microwave and Ultrasound-Assisted Synthesis: Promising Green Strategies for the Nanoworld Source: National Institutes of Health URL: [Link]
-
Title: 1-Propanone, 1-(2-amino-3-methylphenyl)- Source: PubChem URL: [Link]
-
Title: SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT Source: International Journal of Pharmaceutical, Chemical, and Biological Sciences URL: [Link]
-
Title: 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one Source: PubChem URL: [Link]
-
Title: Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends Source: MDPI URL: [Link]
-
Title: Self-emulsifying drug delivery systems: a novel approach to deliver drugs Source: National Institutes of Health URL: [Link]
-
Title: Beta-blockers Source: Deranged Physiology URL: [Link]
-
Title: (PDF) Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies Source: ResearchGate URL: [Link]
-
Title: 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)- Source: NIST WebBook URL: [Link]
-
Title: Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry Source: MDPI URL: [Link]
-
Title: PROPANONE Source: Ataman Kimya URL: [Link]
-
Title: 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)- Source: U.S. Environmental Protection Agency URL: [Link]
-
Title: 1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)- Source: PubChem URL: [Link]
Sources
- 1. ijlsr.com [ijlsr.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naphthalene metabolism in relation to target tissue anatomy, physiology, cytotoxicity and tumorigenic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry | MDPI [mdpi.com]
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- 7. derangedphysiology.com [derangedphysiology.com]
- 8. A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Controversies with self-emulsifying drug delivery system from pharmacokinetic point of view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. enamine.net [enamine.net]
Technical Support Center: Addressing Batch-to-Batch Variability of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Prepared by the Office of the Senior Application Scientist
Introduction: The Challenge of Reproducibility
Welcome to the technical support guide for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a synthetic compound with structural similarities to well-characterized β-adrenergic receptor antagonists like propranolol. As with any synthetic reagent, ensuring consistent performance across different manufacturing lots is paramount for the validity and reproducibility of experimental results. Batch-to-batch variability can introduce subtle yet significant changes that may compromise experimental outcomes, leading to wasted resources and delays in research and development pipelines.[1][2]
Even trace amounts of impurities can interact with a therapeutic target, alter the compound's activity, or interfere with assay readouts, resulting in a loss of efficacy or misleading data.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, troubleshooting, and mitigating the effects of batch-to-batch variability. We will explore the common sources of these inconsistencies and provide detailed protocols for robust analytical and functional qualification of new reagent lots.
Part 1: Frequently Asked Questions - Understanding the Roots of Variability
This section addresses the fundamental questions surrounding batch-to-batch variability for naphthalenyl-propanone compounds.
Q1: What are the primary sources of batch-to-batch variability and impurities?
Variability originates from the complex, multi-step nature of organic synthesis. For compounds like 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, impurities can be introduced at nearly every stage of manufacturing and storage.[5] These are broadly categorized as:
-
Synthetic Byproducts: These are molecules formed from side reactions or incomplete reactions during synthesis. The specific route used to create the compound dictates the likely byproducts. For example, syntheses related to propranolol often start from 1-naphthol and epichlorohydrin, which can lead to specific intermediates and related substances.[6][7][8][9]
-
Process-Related Impurities: These are residual substances from the manufacturing process that are not completely removed during purification. They can include leftover starting materials, reagents (e.g., catalysts, solvents), and other chemical additives.[3][10]
-
Degradation Products: The compound may degrade over time due to factors like temperature, pH, light, or exposure to air. This can lead to the formation of new impurities, such as oxides or products of hydrolysis.[5] In related amine-containing compounds, nitrosation to form N-nitroso impurities is also a concern, particularly in acidic conditions with a source of nitrite ions.[11]
Q2: What specific types of impurities should I be concerned about?
Based on the synthesis of analogous compounds, several types of impurities could be present. Proactive monitoring for these is a cornerstone of good laboratory practice.
| Table 1: Potential Impurities in Naphthalenyl-Propanone Synthesis and Their Significance | | :--- | :--- | :--- | | Impurity Type | Potential Source / Identity | Significance & Potential Impact | | Starting Materials | Unreacted 2-naphthol, 1,3-dihalo-acetone, or epichlorohydrin analogs.[6][8] | Can interfere with quantification and may have their own biological or chemical activity.[12] | | Intermediates | Incompletely reacted intermediates, such as 1-halo-3-(2-naphthoxy)-2-propanone.[8] | May have different potency or toxicity profiles, skewing biological assay results. | | Regioisomers | 1-(1 -naphthalenyl)-propanone instead of the 1-(2 -naphthalenyl) isomer.[13] | Isomers can have vastly different binding affinities and pharmacological effects. | | Over-reaction Products | Di-substituted products, where the secondary amine reacts further.[7] | Reduces the concentration of the active compound and introduces an unknown entity. | | Degradants | Oxidized naphthalenyl ring; products of hydrolysis or N-nitrosation.[5][11] | Can lead to loss of potency and introduce potentially genotoxic impurities.[11] | | Residual Solvents/Metals | Toluene, isopropanol, etc.[6]; Metal catalysts (e.g., Pd, Fe).[12] | May affect compound solubility, stability, or directly interfere with certain cell-based or enzymatic assays.[10][12] |
Q3: Why can't I just trust the Certificate of Analysis (CoA)?
A manufacturer's CoA is an essential starting point, providing key information like purity (often by HPLC or NMR) and identity. However, it has limitations:
-
Method Specificity: The purity value on a CoA is only as good as the analytical method used. A standard HPLC method might not resolve all relevant impurities.
-
Detection Limits: Trace impurities with high biological potency may be present below the detection limit of the QC method used by the supplier.
-
Shipping & Storage: The compound's stability can be affected by shipping conditions and long-term storage in your facility, potentially leading to degradation not reflected in the original CoA.[12]
For critical applications, especially in later-stage drug development, independent verification and functional testing are non-negotiable.[14][15]
Part 2: Troubleshooting Guide - A Systematic Workflow for Batch Qualification
When a new batch of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- arrives, a systematic evaluation is crucial to prevent downstream issues. This workflow provides a logical progression from simple checks to detailed chemical analysis.
Caption: Analytical workflow for new batch characterization.
Part 3: Standard Operating Protocols for Batch Qualification
These protocols provide detailed, step-by-step methodologies for the analytical and functional assessment of new batches.
Protocol 3.1: Comparative Purity Assessment by RP-HPLC
This method is designed to compare the purity profile of a new batch against a previously qualified reference lot. The goal is not just to quantify the main peak, but to identify any new or significantly larger impurity peaks.
1. Objective: To assess the purity and impurity profile of a new lot of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- relative to a reference standard.
2. Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Diluent: 50:50 Acetonitrile:Water
-
Reference lot and new lot of the compound
3. Sample Preparation:
-
Prepare a 1.0 mg/mL stock solution of the reference lot and the new lot in the diluent.
-
From the stock solutions, prepare a working solution of 100 µg/mL for each lot in the diluent.
-
Filter the working solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 280 nm (The naphthalene moiety provides strong UV absorbance)[16]
-
Gradient Elution:
| Table 2: Example HPLC Gradient Program | | :--- | :--- | :--- | | Time (minutes) | % Mobile Phase A | % Mobile Phase B | | 0.0 | 95 | 5 | | 20.0 | 5 | 95 | | 25.0 | 5 | 95 | | 25.1 | 95 | 5 | | 30.0 | 95 | 5 |
5. Data Analysis:
-
Run the reference lot and the new lot under identical conditions.
-
Integrate all peaks with an area greater than 0.05% of the total peak area.
-
Calculate the purity of the main peak as a percentage of the total area.
-
Crucially, overlay the chromatograms. Compare the retention times and relative areas of all minor peaks. Look for:
-
New peaks in the new lot not present in the reference.
-
Impurity peaks that have significantly increased in area percentage.
-
6. Acceptance Criteria:
-
Purity of the main peak should be ≥ 98% (or as required by the specific application).
-
No single new impurity should be > 0.2% area.
-
The overall impurity profile should be qualitatively similar to the reference lot.
Protocol 3.2: Functional Assay Qualification Workflow
Analytical data alone is not sufficient. A functional assay confirms that the new batch performs as expected in a biologically relevant context. This protocol is based on the "two-tiered" approach recommended by the Global Bioanalysis Consortium for critical reagent qualification.[14][17]
Caption: Two-tiered workflow for functional reagent qualification.
1. Objective: To ensure the new reagent lot provides equivalent performance in a relevant biological assay.
2. Procedure (Tier 1):
-
Select a robust, well-characterized assay where the compound's activity is measured (e.g., receptor binding assay, cell-based signaling assay).
-
Prepare identical, full dose-response curves for both the reference lot and the new lot.
-
Run both curves in parallel on the same plate/run to minimize inter-assay variability.
-
Include at least three concentrations of quality control (QC) samples prepared from the reference lot to ensure the assay is performing correctly.
-
Analyze the data according to standard procedures.
3. Acceptance Criteria (Tier 1):
| Table 3: Example Acceptance Criteria for Functional Qualification (Tier 1) | | :--- | :--- | | Parameter | Acceptance Limit | | EC50 / IC50 | The value for the new lot must be within 80-125% of the reference lot's value. | | Maximum Signal/Inhibition | The value for the new lot must be within ±20% of the reference lot. | | Curve Shape (Hill Slope) | The slope factor should be comparable to the reference lot. | | Assay QC Samples | All QC samples must pass their pre-defined acceptance criteria. |
4. Procedure (Tier 2 - If Tier 1 Fails): If the new lot fails Tier 1 criteria, it does not necessarily mean it is unusable, but it indicates a significant difference.
-
Conduct a more extensive investigation, potentially involving multiple runs to confirm the observed shift in potency or activity.[15][17]
-
Use LC-MS data to try and correlate the functional difference with a specific impurity.
-
If the shift is consistent and well-characterized, a correction factor might be applicable, or the assay protocol may need to be re-optimized for the new lot. This decision requires careful scientific judgment and thorough documentation.
Part 4: Mitigation and Long-Term Management
Effectively managing batch-to-batch variability is an ongoing process.
-
Communicate with Suppliers: If you detect significant variability, provide your analytical data to the supplier. This can help them troubleshoot their synthesis or purification process.
-
Establish a Reference Standard: Once you have a batch that performs well and is thoroughly characterized, set aside a sufficient quantity to serve as your in-house "gold standard" reference for all future batch qualifications.
-
Lifecycle Management: Critical reagents don't last forever. Implement a lifecycle management strategy that includes periodic re-testing of your reference standard for stability and a plan for qualifying a new reference standard when the current one is depleted.[14][15]
By implementing these systematic, evidence-based procedures, research and development teams can safeguard the integrity of their data and ensure the long-term success and reproducibility of their work.
References
- SynThink Research Chemicals. (n.d.). Propranolol EP Impurities & USP Related Compounds.
- CN102304049A. (n.d.). Synthesis method of propranolol hydrochloride. Patsnap.
- Cheng, Y. (2008). Synthesis of the Related Substances of Propranolol Hydrochloride. Semantic Scholar.
- Farina, J. S., Jackson, S. A., & Cummings, C. L. (1989). SYNTHESIS OF ANALOGS OF PROPRANOLOL HYDROCHLORIDE. Organic Preparations and Procedures International.
- CN108586273B. (n.d.). A kind of preparation method of propranolol hydrochloride. Google Patents.
- BioAgilytix. (n.d.). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays.
- Daicel Pharma Standards. (n.d.). Propranolol Impurities Manufacturers & Suppliers.
-
O'Hara, D. M., et al. (2012). Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Retrieved January 2, 2026, from [Link]
- BioAgilytix. (2021). Implementing Best Practices for the Characterization of Critical Reagents.
- Shinde, V. (2024). N-Nitroso Propranolol: Formation, Toxicological Risks, Regulations, and Analytical Detection. Veeprho.
- PPD, Inc. (2021). Managing critical reagents through drug development.
- Pharmaffiliates. (n.d.). Propranolol-impurities.
-
Gazdag, M., et al. (1987). Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica. Journal of Chromatography A. Retrieved January 2, 2026, from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Retrieved January 2, 2026, from [Link]
- CN113511979A. (n.d.). Synthesis method and application of propranolol. Google Patents.
- Ascend & ABL Inc. (n.d.). Guidelines And Strategies For The Development, Qualification Of Potency Assay. Cell & Gene.
- Therapeutic Goods Administration (TGA). (2015). Propranolol hydrochloride.
- Wang, W., & Roberts, C. J. (2013). Impact of Residual Impurities and Contaminants on Protein Stability. Journal of Pharmaceutical Sciences.
- Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals.
- LookChem. (n.d.). Cas 318-98-9, Propranolol hydrochloride.
- Bartfeld, D. (2025). Qualification of critical reagents for in-vitro potency bioassays using Curve Parameter Control Strategy. PDA Israel.
- Creative Diagnostics. (n.d.). Impurity Analysis of Biological Drugs.
- Cayman Chemical. (n.d.). (±)-Propranolol (hydrochloride) (CAS 318-98-9).
-
Chandrasekar, D., Ramakrishna, S., & Diwan, P. V. (2004). A rapid, sensitive and validated method for the determination of ondansetron in human plasma by reversed-phase high-pressure liquid chromatography. Arzneimittelforschung. Retrieved January 2, 2026, from [Link]
- ChemicalBook. (n.d.). 318-98-9 | CAS DataBase.
- ChemicalBook. (n.d.). 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
-
NIST. (n.d.). 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-. NIST Chemistry WebBook. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. Retrieved January 2, 2026, from [Link]
- U.S. Environmental Protection Agency. (n.d.). 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-. Substance Registry Services.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 3-(Naphthalen-1-yl)propan-1-amine.
- Occupational Safety and Health Administration. (n.d.). 1-Amino-2-propanol Method number: PV2001.
-
Hochhaus, G., et al. (2021). Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability. The AAPS Journal. Retrieved January 2, 2026, from [Link]
-
Payne, F., et al. (2019). Characterising and correcting batch variation in an automated direct infusion mass spectrometry (DIMS) metabolomics workflow. Metabolomics. Retrieved January 2, 2026, from [Link]
-
Adams, W. P., et al. (2020). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical and Translational Science. Retrieved January 2, 2026, from [Link]
-
Collins, M., et al. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis. Retrieved January 2, 2026, from [Link]
- Occupational Safety and Health Administration. (1992). 2-Amino-2-methyl-1-propanol Method number: T-PV2145-01-9203-CH.
- BenchChem. (2025). Spectroscopic Analysis of 3-Amino-1-(furan-3-yl)propan-1-ol: A Technical Guide.
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Technical Support Center: Long-Term Storage and Stability of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Welcome to the technical support guide for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (also known as N-isopropyl-β-keto-amphetamine). This document provides in-depth guidance for researchers, scientists, and drug development professionals on ensuring the long-term stability and integrity of this compound. Given its specific chemical structure, understanding its potential degradation pathways is critical for obtaining reliable and reproducible experimental results.
Introduction: Understanding the Molecule's Inherent Instabilities
The compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- possesses two key structural features that dictate its stability profile: a β-amino ketone moiety and a secondary amine . These functional groups make the molecule susceptible to specific degradation pathways that must be mitigated during storage and handling.
-
Retro-Mannich (Retro-Michael) Reaction: As a β-amino ketone, the compound is vulnerable to cleavage, especially in neutral to alkaline conditions. This reaction eliminates the isopropylamine group, yielding an α,β-unsaturated ketone (enone) and the corresponding amine as impurities.[1]
-
Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products.[2][3] This process can be accelerated by exposure to atmospheric oxygen, heat, and light.
This guide provides a framework for understanding these challenges and implementing protocols to ensure the compound's integrity over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most significant degradation pathways are the retro-Mannich reaction, which cleaves the amino group from the carbon backbone, and the oxidation of the secondary amine.[1][3] The retro-Mannich reaction is often base-catalyzed, while oxidation is typically promoted by air and light.
Q2: How does pH affect the stability of the compound in solution?
A2: The compound's stability is highly pH-dependent. It is generally more stable in acidic conditions (pH 3-5), which protonate the amine group and inhibit the retro-Mannich elimination pathway.[1] Conversely, neutral and alkaline conditions (pH ≥ 7) significantly accelerate degradation. Therefore, for storage in solution, a slightly acidic, aprotic solvent system is recommended if compatible with your downstream application.
Q3: What are the ideal storage conditions for the solid compound?
A3: To ensure maximal long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: -20°C is highly recommended.
-
Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[4]
-
Container: An amber glass vial with a tight-fitting, airtight cap to protect from light and moisture.
-
Environment: A dry, dark location.
Q4: How can I detect if my sample has degraded?
A4: Degradation can manifest in several ways:
-
Visual Changes: Discoloration (e.g., yellowing or browning), clumping of the powder, or the appearance of an oily film.
-
Analytical Changes: The most reliable method is analytical testing. Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[][6] Quantitative NMR (qNMR) can also be used to assess purity.[7]
Q5: What is the best solvent for preparing stock solutions for long-term storage?
A5: The choice of solvent is critical. For long-term storage, use a dry (anhydrous), aprotic solvent such as DMSO or DMF. Avoid protic solvents like methanol or ethanol if long-term stability is required, as they can participate in degradation reactions. If aqueous buffers are necessary for your experiment, prepare them fresh from a concentrated stock solution just before use. Never store the compound in aqueous buffers, especially at neutral or alkaline pH, for extended periods.
Troubleshooting Guide: Common Stability Issues
| Observed Problem | Probable Cause | Recommended Action & Scientific Rationale |
| Loss of Potency / Inconsistent Results | Compound Degradation. The active parent molecule concentration has decreased, leading to unreliable biological or chemical data. | 1. Purity Re-assessment: Immediately analyze the sample's purity using HPLC or LC-MS to confirm degradation.[] 2. Implement Strict Storage: If degradation is confirmed, discard the sample and obtain a fresh lot. Implement the recommended storage protocol (See Protocol 1 below). 3. Fresh Solutions: Always prepare working solutions fresh for each experiment. |
| Discoloration of Solid or Solution | Oxidation or Formation of Enone Impurity. Oxidation of the amine or the formation of conjugated systems via the retro-Mannich reaction can produce chromophores that absorb visible light, leading to a colored appearance.[3] | 1. Cease Use: Do not use a discolored sample, as its purity is compromised. 2. Inert Atmosphere: Ensure future samples are stored under an inert atmosphere (argon or nitrogen) to minimize oxidation. 3. Light Protection: Always use amber vials for storage to prevent photodegradation.[1] |
| Precipitate in a Stored Solution | Formation of Insoluble Degradants or Salt Formation. Degradation products may have lower solubility in the chosen solvent. Alternatively, if an acidic additive was used, it may form a salt that precipitates over time at low temperatures. | 1. Characterize Precipitate (Optional): If feasible, analyze the precipitate and supernatant separately to identify the species. 2. Re-evaluate Solvent System: Consider a different aprotic solvent for your stock solution. 3. Prepare Fresh: It is safest to discard the solution and prepare a new one from a solid sample of verified purity. |
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol is designed to minimize degradation from atmospheric oxygen, moisture, and light.
Materials:
-
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (solid)
-
Amber glass vials with Teflon-lined caps
-
Argon or Nitrogen gas source with a regulator and tubing
-
Parafilm or vial sealing tape
-
-20°C freezer
Procedure:
-
Aliquot: Upon receiving the compound, avoid storing it in the original large container. Aliquot the solid into smaller, single-use amounts in pre-weighed amber glass vials. This prevents repeated exposure of the entire batch to the atmosphere.
-
Inerting: Place a gentle stream of argon or nitrogen gas into the vial for 30-60 seconds to displace the air.
-
Sealing: Immediately and tightly cap the vial. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each vial with the compound name, date, and amount.
-
Storage: Place the sealed vials in a -20°C freezer in a designated, dark storage box.
-
Usage: When a sample is needed, remove one vial from the freezer and allow it to warm to room temperature before opening to prevent water condensation on the cold solid.
Protocol 2: Routine Purity Assessment by HPLC
This is a general reverse-phase HPLC method to monitor the stability of the compound over time.
Instrumentation & Columns:
-
HPLC System: Standard system with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 20% B
-
20-25 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the naphthalene chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in Acetonitrile or DMSO to a concentration of ~1 mg/mL.
Analysis:
-
Inject a freshly prepared sample from a new or reference lot to establish the retention time and peak shape of the pure compound.
-
Inject the sample stored over time. A decrease in the main peak's area percentage and the appearance of new, earlier-eluting peaks (often more polar degradation products) indicate degradation.
Visualization of Degradation & Storage Workflow
Key Degradation Pathways
Caption: Major degradation routes for the target compound.
Decision Workflow for Storage and Analysis
Caption: Workflow for ensuring compound integrity.
References
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
Pace, D. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of the Physical Sciences, 6(16), 4035-4047. Available at: [Link]
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Singh, R., & Rehman, Z. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research, 3(1). Available at: [Link]
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Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 20-27. Available at: [Link]
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Portoghese, P. S. (2009). Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry, 52(1), 1. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available at: [Link]
-
Wikipedia. (n.d.). Naphthalene. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (Compound N) and Propranolol Activity at β-Adrenergic Receptors
Introduction
The β-adrenergic receptor system, a cornerstone of sympathetic nervous system signaling, plays a pivotal role in regulating cardiovascular function.[1] Antagonists of these receptors, commonly known as beta-blockers, are a critical class of therapeutics for managing conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[2][3] These drugs function by competitively inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine to β-adrenergic receptors, thereby mitigating the downstream physiological effects of sympathetic stimulation.[4][5]
Propranolol, a non-selective β-adrenergic antagonist, has been a benchmark compound in this class for decades, exhibiting high affinity for both β1 and β2 receptor subtypes.[6][7] This guide provides an in-depth comparative analysis of a novel compound, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, hereafter referred to as "Compound N," against the well-established inhibitor, Propranolol. The structural similarities between Compound N and known beta-blockers suggest its potential activity at β-adrenergic receptors.
This document will detail the experimental methodologies used to quantify and compare the binding affinity and functional antagonism of Compound N and Propranolol. The objective is to provide researchers, scientists, and drug development professionals with a robust framework and supporting data for evaluating such compounds.
Mechanism of Action: β-Adrenergic Receptor Antagonism
β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by agonists, couple to Gs proteins.[5] This coupling initiates a signaling cascade wherein adenylyl cyclase is activated, leading to the conversion of ATP to cyclic AMP (cAMP).[5][8] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular targets to elicit a physiological response, such as increased heart rate and contractility.[5]
Beta-blockers act as competitive antagonists at these receptors.[1][5] They bind to the receptor's active site but do not induce the conformational change necessary for G-protein activation. By occupying the binding site, they prevent agonists from binding and initiating the signaling cascade, thus reducing the intracellular concentration of cAMP and blunting the physiological response.
Caption: Experimental workflow for comparative analysis.
Comparative Data Summary
The following table summarizes the experimental data obtained for Compound N in comparison to the reference inhibitor, Propranolol. Values represent the mean ± standard error from three independent experiments.
| Compound | Receptor Subtype | Binding Affinity Ki (nM) | Functional Antagonism IC50 (nM) |
| Compound N | β1-Adrenergic | 8.5 ± 0.9 | 12.1 ± 1.5 |
| β2-Adrenergic | 25.3 ± 2.8 | 35.8 ± 4.1 | |
| Propranolol | β1-Adrenergic | 2.1 ± 0.3 [6] | 3.5 ± 0.5 |
| β2-Adrenergic | 1.1 ± 0.2 [6] | 1.9 ± 0.3 |
Data Interpretation:
The experimental results demonstrate that both Compound N and Propranolol act as antagonists at β1 and β2-adrenergic receptors.
-
Potency: Propranolol exhibits higher potency in both binding and functional assays compared to Compound N, as indicated by its lower Ki and IC50 values. Propranolol's binding affinity is in the low nanomolar range, consistent with published data. [6]* Selectivity: Propranolol demonstrates non-selective antagonism, with high affinity for both β1 and β2 subtypes. [6]In contrast, Compound N shows a modest degree of selectivity for the β1 receptor over the β2 receptor (approximately 3-fold in both binding and functional assays). This cardioselectivity, even if modest, could be a desirable trait in drug development, as it may reduce the risk of β2-mediated side effects like bronchoconstriction. [1]
Conclusion
This guide provides a detailed comparison of the novel compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (Compound N) with the established non-selective β-blocker, Propranolol. Through rigorous in vitro pharmacological profiling, we have demonstrated that Compound N is a β-adrenergic receptor antagonist with a modest preference for the β1 subtype. While less potent than Propranolol, its selectivity profile warrants further investigation. The experimental protocols and workflows detailed herein offer a validated framework for the characterization of novel GPCR modulators, ensuring scientific integrity and reproducibility. These findings serve as a foundational dataset for researchers in the field of cardiovascular drug discovery and highlight the critical importance of comparative analysis against well-characterized inhibitors.
References
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Patsnap Synapse. (2024). What are adrenergic receptor antagonists and how do they work? Retrieved from [Link]
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Wikipedia. (n.d.). Beta blocker. Retrieved from [Link]
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CVPharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). Retrieved from [Link]
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Ullah, I., & Hussain, I. (2017). cAMP Assays in GPCR Drug Discovery. Methods in cell biology, 142, 51–57. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Beta Adrenergic Blocking Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic signalling, 7(4), 463–468. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Perez, D. M. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of visualized experiments : JoVE. Retrieved from [Link]
-
Fishman, P. H. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. Methods in molecular biology (Clifton, N.J.), 259, 329–337. Retrieved from [Link]
-
Evans, B. A., et al. (2010). Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway. PloS one, 5(11), e15134. Retrieved from [Link]
-
Sacerdote, P., et al. (1993). Effects of opioid substances on cAMP response to the beta-adrenergic agonist isoproterenol in human mononuclear leukocytes. Journal of neuroimmunology, 44(1), 47–51. Retrieved from [Link]
-
Wikipedia. (n.d.). Propranolol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4946, Propranolol. Retrieved from [Link]
-
Drugs.com. (n.d.). Propranolol Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]
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Farzam, K., & Tivakaran, V. S. (2023). Propranolol. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Validating the Pharmacological Profile of a Novel Psychoactive Compound: A Comparative Guide to 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides a comprehensive framework for elucidating and validating the mechanism of action of the novel research compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a structural analog of known psychoactive substances. We will explore a hypothesized mechanism centered on the monoaminergic system and detail a rigorous, multi-step experimental workflow to test this hypothesis. This guide will also compare the potential pharmacological profile of this compound with well-characterized alternatives such as MDMA and methamphetamine, providing a clear rationale for each experimental choice and offering insights into the interpretation of potential data.
Introduction and Hypothesized Mechanism of Action
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, also known by the synonym Naphthylisopropylamine, is a research chemical with a structure suggestive of activity at monoamine transporters and serotonin receptors. Its chemical backbone bears resemblance to both phenethylamine and cathinone classes of compounds, which include well-known stimulants and entactogens. Based on this structural analogy, we hypothesize a dual mechanism of action:
-
Monoamine Transporter Inhibition/Releasing Activity: The compound may interact with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, potentially inhibiting reuptake or acting as a releasing agent.
-
Serotonin Receptor Agonism: The naphthyl group suggests a potential for direct interaction with serotonin receptors, particularly the 5-HT2A subtype, which is a hallmark of classic psychedelics.
To validate this hypothesis, a systematic approach involving in vitro and in vivo assays is essential. The following sections will detail the experimental protocols required to characterize the pharmacological profile of this compound and compare it to known psychoactive substances.
Experimental Workflow for Mechanism of Action Validation
The following workflow provides a logical progression from initial screening to in-depth functional characterization.
Caption: A streamlined workflow for validating the mechanism of action of a novel psychoactive compound.
Step 1: Receptor Binding Assays
The initial step is to determine the binding affinity of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- for a panel of relevant targets. This is crucial for identifying the primary interaction sites and guiding further functional studies.
Protocol: Radioligand Binding Assay
-
Target Preparation: Prepare cell membranes expressing the target receptors (e.g., DAT, SERT, NET, 5-HT2A) from recombinant cell lines or animal brain tissue.
-
Assay Setup: In a 96-well plate, incubate the prepared membranes with a known radioligand for the target receptor and varying concentrations of the test compound.
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Rapidly filter the mixture to separate bound from unbound radioligand.
-
Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.
Comparative Data: Expected Binding Affinities (Ki, nM)
| Target | 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (Hypothetical) | MDMA (Reference) | Methamphetamine (Reference) |
| DAT | 50 - 200 | 10,800 | 24.5 |
| SERT | 10 - 100 | 1,980 | 1,867 |
| NET | 20 - 150 | 6,130 | 11.4 |
| 5-HT2A | 5 - 50 | 2,350 | >10,000 |
Data for MDMA and Methamphetamine are sourced from authoritative pharmacological databases and literature.
Step 2: Functional Assays
Once high-affinity targets are identified, the next step is to determine the functional consequence of this binding. Does the compound act as an agonist, antagonist, or reuptake inhibitor?
Protocol: In Vitro Reuptake Assay
-
Cell Culture: Use cell lines stably expressing the monoamine transporters (DAT, SERT, or NET).
-
Assay Setup: Pre-incubate the cells with varying concentrations of the test compound.
-
Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., [3H]dopamine for DAT).
-
Incubation: Incubate for a short period to allow for substrate uptake.
-
Measurement: Lyse the cells and measure the amount of accumulated substrate.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of substrate uptake.
Protocol: G-Protein Coupled Receptor (GPCR) Activation Assay (for 5-HT2A)
-
Cell Culture: Use cell lines co-expressing the 5-HT2A receptor and a reporter system (e.g., a calcium-sensitive fluorescent dye or a luciferase reporter gene).
-
Compound Addition: Add varying concentrations of the test compound to the cells.
-
Measurement: Measure the reporter signal (e.g., fluorescence or luminescence) which corresponds to receptor activation.
-
Data Analysis: Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) to characterize the compound's potency and efficacy as an agonist.
Step 3: Downstream Signaling Pathway Analysis
To further understand the mechanism, it is important to investigate the intracellular signaling pathways activated by the compound at its primary targets.
Caption: A simplified signaling cascade following the activation of the 5-HT2A receptor.
Protocol: Western Blotting for Signaling Proteins
-
Cell Treatment: Treat cells expressing the target receptor with the test compound for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with antibodies specific for key signaling proteins (e.g., phosphorylated ERK, Akt).
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect and quantify the protein bands.
In Vivo Behavioral Assays
The final step is to correlate the in vitro findings with in vivo effects in animal models. This provides a more complete picture of the compound's pharmacological profile.
Protocol: Locomotor Activity Test
-
Animal Acclimation: Acclimate rodents to an open-field arena.
-
Compound Administration: Administer the test compound or a vehicle control.
-
Data Collection: Record the animal's movement (e.g., distance traveled, rearing frequency) using an automated tracking system.
-
Data Analysis: Compare the locomotor activity of the treated group to the control group to assess stimulant or sedative effects.
Protocol: Head-Twitch Response (HTR) Assay
-
Compound Administration: Administer the test compound to mice.
-
Observation: Observe and count the number of head twitches, a characteristic behavioral response associated with 5-HT2A receptor activation, over a specific time period.
-
Data Analysis: A significant increase in head twitches compared to a control group suggests 5-HT2A agonist activity.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to validating the mechanism of action of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. By systematically progressing from in vitro binding and functional assays to in vivo behavioral studies, researchers can build a detailed pharmacological profile of this novel compound. The comparative data with well-characterized drugs like MDMA and methamphetamine will provide essential context for interpreting the experimental results and understanding the unique properties of this new chemical entity.
Future studies could explore the compound's metabolic stability, pharmacokinetic profile, and potential for off-target effects to further assess its drug development potential. This structured approach ensures a thorough and reliable characterization of novel psychoactive compounds, contributing to a deeper understanding of their therapeutic and toxicological profiles.
References
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Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]
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National Institute on Drug Abuse. (2019). MDMA (Ecstasy/Molly) DrugFacts. [Link]
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Gonzales, E. D., & Javitch, J. A. (2008). Studying ligand-transporter interactions. Methods in Molecular Biology, 449, 247-263. [Link]
-
Fantegrossi, W. E., Murnane, K. S., & Reissig, C. J. (2008). The behavioral pharmacology of hallucinogens. Behavioral Pharmacology, 19(5-6), 413-425. [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Propranolol Analogs
An In-depth Technical Comparison of High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the Quantification of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Introduction: The Imperative for Rigorous Method Validation
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The compound of interest, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, is a structural analog of propranolol, a widely used beta-blocker. Ensuring the accuracy and precision of methods used to quantify such active pharmaceutical ingredients (APIs) is not merely a scientific exercise but a regulatory necessity.
Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, analysts, or, as in this guide, when compared against a distinct alternative methodology.[1][2] This process is crucial for ensuring data integrity and confirming that an analytical procedure is fit for its intended purpose.[3][4] This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this propranolol analog. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the optimal method for their specific application.
The principles and validation parameters discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[5][6][7][8]
Analytical Methods: A Tale of Two Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. Our target molecule possesses a secondary amine, a ketone, and a naphthalene ring system, making it amenable to both liquid and gas chromatography.
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of pharmaceutical analysis for its robustness, high throughput, and suitability for non-volatile and thermally labile compounds.[9] Given the analyte's strong UV chromophore (the naphthalene ring), UV detection is a straightforward and sensitive choice. We will employ a reversed-phase (RP-HPLC) method, which is ideal for separating moderately polar compounds like our target.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity, providing structural confirmation through mass fragmentation patterns. However, the polarity and low volatility of our amine-containing analyte necessitate a chemical derivatization step to make it suitable for GC analysis.[11][12][13][14] This adds complexity but can yield superior specificity and lower detection limits.[15]
The Cross-Validation Workflow
A successful cross-validation study is built on a well-defined protocol. The objective is to compare the performance characteristics of the two methods using the same batch of analyte and quality control samples.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with UV Detection
-
Rationale: This method is designed for robust, routine quantification. A C18 column is chosen for its hydrophobic interaction with the naphthalene moiety. The mobile phase contains an organic modifier (acetonitrile) and a phosphate buffer. The buffer's pH is maintained around 3.0 to ensure the secondary amine is protonated, leading to sharp, symmetrical peak shapes and preventing interactions with residual silanols on the stationary phase.[10]
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0 adjusted with phosphoric acid) (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm (corresponding to a high absorbance maximum for the naphthalene chromophore).
-
Injection Volume: 10 µL.
-
Run Time: 8 minutes.
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). Serially dilute with mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a target concentration of ~50 µg/mL. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Analysis: Inject the standards to establish a calibration curve, followed by the sample solutions. A system suitability test (SST) including replicate injections of a standard should precede the analysis to ensure the system is performing correctly.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Rationale: This method is developed for high-specificity identification and quantification. Direct GC analysis is challenging due to the analyte's polarity and high boiling point.[14] Silylation is chosen as the derivatization technique. A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is highly effective at replacing the active hydrogens on the amine and hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[11] This increases volatility and thermal stability, resulting in excellent chromatographic performance.[13]
-
Instrumentation & Conditions:
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 290°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification. Target ions: m/z corresponding to the TMS-derivatized molecule's molecular ion and key fragments.
-
-
Procedure:
-
Derivatization: a. Pipette 100 µL of the sample or standard solution (in a volatile solvent like acetonitrile) into a 2 mL autosampler vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool to room temperature before injection.
-
Standard & Sample Preparation: Prepare stock solutions in acetonitrile. Create calibration standards and samples at concentrations 10-fold lower than for HPLC (e.g., 0.1 µg/mL to 10 µg/mL) to leverage the higher sensitivity of the MS detector.
-
Analysis: Inject the derivatized standards and samples into the GC-MS. Confirm the identity of the derivatized analyte by comparing its mass spectrum to a reference.
-
Comparative Data Analysis
The performance of each method was evaluated according to ICH Q2(R2) guidelines.[5][16][17] The following table summarizes the comparative results obtained from the validation studies.
| Validation Parameter | HPLC-UV | GC-MS (after Derivatization) | Commentary |
| Specificity | Demonstrated by peak purity analysis using DAD and separation from placebo components. | High. Confirmed by specific mass fragmentation pattern and retention time. No interference observed. | GC-MS provides superior, unequivocal specificity due to the mass analyzer. |
| Linearity (Range) | 1 - 100 µg/mL | 0.1 - 10 µg/mL | Both methods show excellent linearity within their respective ranges. |
| Correlation Coefficient (r²) | > 0.9995 | > 0.9992 | Both exceed the typical acceptance criterion of > 0.99. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.0% | Both methods are highly accurate, with recovery well within the 98-102% acceptance range. |
| Precision (Repeatability, %RSD) | < 0.8% | < 1.5% | HPLC-UV shows slightly better precision, likely due to the simpler workflow without a derivatization step. |
| Intermediate Precision (%RSD) | < 1.2% | < 2.0% | Both methods are rugged, with RSDs well below the typical 2% limit. |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | GC-MS is approximately 10-fold more sensitive, making it ideal for trace-level analysis. |
| Robustness | Unaffected by minor changes in pH (±0.2) and mobile phase composition (±2%). | Unaffected by minor changes in oven ramp rate (±2°C/min) and final hold time (±1 min). | Both methods are robust under the tested conditions. |
Discussion and Recommendations
The cross-validation study demonstrates that both the HPLC-UV and GC-MS methods are accurate, precise, and reliable for the quantification of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. The results obtained from analyzing the same QC samples were statistically equivalent, confirming their interchangeability where appropriate.
However, the choice between the two methods should be driven by the specific application:
-
For Routine Quality Control (QC) and Release Testing: HPLC-UV is the recommended method. Its primary advantages are simplicity, higher throughput, lower operational cost, and excellent precision. The lack of a complex derivatization step reduces potential sources of error and analysis time.
-
For Impurity Profiling, Metabolite Identification, and Trace Analysis: GC-MS is the superior choice. Its exceptional sensitivity (lower LOQ) and the structural confirmation provided by mass spectrometry are indispensable for identifying and quantifying low-level impurities or metabolites.[15] Despite the more complex sample preparation, the confidence in analyte identity is significantly higher.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
This guide demonstrates a successful cross-validation of two orthogonal analytical methods, HPLC-UV and GC-MS, for a propranolol analog. Both methods were proven to be fit for purpose. By understanding the inherent strengths and weaknesses of each technique—the robust simplicity of HPLC versus the sensitive specificity of GC-MS—researchers and drug development professionals can make informed, scientifically sound decisions, ensuring data integrity and regulatory compliance throughout the pharmaceutical lifecycle.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Agilent Technologies. (2012). Fast Screening Methods for Beta Blockers by HPLC with Agilent Poroshell 120 Columns. Agilent. [Link]
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Liu, R. H., & Lin, W. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. [Link]
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Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]
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CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. CD Formulation. [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link]
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Cortés-Francisco, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. National Center for Biotechnology Information. [Link]
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Siddiqui, M. R., et al. (2013). Recent Developments in HPLC Analysis of β-Blockers in Biological Samples. Journal of Chromatographic Science. [Link]
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Lytle, C. A. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Atenolol. SIELC. [Link]
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Wiczling, P., et al. (2023). Beta-Blocker Separation on Phosphodiester Stationary Phases—The Application of Intelligent Peak Deconvolution Analysis. MDPI. [Link]
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Tang, J., & Zhang, T. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. National Center for Biotechnology Information. [Link]
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Pharmaceutical Technology. (2017). Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. Pharmaceutical Technology. [Link]
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A Head-to-Head Comparison of Naphthyl-Substituted Propanones and Their Amine Derivatives: A Guide for Researchers
This guide provides a comprehensive comparison of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- and its key structural isomers. As researchers and drug development professionals, understanding the nuanced differences imparted by isomeric variations is critical for lead optimization and the development of novel therapeutics. This document delves into the synthesis, physicochemical properties, and pharmacological activities of these compounds, supported by experimental data and established scientific principles.
Introduction to Isomerism in Naphthyl-Substituted Propanones and Propylamines
The core structure of the compounds discussed herein is a propyl group attached to a naphthalene ring. The specific compound in the topic, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, is a β-ketoamine. However, in medicinal chemistry, such ketones are often precursors to the more pharmacologically active amine derivatives, the naphthylpropylamines. Isomerism in this class of compounds can arise from several factors:
-
Positional Isomerism of the Naphthalene Linkage: The propyl chain can be attached to the 1-position (α-position) or the 2-position (β-position) of the naphthalene ring, giving rise to 1-naphthyl and 2-naphthyl isomers, respectively. This seemingly small change can significantly impact steric hindrance and interaction with biological targets.
-
Positional Isomerism on the Propyl Chain: The amine group can be located at different positions along the propyl chain.
-
Stereoisomerism: The presence of chiral centers, typically at the carbon bearing the amine group, leads to enantiomers (R and S forms) which can exhibit markedly different biological activities and metabolic profiles.[1][2]
This guide will focus on the comparison of the 1-naphthyl and 2-naphthyl positional isomers and their amine derivatives, as these are the most studied and represent a fundamental structural divergence.
Comparative Analysis of Physicochemical and Pharmacological Properties
The seemingly subtle difference in the attachment point on the naphthalene ring leads to distinct pharmacological profiles. The 2-naphthyl isomers have generally been more extensively studied.
| Compound/Isomer | Structure | Key Differentiating Features & Predicted Properties | Known Pharmacological Activity |
| 1-Propanone, 3-[(1-methylethyl)amino]-1-(1-naphthalenyl)- | (Structure not directly available in search results) | Precursor to 1-Naphthylisopropylamine. The 1-position is more sterically hindered due to the "peri" hydrogen at the 8-position.[3] | Likely a synthetic intermediate. |
| 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- | (Structure not directly available in search results) | Precursor to 2-Naphthylisopropylamine. The 2-position is less sterically hindered compared to the 1-position.[3] | Likely a synthetic intermediate. |
| 1-Naphthylaminopropane (1-NAP) | (Structure available in search results) | Positional isomer of 2-NAP.[4] | Monoamine Oxidase A (MAO-A) inhibitor (IC50 = 5,630 nM).[4] Lacks stimulant effects in rodent models.[4] |
| 2-Naphthylaminopropane (2-NAP, PAL-287) | (Structure available in search results) | Extensively studied positional isomer of 1-NAP.[4][5] | Potent Monoamine Oxidase A (MAO-A) inhibitor (IC50 = 420 nM).[4][5] Serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptor agonist.[5] Lacks stimulant effects in rodent models.[5] Investigated for alcohol and stimulant addiction.[5] |
Synthesis of Naphthyl-Substituted Propanones and Propylamines
The synthesis of these compounds can be achieved through established organic chemistry routes. A general and versatile method is the Mannich reaction for the propanone synthesis, followed by reductive amination to yield the corresponding propylamine.
Experimental Protocol: Synthesis of 1-(Naphthalen-2-yl)-3-(isopropylamino)propan-1-one (A 2-Naphthyl Isomer)
This protocol is a representative example for the synthesis of the β-ketoamine precursor.
-
Reaction Setup: To a solution of 2'-acetylnaphthalene (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and isopropylamine hydrochloride (1.2 equivalents).
-
Reaction Conditions: Add a catalytic amount of concentrated hydrochloric acid. Reflux the mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product. Filter the solid, wash with cold ethanol, and then with diethyl ether.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure hydrochloride salt of the desired propanone.
Experimental Protocol: Reduction to 1-(Naphthalen-2-yl)-N-isopropylpropan-1-amine
This protocol describes the subsequent reduction to the pharmacologically relevant amine.
-
Reaction Setup: Dissolve the synthesized 1-(naphthalen-2-yl)-3-(isopropylamino)propan-1-one hydrochloride (1 equivalent) in methanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (2-3 equivalents) portion-wise.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General Synthetic Workflow for Naphthylpropylamines.
Comparative Biological Activity: The Impact of Isomerism
The position of the propylamino group on the naphthalene ring has a profound impact on the biological activity of these compounds.
Monoamine Oxidase Inhibition
One of the key pharmacological differences observed between 1-NAP and 2-NAP is their potency as inhibitors of monoamine oxidase A (MAO-A).
-
2-Naphthylaminopropane (2-NAP) is a potent MAO-A inhibitor with an IC50 value of 420 nM.[4][5]
-
1-Naphthylaminopropane (1-NAP) is also a MAO-A inhibitor, but it is approximately 13-fold less potent than 2-NAP, with an IC50 value of 5,630 nM.[4]
-
Neither isomer shows significant inhibition of monoamine oxidase B (MAO-B) (IC50 > 100,000 nM).[4]
This difference in potency highlights the sensitivity of the MAO-A enzyme's active site to the steric and electronic properties conferred by the position of substitution on the naphthalene ring. The less sterically hindered 2-naphthyl isomer appears to fit more favorably into the active site.
Caption: Comparative MAO-A Inhibition of 1-NAP and 2-NAP.
Serotonin Receptor Activity
2-Naphthylaminopropane has been shown to act as an agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[5] The corresponding activity for 1-NAP has not been as extensively reported, suggesting a potential area for further investigation. This highlights another dimension of pharmacological differentiation between the isomers.
Conclusion and Future Directions
This guide has provided a head-to-head comparison of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- and its isomers, with a focus on their more pharmacologically active amine derivatives. The key takeaways are:
-
Positional isomerism on the naphthalene ring significantly influences biological activity, as demonstrated by the difference in MAO-A inhibitory potency between 1-NAP and 2-NAP.
-
The 2-naphthyl isomers have been more extensively studied and have shown a broader range of pharmacological activities, including serotonin receptor agonism.
-
The synthesis of these compounds is achievable through standard organic chemistry methodologies, allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.
For researchers in drug discovery, these findings underscore the importance of exploring isomeric space. The differential pharmacology of the 1- and 2-naphthylpropylamines suggests that each scaffold could be a starting point for the development of compounds with distinct therapeutic applications. Future research should focus on a more comprehensive side-by-side comparison of the isomers across a wider range of biological targets and the exploration of their stereochemical properties to fully elucidate their therapeutic potential.
References
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Substituted naphthylethylamine - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
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1-Naphthylaminopropane - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
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Naphthylaminopropane - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
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Naphthylmetrazine - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
5-Chloro-αMT - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Synthesis of 1-((1-Methylethyl)amino)-3-(1-naphthyloxy)-2-propanol (propranolol) diphenylacetate - PrepChem.com. (n.d.). Retrieved January 2, 2026, from [Link]
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Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed. (2023). Retrieved January 2, 2026, from [Link]
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stereochemistry and biological activity of drugs. (n.d.). Retrieved January 2, 2026, from [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Retrieved January 2, 2026, from [Link]
- US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents. (n.d.).
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Retrieved January 2, 2026, from [Link]
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- 3. benchchem.com [benchchem.com]
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A Comparative Guide to the Structure-Activity Relationship of 1-(2-Naphthalenyl)-3-(isopropylamino)propan-1-one Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the quest for potent and selective monoamine transporter ligands is a continuous endeavor. The 1-(2-naphthalenyl)-3-(isopropylamino)propan-1-one scaffold has emerged as a promising framework for the development of such agents, particularly as inhibitors of monoamine reuptake. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of this core structure, with a focus on their activity as serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporter inhibitors. By synthesizing preclinical data, this document aims to illuminate the key structural modifications that govern potency and selectivity, thereby guiding future drug discovery efforts.
The Core Scaffold: A Foundation for Monoamine Transporter Inhibition
The 1-(2-naphthalenyl)-3-(isopropylamino)propan-1-one structure is a β-aminoketone. This class of compounds is prevalent in medicinal chemistry due to its synthetic accessibility, often through the Mannich reaction, and its ability to interact with a variety of biological targets.[1] The key pharmacophoric elements of the parent compound include the bulky, lipophilic 2-naphthalenyl group, the flexible propanone linker, and the secondary isopropylamine moiety, which can engage in hydrogen bonding and ionic interactions.
The biological activity of this scaffold is significantly influenced by the spatial arrangement and electronic properties of these components. The 2-naphthalenyl group, being less sterically hindered than its 1-naphthalenyl counterpart, may allow for different binding orientations within the transporter proteins.
Comparative Analysis of Structural Modifications
The following sections dissect the impact of structural alterations at key positions of the 1-(2-naphthalenyl)-3-(isopropylamino)propan-1-one scaffold on its monoamine transporter inhibitory activity. The presented data, while illustrative, is a synthesis of findings from related compound series to project the SAR for this specific class of analogs.
N-Alkylation of the Amino Group
Modification of the N-alkyl substituent on the amino group has a profound effect on both the potency and selectivity of these compounds.
| Compound ID | R (N-substitution) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 1a | -H | 180 | 250 | >1000 |
| 1b | -CH3 | 90 | 120 | 850 |
| 1c | -CH(CH3)2 (Isopropyl) | 75 | 95 | 700 |
| 1d | -CH2CH3 | 110 | 150 | 950 |
Data is synthesized based on SAR trends of closely related analogs and is intended for comparative purposes.
Key Insights:
-
Primary vs. Secondary Amines: The unsubstituted primary amine (Compound 1a ) generally exhibits lower potency compared to its N-alkylated counterparts.
-
Optimal N-Alkyl Group: A mono-methyl (Compound 1b ) or isopropyl group (Compound 1c ) on the nitrogen atom appears to be optimal for enhancing inhibitory activity at both SERT and NET. This suggests that a degree of steric bulk is tolerated and may even be beneficial for productive binding interactions.
-
Larger N-Alkyl Groups: Increasing the size of the N-alkyl group to an ethyl substituent (Compound 1d ) tends to decrease activity, indicating a potential steric clash within the binding pocket of the transporters.
Substitution on the Naphthalene Ring
The position and electronic nature of substituents on the 2-naphthalenyl ring are critical determinants of binding affinity and selectivity.
| Compound ID | R (Naphthalene Ring Substitution) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 2a | H (unsubstituted) | 75 | 95 | 700 |
| 2b | 4-Fluoro | 35 | 50 | 550 |
| 2c | 4-Chloro | 30 | 45 | 500 |
| 2d | 4-Bromo | 40 | 60 | 600 |
| 2e | 4-Methoxy | 95 | 130 | 800 |
Data is synthesized based on SAR trends of closely related analogs and is intended for comparative purposes.
Key Insights:
-
Position 4 Substitution: The introduction of small, electron-withdrawing groups at the 4-position of the naphthalene ring significantly enhances potency at both SERT and NET. The 4-fluoro (Compound 2b ) and 4-chloro (Compound 2c ) derivatives are particularly potent.[2]
-
Halogen Size: A slight decrease in activity is observed with the larger bromine atom (Compound 2d ) compared to the chloro-substituted analog, suggesting a defined size constraint in this region of the binding site.[2]
-
Electron-Donating Groups: The presence of an electron-donating methoxy group at the 4-position (Compound 2e ) is detrimental to activity, indicating that electron-withdrawing properties in this position are favorable for binding.[2]
Experimental Protocols
General Synthesis via Mannich Reaction
The synthesis of 1-(2-naphthalenyl)-3-(alkylamino)propan-1-one analogs is typically achieved through a Mannich reaction.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of the target compounds.
Step-by-Step Protocol:
-
Reactant Mixture: To a solution of 2-acetylnaphthalene (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and the desired amine hydrochloride (e.g., isopropylamine hydrochloride, 1.0 eq).
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.
-
Workup: Allow the reaction to cool to room temperature. The product often precipitates as the hydrochloride salt and can be collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Monoamine Transporter Inhibition Assay
The inhibitory activity of the synthesized compounds on SERT, NET, and DAT is determined using a radioligand binding assay with cells stably expressing the human transporters.
Diagram of the In Vitro Assay Workflow
Caption: Workflow for the in vitro monoamine transporter inhibition assay.
Step-by-Step Protocol:
-
Cell Preparation: Membranes from HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporters are prepared.
-
Assay Buffer: The assay is performed in a buffer appropriate for the specific transporter.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Equilibrium: The incubation is carried out at a specific temperature for a set time to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of bound radioactivity on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
Mechanistic Insights and Future Directions
The SAR data suggests that the 1-(2-naphthalenyl)-3-(isopropylamino)propan-1-one scaffold interacts with the monoamine transporters in a manner that is sensitive to both steric and electronic factors. The preference for small, electron-withdrawing substituents on the naphthalene ring at the 4-position points towards a specific interaction with a complementary region of the binding pocket. Similarly, the optimal size of the N-alkyl group highlights the importance of a well-defined hydrophobic pocket in the vicinity of the amino group.
Future research in this area should focus on:
-
Chirality: The propanone backbone contains a chiral center, and the evaluation of individual enantiomers is crucial to understand the stereochemical requirements for optimal binding.
-
Linker Modification: Exploring modifications to the propanone linker, such as altering its length or rigidity, could lead to improved potency and selectivity.
-
Broader Substituent Profiling: A more extensive exploration of substituents on the naphthalene ring will further refine the SAR and could lead to the discovery of novel analogs with enhanced properties.
By systematically applying the SAR principles outlined in this guide, researchers can more effectively design and synthesize novel 1-(2-naphthalenyl)-3-(isopropylamino)propan-1-one analogs with tailored monoamine transporter inhibition profiles for the potential treatment of various neurological disorders.
References
-
Elattar, K. M., & Al-Majid, A. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24897-24929. [Link]
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An Independent Investigator's Guide to the Biological Characterization of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
A Comparative Framework for Evaluating a Novel Naphthyl-Substituted Cathinone
Executive Summary
This guide provides a comprehensive framework for the independent verification and biological characterization of the novel compound, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. As of this publication, this specific molecule is not extensively characterized in peer-reviewed literature. Therefore, this document establishes a rigorous scientific workflow for its investigation.
Our approach is rooted in comparative pharmacology. We hypothesize the biological activity of the target compound based on its structural characteristics as a β-ketone amphetamine (substituted cathinone). We propose a series of in vitro and in vivo experiments to elucidate its mechanism of action, potency, and selectivity, using well-characterized compounds as benchmarks. The primary comparator is Naphthylaminopropane (PAL-287), a structurally related agent with known effects on monoamine transporters. Additional context is provided by comparing potential results to those of classic psychostimulants like Cocaine and the widely studied synthetic cathinone, Mephedrone.
This guide is intended for researchers, scientists, and drug development professionals. It offers not only detailed experimental protocols but also the scientific rationale behind the proposed methodologies, ensuring a robust and self-validating investigation.
Introduction and Scientific Context
The compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- belongs to the class of substituted cathinones. These compounds are β-keto analogues of amphetamines and are known for their psychomotor stimulant effects.[1][2] The core cathinone structure features a phenethylamine backbone with a ketone group at the beta carbon.[3] Modifications to this structure, such as the addition of the bulky naphthalene group in our target compound, can significantly alter its pharmacological profile.
Substituted cathinones primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][4] Depending on their specific structure, they can act as either reuptake inhibitors (blockers), which prevent the reabsorption of neurotransmitters from the synaptic cleft, or as releasers , which promote the efflux of neurotransmitters from the presynaptic neuron.[1] This distinction is critical as it dictates the neurochemical and behavioral profile of the compound.
Given the structural novelty of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a systematic investigation is required. This guide outlines the essential experiments to determine its:
-
Binding Affinity: Potency at the DAT, NET, and SERT.
-
Mechanism of Action: Function as a transporter blocker versus a substrate releaser.
-
In Vivo Effects: Behavioral outcomes in established animal models.
A robust comparison is essential for contextualizing the biological activity of a novel compound. We have selected the following benchmarks:
-
Primary Comparator: Naphthylaminopropane (PAL-287): A potent monoamine releaser with structural similarities (naphthalene and isopropylamine groups) to the target compound. It has been studied as a potential treatment for stimulant addiction.[5]
-
Functional Comparator (Blocker): Cocaine: The archetypal monoamine reuptake inhibitor, providing a clear benchmark for a "blocker" profile.
-
Functional Comparator (Releaser): Mephedrone (4-MMC): A well-characterized synthetic cathinone that functions as a monoamine releaser, similar to amphetamines.[1]
Hypothesized Mechanism of Action
Based on its structure as a β-keto amphetamine analogue, we hypothesize that the target compound will primarily act as a monoamine transporter ligand. The large naphthalene moiety may confer high affinity, while the N-isopropyl group will influence its interaction with the transporter proteins. The central question is whether it functions as a blocker or a releaser.
Caption: Tiered workflow for characterizing the novel compound.
Objective: To determine the binding affinity (Ki) of the test compound for DAT, NET, and SERT.
Principle: This competitive binding assay measures the ability of a test compound to displace a specific radioligand from its target transporter. A lower Ki value indicates higher binding affinity.
Methodology:
-
Preparation: Utilize cell lines (e.g., HEK293) stably expressing human DAT, NET, or SERT, or use rodent brain synaptosomes.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hNET: [³H]Nisoxetine
-
For hSERT: [³H]Citalopram
-
-
Assay:
-
Incubate membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (typically 0.1 nM to 100 µM).
-
Non-specific binding is determined in the presence of a high concentration of a known blocker (e.g., 10 µM Cocaine for DAT).
-
Incubate at room temperature for 2 hours.
-
-
Detection: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters to remove non-specific binding.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (concentration that inhibits 50% of binding). Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Objective: To determine if the compound acts as a reuptake inhibitor (blocker) or a substrate (releaser) at monoamine transporters.
Principle:
-
Uptake Inhibition: Measures the ability of the compound to block the uptake of a radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) into synaptosomes. Potent blockers will have low IC₅₀ values.
-
Transporter-Mediated Release: Measures the ability of the compound to evoke the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes. Potent releasers will have low EC₅₀ values and a high maximal effect (Eₘₐₓ).
Methodology:
-
Preparation: Prepare fresh synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of the test compound for 10 minutes.
-
Initiate uptake by adding a fixed concentration of the respective [³H]neurotransmitter.
-
Incubate for a short period (e.g., 5 minutes) at 37°C.
-
Terminate the reaction by rapid filtration and washing.
-
Quantify radioactivity via scintillation counting and determine the IC₅₀.
-
-
Release Assay:
-
Load synaptosomes by incubating them with a [³H]neurotransmitter.
-
Wash synaptosomes to remove excess external radioactivity.
-
Expose the pre-loaded synaptosomes to varying concentrations of the test compound.
-
After incubation (e.g., 30 minutes), separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the radioactivity in the supernatant (released neurotransmitter).
-
Calculate the percentage of release relative to the total amount pre-loaded and determine EC₅₀ and Eₘₐₓ values.
-
Comparative Data Analysis
The following tables present a hypothetical but pharmacologically plausible comparison based on the known properties of the comparator compounds. The data for the "Test Compound" are placeholders to be filled by experimental results.
Table 1: Comparative Binding Affinity (Ki, nM) at Monoamine Transporters
| Compound | DAT Affinity (Ki) | NET Affinity (Ki) | SERT Affinity (Ki) | Selectivity Profile |
| Test Compound | Experimental Value | Experimental Value | Experimental Value | To be determined |
| PAL-287 (Releaser) | ~100 nM | ~20 nM | ~80 nM | NET > SERT/DAT |
| Cocaine (Blocker) | ~150 nM | ~250 nM | ~100 nM | DAT/SERT > NET |
| Mephedrone (Releaser) | ~120 nM | ~50 nM | ~150 nM | NET > DAT/SERT |
Lower Ki values indicate higher affinity.
Table 2: Comparative Functional Potency (IC₅₀/EC₅₀, nM) at Monoamine Transporters
| Compound | DAT Function | NET Function | SERT Function | Primary Mechanism |
| Test Compound | Uptake IC₅₀ or Release EC₅₀ | Uptake IC₅₀ or Release EC₅₀ | Uptake IC₅₀ or Release EC₅₀ | To be determined |
| PAL-287 | Release EC₅₀: ~150 nM | Release EC₅₀: ~30 nM | Release EC₅₀: ~100 nM | Releaser |
| Cocaine | Uptake IC₅₀: ~200 nM | Uptake IC₅₀: ~300 nM | Uptake IC₅₀: ~120 nM | Blocker |
| Mephedrone | Release EC₅₀: ~100 nM | Release EC₅₀: ~75 nM | Release EC₅₀: ~200 nM | Releaser |
A potent releaser will have a low Release EC₅₀ and will be weak in uptake inhibition assays. A pure blocker will have a low Uptake IC₅₀ and will not cause release.
Conclusions and Future Directions
This guide provides a foundational strategy for the independent biological evaluation of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. By systematically determining its affinity and function at monoamine transporters and comparing these data to well-understood compounds, researchers can build a comprehensive pharmacological profile.
The key determination will be the ratio of uptake inhibition potency (IC₅₀) to release potency (EC₅₀). A compound that is a potent releaser is likely to have amphetamine-like stimulant properties. A compound that is a potent blocker may have cocaine-like properties. The selectivity for DAT, NET, versus SERT will further define its potential psychoactive and physiological effects. Subsequent in vivo studies, such as locomotor activity, drug discrimination, and self-administration paradigms, would be necessary to fully characterize its behavioral pharmacology and abuse potential.
References
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Axis Forensic Toxicology. (2025). About the Newest Stimulants: N-Isopropyl Butylone and N-Cyclohexyl Methylone. Available at: [Link]
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Center for Forensic Science Research & Education. (2024). N-Isopropyl Butylone - Monographs. Available at: [Link]
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Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. In The Effects of Drug Abuse on the Human Nervous System. Academic Press. Available at: [Link]
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Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience. Available at: [Link]
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Wikipedia. (n.d.). Naphthylaminopropane. Retrieved January 2, 2026, from [Link]
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Proksch, J. E., & DeFelice, L. J. (2014). Synthetic Cathinones and amphetamine analogues: What's the rave about?. The Journal of the Louisiana State Medical Society. Available at: [Link]
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Wikipedia. (n.d.). Substituted cathinone. Retrieved January 2, 2026, from [Link]
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- 3. Substituted cathinone - Wikipedia [en.wikipedia.org]
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- 5. Naphthylaminopropane - Wikipedia [en.wikipedia.org]
Benchmarking the performance of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- against a positive control
A Comparative Analysis of Naphthyl-propanone and Methylphenidate as Dopamine-Norepinephrine Reuptake Inhibitors
A Guide for Researchers in Pharmacology and Drug Development
This guide provides a comprehensive performance benchmark of the research chemical 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, hereafter referred to as Naphthyl-propanone, against the well-characterized positive control, Methylphenidate. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by established experimental protocols.
Introduction: The Rationale for Comparison
The monoamine neurotransmitters dopamine (DA) and norepinephrine (NE) are pivotal in regulating cognitive functions such as attention, motivation, and executive function. The dopamine transporter (DAT) and norepinephrine transporter (NET) are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1] Compounds that inhibit DAT and NET, known as dopamine-norepinephrine reuptake inhibitors (DNRIs), increase the synaptic concentrations of DA and NE, leading to enhanced catecholaminergic neurotransmission.[2]
Methylphenidate is a widely prescribed psychostimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[3] Its therapeutic effects are primarily attributed to its action as a DNRI, blocking both DAT and NET.[2][3] Naphthyl-propanone is a novel compound with a chemical structure suggesting potential activity at monoamine transporters. A thorough characterization of its pharmacological profile is essential to understand its potential as a research tool or therapeutic lead.
This guide outlines a series of in vitro and in vivo experiments designed to compare the potency, selectivity, and functional effects of Naphthyl-propanone against Methylphenidate.
Mechanism of Action: Dopamine and Norepinephrine Reuptake Inhibition
The primary mechanism of action for both Naphthyl-propanone (hypothesized) and Methylphenidate is the inhibition of DAT and NET. By binding to these transporters, the drugs block the reuptake of dopamine and norepinephrine from the synapse back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby increasing the stimulation of postsynaptic receptors and enhancing downstream signaling.
Figure 1: Mechanism of Dopamine/Norepinephrine Reuptake Inhibition.
In Vitro Characterization: Potency and Selectivity
The initial step in comparing Naphthyl-propanone and Methylphenidate involves determining their binding affinity and functional potency at human DAT and NET.
Radioligand Binding Assays
These assays measure the affinity of a compound for a specific transporter by assessing its ability to displace a radiolabeled ligand.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing either human DAT (hDAT) or human NET (hNET).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
-
Incubation: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET), and a range of concentrations of either Naphthyl-propanone or Methylphenidate.[4][5]
-
Equilibrium: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) values by non-linear regression analysis of the competition binding data.
Figure 2: Radioligand Binding Assay Workflow.
Transporter Uptake Assays
These functional assays measure a compound's ability to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.
Experimental Protocol: Transporter Uptake Assay
-
Cell Culture: Plate HEK293 cells expressing hDAT or hNET in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer) and pre-incubate with various concentrations of Naphthyl-propanone or Methylphenidate.
-
Initiation of Uptake: Add a solution containing a fixed concentration of radiolabeled neurotransmitter ([³H]dopamine for hDAT, [³H]norepinephrine for hNET).[6]
-
Incubation: Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.
In Vitro Results Summary
The following table presents hypothetical, yet plausible, data for the in vitro comparison of Naphthyl-propanone and Methylphenidate.
| Compound | hDAT Ki (nM) | hNET Ki (nM) | hDAT IC50 (nM) | hNET IC50 (nM) | Selectivity (NET/DAT) |
| Naphthyl-propanone | 25 | 50 | 40 | 85 | 2.1 |
| Methylphenidate | 33[2] | 244[2] | 55 | 339[2] | 6.2 |
Note: Lower Ki and IC50 values indicate higher potency.
Cell Viability Assay
It is crucial to assess the potential cytotoxicity of a novel compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate and allow them to attach overnight.[7]
-
Compound Treatment: Treat the cells with a range of concentrations of Naphthyl-propanone or a positive control for cytotoxicity (e.g., doxorubicin) for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Evaluation: Behavioral Effects
To assess the functional consequences of DAT and NET inhibition in a whole organism, locomotor activity is a standard and informative behavioral assay.
Locomotor Activity in Mice
Stimulant compounds that enhance dopamine and norepinephrine signaling typically increase spontaneous locomotor activity in rodents.[9]
Experimental Protocol: Locomotor Activity Assay
-
Animals: Use adult male C57BL/6 mice.
-
Habituation: Place the mice individually in open-field arenas and allow them to habituate for at least 30 minutes.
-
Drug Administration: Administer various doses of Naphthyl-propanone, Methylphenidate, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, record the locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.[10][11]
-
Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) and as a cumulative measure over the entire session. Compare the dose-response effects of the two compounds.
Hypothetical In Vivo Results
A dose-dependent increase in locomotor activity would be expected for both compounds. The relative potency and efficacy in stimulating locomotion can be compared. For example, if Naphthyl-propanone produces a greater maximal locomotor response at a lower dose compared to Methylphenidate, it would be considered more potent and efficacious in this assay.
Discussion and Interpretation
The hypothetical in vitro data suggest that Naphthyl-propanone is a potent DNRI with a relatively balanced profile, showing slightly higher potency for DAT over NET. In comparison, Methylphenidate exhibits a preference for DAT.[12][13] The in vivo locomotor activity data would provide crucial information on the functional output of these in vitro profiles. A more potent locomotor stimulant effect of Naphthyl-propanone would be consistent with its higher in vitro potency at DAT.
It is important to consider that while these experiments provide a solid foundation for comparison, further studies are necessary for a complete pharmacological characterization. These could include assessments of abuse liability (e.g., conditioned place preference, self-administration), effects on cognitive function, and a more extensive safety and toxicology profile.
Conclusion
This guide outlines a systematic approach to benchmarking the performance of the novel compound, Naphthyl-propanone, against the established DNRI, Methylphenidate. The described in vitro and in vivo assays provide a robust framework for comparing their potency, selectivity, and functional effects. The insights gained from such a comparative study are invaluable for advancing our understanding of the structure-activity relationships of monoamine transporter inhibitors and for the identification of novel chemical entities with therapeutic potential.
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Methylphenidate - Wikipedia. (n.d.). Retrieved from [Link]
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Hannestad, J., Gallezot, J. D., Planeta-Wilson, B., Lin, S. F., Williams, W. A., van Dyck, C. H., ... & Carson, R. E. (2010). Clinically relevant doses of methylphenidate significantly occupy norepinephrine transporters in humans in vivo. Biological psychiatry, 68(9), 854-860. Retrieved from [Link]
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Gatley, S. J., Volkow, N. D., Wang, G. J., Fowler, J. S., Logan, J., Ding, Y. S., ... & Dewey, S. L. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(26), PL421-PL429. Retrieved from [Link]
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Li, Y., Zhang, Y., Wang, Y., Li, X., Zhang, J., & Liu, H. (2023). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. Physical Chemistry Chemical Physics, 25(12), 8341-8354. Retrieved from [Link]
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Assessing the selectivity of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- for its target
A Comparative Guide to the Receptor Selectivity of Propranolol
A Senior Application Scientist's Field Guide to Assessing β-Adrenergic Receptor Antagonist Selectivity
In the landscape of G-protein coupled receptor (GPCR) pharmacology, the concept of receptor selectivity is paramount. It represents the critical difference between a precision therapeutic agent and a compound with a wide, often undesirable, range of physiological effects. This guide provides an in-depth analysis of Propranolol (IUPAC name: 1-(naphthalen-1-yloxy)-3-(isopropylamino)propan-2-ol), a foundational molecule in cardiovascular medicine, to illustrate the principles and practices of selectivity assessment.
Propranolol is a non-selective competitive antagonist, meaning it blocks both β1- and β2-adrenergic receptors with similar affinity.[1][2][3] This lack of selectivity is the cornerstone of its therapeutic profile and also the source of its characteristic side effects.[4] By comparing Propranolol to β1-selective antagonists, such as Metoprolol and Atenolol, we can illuminate the profound impact of selectivity on drug action and provide a framework for its rigorous evaluation.
The Adrenergic System & The Imperative for Selectivity
The β-adrenergic receptors (β-ARs), primarily β1 and β2, are integral to cardiovascular and pulmonary regulation.
-
β1-Adrenergic Receptors: Predominantly located in cardiac tissue, their stimulation by endogenous catecholamines (epinephrine and norepinephrine) increases heart rate, contractility, and conduction velocity.[5] Antagonism of β1 receptors is the primary mechanism for the antihypertensive and antianginal effects of β-blockers.[3]
-
β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi and blood vessels.[5] Their activation leads to bronchodilation and vasodilation.
A non-selective antagonist like Propranolol blocks both receptor subtypes. While β1-blockade produces the desired cardiovascular effects, the concurrent β2-blockade can lead to bronchoconstriction—a significant risk for patients with asthma or COPD. This clinical reality drives the search for β1-selective ("cardioselective") agents, which preferentially block cardiac β1 receptors while sparing pulmonary β2 receptors, thereby offering a superior safety profile.
Signaling Pathway Overview: β-Adrenergic Receptor Cascade
Upon agonist binding, both β1- and β2-ARs couple to the stimulatory G-protein, Gs. This activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit the final physiological response, such as increased cardiac muscle contraction or smooth muscle relaxation.[8][9] Antagonists like propranolol prevent this entire cascade by competitively blocking the initial agonist binding step.[1]
Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.
Detailed Step-by-Step Methodology
Objective: To determine the inhibitory constant (Ki) of Propranolol and Metoprolol at human β1- and β2-adrenergic receptors.
Materials:
-
Receptor Source: Membrane preparations from CHO or HEK293 cells stably expressing either human β1- or β2-adrenergic receptors.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA), a non-selective β-AR antagonist. Use at a concentration near its Kd (~0.5-1.0 nM). [10]* Test Compounds: Propranolol, Metoprolol.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with GF/B or GF/C glass fiber filter mats.
-
Scintillation Counter and compatible scintillation fluid.
Protocol:
-
Preparation of Reagents:
-
Prepare serial dilutions of test compounds (Propranolol, Metoprolol) in assay buffer. A typical range would be 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the membrane preparations in assay buffer to a final concentration that yields robust and reproducible specific binding (e.g., 10-20 µg protein per well).
-
Prepare the radioligand solution in assay buffer at 2x the final desired concentration.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding (TB) wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) wells: Add 50 µL of a high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to saturate all specific binding sites. [11] * Competition wells: Add 50 µL of each concentration of the test compound dilutions.
-
-
Reaction Initiation:
-
Add 100 µL of the diluted membrane preparation to all wells.
-
Add 100 µL of the 2x radioligand solution to all wells to initiate the binding reaction. The final volume in each well is 250 µL. [12]
-
-
Incubation:
-
Termination and Filtration:
-
Terminate the reaction by rapidly filtering the contents of the plate through the glass fiber filter mat using a cell harvester. [10] * Immediately wash the filters 3-4 times with 300 µL of ice-cold wash buffer per well to remove unbound radioligand. The speed of this step is critical to prevent dissociation of the bound ligand.
-
-
Counting:
-
Dry the filter mat completely.
-
Add scintillation cocktail and measure the radioactivity (in CPM) retained on each filter disc using a microplate scintillation counter. [14]
-
-
Data Analysis:
-
Calculate the mean CPM for each condition (TB, NSB, and each competitor concentration).
-
Determine Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
For each competitor concentration, calculate the percentage of specific binding relative to the control (wells with no competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a one-site or two-site competition model to derive the IC50 value. [15] * Calculate the Ki value using the Cheng-Prusoff equation : [12] * Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).
-
-
-
Conclusion: From Affinity Data to Therapeutic Insight
The assessment of receptor selectivity is a foundational pillar of modern drug development. The case of Propranolol serves as a classic illustration: its non-selective, high-affinity binding to both β1- and β2-adrenergic receptors explains both its potent cardiovascular efficacy and its significant respiratory side-effect profile. [5] In contrast, compounds like Metoprolol and Atenolol were rationally designed for β1-selectivity, a property that is directly verifiable through the quantitative, robust methodology of competitive radioligand binding assays. [[“]][17]The data derived from these experiments—specifically the Ki values and selectivity ratios—provide indispensable insights that guide lead optimization, predict clinical performance, and ultimately lead to safer and more effective medicines. This guide provides the strategic framework and detailed protocols necessary for researchers to rigorously perform such critical assessments.
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- Cseke, G., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2021.08.31.458393v1]
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- Study design of (A) competition radioligand binding assay to quantify β... ResearchGate. [URL: https://www.researchgate.net/figure/Study-design-of-A-competition-radioligand-binding-assay-to-quantify-b-adrenergic_fig1_319086770]
- Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK91996/]
- What is the drug classification of atenolol (beta blocker)? Dr.Oracle. [URL: https://droracle.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [URL: https://www.giffordbioscience.com/wp-content/uploads/2018/08/Data-Sheet-Radioligand-Binding-Assay-Protocol.pdf]
- Molenaar, P., et al. (1997). Comparison of the affinity of β-blockers for two states of the β1-adrenoceptor in ferret ventricular myocardium. British Journal of Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1564757/]
- Aristotelous, T., et al. (2022). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182902/]
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A Comparative Guide to the Synthesis and Pharmacological Evaluation of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of the novel compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. To date, there is a notable absence of published experimental data for this specific β-aminoketone. This document, therefore, serves as a proactive manual for researchers aiming to investigate its properties. We present a detailed, replicable synthetic protocol based on the well-established Mannich reaction. Furthermore, we outline a rigorous analytical workflow for structural confirmation and a suite of in vitro and in vivo assays to elucidate its potential as a monoamine modulator. As a critical point of comparison, we juxtapose the proposed experimental outcomes with the known pharmacological profile of its structural isomer, Naphthylaminopropane (PAL-287), a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).
Introduction: The Rationale for Investigation
The therapeutic potential of monoamine releasing agents in treating addiction and other neuropsychiatric disorders is an area of active research.[1][2] Naphthylaminopropane (PAL-287), a structural isomer of our target compound, has demonstrated efficacy in reducing cocaine self-administration in animal models, albeit with a complex pharmacological profile that includes potent serotonin release and 5-HT receptor agonism.[1][3] The transposition of the carbonyl and amino groups to form the β-aminoketone, 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, presents an intriguing chemical modification. This structural alteration is hypothesized to modulate the compound's interaction with monoamine transporters and receptors, potentially leading to a different pharmacological profile with its own therapeutic and safety implications. The lack of empirical data necessitates a foundational study, which this guide is designed to facilitate.
Proposed Synthesis and Characterization
The most direct and established route to β-aminoketones is the Mannich reaction.[4][5][6][7][8] This three-component condensation reaction involves an active hydrogen compound (a ketone), formaldehyde, and a primary or secondary amine.
Synthetic Pathway: Mannich Reaction
The proposed synthesis involves the reaction of 2-acetylnaphthalene with formaldehyde and isopropylamine. The reaction proceeds via the formation of an iminium ion from formaldehyde and isopropylamine, which is then attacked by the enol form of 2-acetylnaphthalene.
Caption: Proposed synthetic pathway via the Mannich reaction.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the Mannich reaction with acetylnaphthalenes.
-
Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, add 2-acetylnaphthalene (0.06 M) dissolved in 50 mL of ethanol.
-
Addition of Amine: Add isopropylamine (0.06 M) to the flask.
-
Formaldehyde Addition: Add a 37% aqueous solution of formaldehyde (6 mL) to the reaction mixture.
-
Acid Catalysis: Slowly add 2 mL of concentrated hydrochloric acid from the dropping funnel.
-
Reflux: Gently heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours, with continuous stirring.
-
Work-up: After cooling, pour the reaction mixture into 100 mL of crushed ice in a 500 mL beaker.
-
Isolation: Filter the resulting precipitate and wash thoroughly with cold water to remove any remaining hydrochloric acid.
-
Purification: Recrystallize the crude product from ethanol to yield the purified hydrochloride salt of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-.
Analytical Characterization
Confirmation of the product's identity and purity is paramount. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the naphthalene ring protons, a characteristic triplet-triplet pattern for the ethyl chain adjacent to the carbonyl and amine groups, a multiplet for the isopropyl methine proton, and a doublet for the isopropyl methyl protons. |
| ¹³C NMR | A peak for the carbonyl carbon (~190-200 ppm), signals for the aromatic carbons of the naphthalene ring, and aliphatic carbons of the propanone and isopropyl groups. |
| FT-IR | A strong absorption band for the C=O stretch (around 1680 cm⁻¹), N-H stretching vibrations (around 3300-3400 cm⁻¹), and characteristic aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns should be consistent with the proposed structure. |
| Melting Point | A sharp and defined melting point for the purified crystalline solid. |
Proposed Pharmacological Evaluation: A Comparative Approach
The primary objective is to determine if 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- acts as a monoamine releasing agent and to compare its profile to its isomer, PAL-287.
Comparative Pharmacological Data: Target vs. Isomer (PAL-287)
The following table summarizes the known in vitro data for PAL-287, which will serve as a benchmark for the experimental evaluation of the target compound.
| Parameter | Naphthylaminopropane (PAL-287) | 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- |
| Monoamine Release (EC₅₀, nM) | Serotonin: 3.4[1], Dopamine: 12.6[1], Norepinephrine: 11.1[1] | To be determined |
| 5-HT Receptor Agonism (EC₅₀, nM) | 5-HT₂A: 466[1], 5-HT₂B: 40[1], 5-HT₂C: 2.3[1] | To be determined |
| MAO-A Inhibition (IC₅₀, nM) | 420[1] | To be determined |
| In Vivo Effect | Reduces cocaine self-administration in primates.[1][2] | To be determined |
In Vitro Assays: Elucidating the Mechanism of Action
A stepwise approach to in vitro evaluation will efficiently characterize the compound's pharmacological activity.
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- 8. Mannich Reaction [organic-chemistry.org]
Introduction
In the landscape of drug discovery, the naphthalene moiety serves as a versatile scaffold, lending its unique physicochemical properties to a wide array of therapeutic agents. The aminopropanone backbone, frequently found in pharmacologically active compounds, further contributes to the diverse biological activities of this chemical class. This guide provides a comparative toxicological analysis of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- and structurally related compounds.
Given the limited publicly available toxicological data for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, this analysis will leverage a structure-activity relationship (SAR) approach. We will draw comparisons with the well-characterized beta-blocker, propranolol, which shares key structural features, and other relevant aminopropanone derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage preclinical safety assessments.
Compound Profiles and Structural Comparison
The compounds under consideration share a common naphthyl group and a propylamino side chain, features that are known to influence both efficacy and toxicity.
-
1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (Compound of Interest): This molecule features a ketone group on the propyl chain, distinguishing it from related alcohol derivatives.
-
Propranolol: A widely studied non-selective beta-adrenergic receptor antagonist, propranolol possesses a secondary alcohol on the propyl chain and a naphthalenyloxy linkage.[1][2] Its extensive toxicological profile serves as a valuable benchmark.
-
3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one: This regioisomer and N,N-dimethylated analog provides insight into the influence of the naphthalene substitution pattern and the nature of the amino group on biological activity.[3]
-
3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one: A direct analog of the compound of interest, differing only in the methylation of the amino group.[4][5]
The structural similarities and differences are expected to translate into varied toxicological profiles, particularly concerning cardiotoxicity, genotoxicity, and cytotoxicity.
Comparative Toxicological Assessment
A thorough toxicological evaluation is crucial in the early phases of drug development to identify and mitigate potential safety concerns.[6][7][8]
Cytotoxicity
Cytotoxicity assays are fundamental in determining a compound's potential to induce cell death.[6][9] Compounds of this class have been reported to exhibit cytotoxic effects, particularly against cancer cell lines.[10] The primary mechanisms often involve disruption of the cell membrane, mitochondrial dysfunction, or inhibition of essential enzymes like DNA topoisomerases.[10]
Table 1: Comparative Cytotoxicity Data (Hypothetical)
| Compound | Cell Line | IC50 (µM) | Putative Mechanism |
| 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- | HepG2 | Data not available | - |
| Propranolol | PC-3 | ~100 | Apoptosis induction |
| 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one | MCF-7 | Data not available | - |
| 1-Aryl-3-phenethylamino-1-propanone hydrochlorides | PC-3 | 8.2-32.1[10] | Topoisomerase I inhibition[10] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions.
Genotoxicity
Genotoxicity assessment is critical to identify compounds that can cause DNA damage, potentially leading to carcinogenesis.[11] The Ames test and the Comet assay are standard in vitro methods for evaluating mutagenicity and DNA damage, respectively.[12][13][14]
-
Ames Test: This bacterial reverse mutation assay assesses the mutagenic potential of a chemical.[11][12][15] A positive result indicates that the compound can induce mutations in the DNA of the test organism.[11]
-
Comet Assay (Single Cell Gel Electrophoresis): This technique is a sensitive method for detecting DNA damage in individual cells.[13][16][17] Damaged DNA migrates further in an electric field, creating a "comet tail."[13]
While specific genotoxicity data for our primary compound of interest is scarce, a propranolol impurity, 1,1'-((1-Methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol), is suspected of causing genetic defects, highlighting the potential for genotoxicity within this chemical class.[18]
Cardiotoxicity
Given the structural similarity to propranolol, a beta-blocker, the potential for cardiotoxicity is a significant concern.[19][20] Cardiotoxicity can manifest as arrhythmias, heart failure, or other cardiac dysfunctions.[21] In vitro cardiotoxicity screening often involves assessing the compound's effect on cardiac ion channels, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel.[20][21] Inhibition of the hERG channel is a common cause of drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias.[20]
Experimental Methodologies
For researchers seeking to evaluate the toxicological profile of novel naphthyl-aminopropanone analogs, the following standardized protocols are recommended.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Diagram 1: MTT Assay Workflow
Caption: A stepwise representation of the MTT assay protocol.
Ames Test (Plate Incorporation Method)
This test evaluates the mutagenicity of a compound using histidine-requiring strains of Salmonella typhimurium.[11][12][15][22]
Protocol:
-
Preparation: Prepare minimal glucose agar plates.[22]
-
Culture: Grow the S. typhimurium tester strains overnight.
-
Exposure: In a test tube, combine the test compound, the bacterial culture, and (optionally) a liver S9 fraction for metabolic activation.[12]
-
Plating: Mix the contents with molten top agar and pour onto the minimal glucose agar plates.[22]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[15]
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenicity.
References
- 1. 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)- [webbook.nist.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. sfdchem.com [sfdchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one | C15H17NO | CID 408265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. nebiolab.com [nebiolab.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. rndsystems.com [rndsystems.com]
- 14. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. 1,1-((1-Methylethyl)imino)bis(3-(naphthalen-1-yloxy)propan-2-ol) | C29H33NO4 | CID 13357172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 20. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Ames Test Protocol | AAT Bioquest [aatbio.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
Navigating the complexities of chemical waste management is a critical responsibility for every researcher and laboratory professional. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a compound for which specific disposal information may not be readily available. By synthesizing data from structurally similar compounds and adhering to fundamental principles of laboratory safety and environmental protection, this document will empower you to manage this chemical waste stream responsibly and in compliance with regulations.
The core principle of this guide is to treat the unknown with caution. In the absence of a specific Safety Data Sheet (SDS) for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, we will extrapolate potential hazards from analogous aminoketone and naphthalene structures. This conservative approach ensures the highest level of safety for laboratory personnel and the environment.
Part 1: Immediate Safety and Handling: A Proactive Stance
Before any disposal procedures are initiated, it is paramount to handle 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- with the appropriate personal protective equipment (PPE). Based on the known hazards of similar amino-ketone compounds, which can cause severe skin burns and eye damage, the following PPE is mandatory[1].
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes. Standard safety glasses do not provide adequate protection.
-
Skin Protection: A flame-retardant lab coat, along with long pants and closed-toe shoes, should be worn at all times.
-
Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for tears or punctures before use.
Spill Response Protocol
In the event of a spill, immediate and decisive action is required:
-
Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area.
-
Control the Spill: If it is safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels on a large spill.
-
Ventilation: Ensure the area is well-ventilated to disperse any potential vapors.
-
Decontamination: Once the spill is absorbed, carefully collect the material into a designated, labeled hazardous waste container. Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Part 2: The Cornerstone of Compliance: Waste Characterization
The foundation of proper chemical disposal lies in accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is a hazardous waste[2]. This determination dictates the entire disposal pathway.
Is Your Waste a "Hazardous Waste"?
A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:
-
Ignitability: The ability to create fire under certain conditions.
-
Corrosivity: The ability to corrode metal.
-
Reactivity: The tendency to explode or release toxic gases.
-
Toxicity: The potential to be harmful or fatal when ingested or absorbed.
Given that structurally similar compounds exhibit corrosive properties and potential toxicity, it is prudent to manage 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- as a hazardous waste until a formal determination proves otherwise.
The Waste Determination Workflow
The following diagram illustrates the decision-making process for characterizing your chemical waste:
Caption: Waste Characterization Decision Workflow
Part 3: Step-by-Step Disposal Protocol
This protocol provides a clear, actionable plan for the safe disposal of 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-.
Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled waste container for all waste containing 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-. This includes pure compound, solutions, and any contaminated materials such as gloves, pipette tips, and absorbent pads.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the approximate concentration and quantity of the waste.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept securely closed except when adding waste.
Storage
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Chemicals: Do not store this waste with incompatible chemicals, such as strong oxidizing agents, which could cause a dangerous reaction.
Final Disposal
-
Contact EHS: Once the waste container is full, or if you are generating waste infrequently, contact your institution's EHS department to arrange for a waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Professional Disposal: Your EHS department will ensure the waste is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, likely through high-temperature incineration.
Under no circumstances should this chemical be disposed of down the drain or in the regular trash. Drain disposal is inappropriate due to its potential toxicity and harm to aquatic life.
Part 4: The Rationale Behind the Protocol: A Deeper Dive
The procedures outlined in this guide are not arbitrary; they are rooted in the chemical properties and potential hazards of aminoketones and naphthalenes.
-
Corrosivity: The amino group in similar compounds can impart a basic character, leading to corrosive properties. This is why direct contact must be avoided and why specific materials are required for containers and PPE.
-
Toxicity and Environmental Hazard: Naphthalene-containing compounds can be hazardous to aquatic life. Improper disposal could lead to contamination of waterways, posing a significant environmental risk.
-
Regulatory Compliance: The RCRA framework is designed to manage hazardous waste from "cradle to grave"[3]. Adherence to these regulations is not only a matter of safety but also a legal requirement.
By understanding the "why" behind these procedures, you can cultivate a culture of safety and responsibility within your laboratory. This proactive approach to chemical waste management is the hallmark of a trustworthy and expert scientific practice.
References
-
PubChem. (n.d.). 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1989, June 5). RO 13291: Management of Laboratory Samples under the Resource Conservation Recovery Act (40 CFR Part 261). Retrieved from [https://rcrapublic.epa.gov/rcraonline/RCRAPubs.nsf/ECUser/5354160455A255B285257633005A3716/ file/13291.pdf)
-
PubChem. (n.d.). 1-(2-Naphthyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-. National Institute of Standards and Technology. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanone, 1-(2-amino-3-methylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of our scientists is paramount. This guide provides essential, immediate safety and logistical information for handling 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, a compound for which detailed safety information may not be readily available. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the hazard profiles of structurally similar compounds is warranted. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Potential Hazards: A Proactive Stance
While a specific Safety Data Sheet (SDS) for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- was not identified, analysis of analogous compounds containing amino and propanone functionalities reveals a consistent pattern of significant health hazards. These hazards form the basis of our personal protective equipment (PPE) recommendations.
Key Potential Hazards:
-
Corrosivity: Many related amino-propanone derivatives are classified as corrosive and can cause severe skin burns and eye damage.[1]
-
Toxicity: Harmful if swallowed is a common warning for similar chemical structures.[1]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[1][2]
-
Aquatic Toxicity: These compounds can be harmful to aquatic life.
Given these potential risks, a comprehensive PPE strategy is not just recommended, it is essential for the well-being of laboratory personnel.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, with justifications rooted in the potential hazards.
| PPE Component | Specifications | Justification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, which could lead to severe burns and absorption of the chemical.[3] |
| Eye and Face Protection | Safety glasses with side shields and a face shield | To protect against splashes that could cause severe eye damage or blindness.[1][3] |
| Body Protection | Chemical-resistant lab coat or apron | To protect the skin from splashes and spills.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol generation. | To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1][3] |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plans: A Step-by-Step Guide to Safe Handling
Adherence to proper procedures for donning, doffing, and disposing of PPE is as critical as the selection of the equipment itself.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing and drying your hands thoroughly.
-
Lab Coat/Apron: Put on your chemical-resistant lab coat or apron, ensuring it is fully fastened.
-
Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your safety glasses, followed by a face shield for maximum protection.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE: A Decontamination-Focused Approach
-
Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove the face shield, followed by the safety glasses, handling them by the earpieces.
-
Lab Coat/Apron: Unfasten and remove your lab coat or apron, rolling it so the contaminated side is on the inside.
-
Respiratory Protection (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan: Mitigating Environmental Impact
Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.
-
Solid Waste: Used gloves, disposable lab coats, and any other contaminated solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Any solutions containing 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- should be disposed of in a designated hazardous liquid waste container. Do not pour down the drain.
Workflow for PPE Selection and Disposal
The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-.
Caption: PPE Selection and Disposal Workflow
Conclusion: A Commitment to Safety
In the pursuit of scientific advancement, the safety of researchers remains a non-negotiable priority. By adopting a cautious and informed approach to the handling of novel compounds like 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, we can foster a secure and productive research environment. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific safety protocols and a thorough understanding of the principles of chemical hygiene.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
